3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNHWBAPTNAREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378687 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-41-9 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Executive Summary
This compound is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of its substituents—a chlorine, a fluorine, and a trifluoromethyl group on a benzoic acid core—presents considerable synthetic challenges, primarily concerning regioselectivity. This guide details a robust and strategic synthesis pathway designed for high selectivity and efficiency. The core strategy hinges on a Directed ortho-Metalation (DoM) of a key precursor, 2-chloro-1-fluoro-3-(trifluoromethyl)benzene. This precursor is synthesized from commercially available starting materials via a Sandmeyer-type trifluoromethylation. This document provides a comprehensive retrosynthetic analysis, detailed mechanistic explanations, step-by-step experimental protocols, and critical troubleshooting insights to enable researchers to successfully synthesize this valuable compound.
Introduction
The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound represents a scaffold that combines these beneficial fluorine-containing motifs with other reactive handles (chlorine and a carboxylic acid), making it a versatile intermediate for further chemical elaboration.
The primary challenge in its synthesis is the precise installation of the four different substituents onto the aromatic ring in the correct 1,2,3,4-relationship. Traditional electrophilic aromatic substitution methods often yield complex mixtures of isomers. Therefore, a more controlled and regioselective approach is required. This guide elucidates a pathway that leverages the inherent electronic properties of the substituents to direct the reactions, ensuring the desired isomer is formed in high yield.
Retrosynthetic Analysis
A logical retrosynthetic analysis is key to devising an effective synthesis. The most strategic disconnection is the carboxyl group, which can be installed via the carboxylation of a suitable organometallic intermediate. This leads to a Directed ortho-Metalation (DoM) strategy, which is highly effective for regiocontrolled functionalization.
The analysis reveals a two-part synthetic strategy:
-
Preparation of the Key Precursor: Synthesis of 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.
-
Final Functionalization: Directed ortho-metalation of the precursor followed by carboxylation to yield the target molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, a halogenated derivative of benzoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring chloro, fluoro, and trifluoromethyl substituents, imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its core physicochemical properties, offering both reported and predicted data to facilitate its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.
| Property | Value | Source |
| CAS Number | 186517-41-9 | [1] |
| Molecular Formula | C₈H₃ClF₄O₂ | [1] |
| Molecular Weight | 242.55 g/mol | [1] |
| Melting Point | 96-98 °C | ChemicalBook |
| Boiling Point (Predicted) | 263.2 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.599 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | See Section on Acidity | N/A |
| Solubility | See Section on Solubility | N/A |
Structural Information
IUPAC Name: this compound
SMILES: O=C(O)c1c(F)c(Cl)cc(C(F)(F)F)c1
InChI: InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15)
The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzoic acid scaffold significantly influences its chemical reactivity and physical properties. The ortho-fluoro and -trifluoromethyl groups, in particular, can induce steric hindrance and modulate the acidity of the carboxylic acid function.
Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter for any acidic compound, as it governs its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and biological activity.
Solubility Profile
The solubility of a compound is a key determinant of its utility in various applications, from reaction chemistry to drug formulation. The solubility of this compound is expected to be influenced by its polarity, hydrogen bonding capabilities, and the nature of the solvent.
Generally, benzoic acid and its derivatives exhibit limited solubility in water and higher solubility in organic solvents[6][7][8]. The presence of polar functional groups (carboxylic acid, fluorine, chlorine) suggests some affinity for polar solvents. However, the trifluoromethyl group and the benzene ring contribute to its lipophilicity. Therefore, this compound is anticipated to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents.
Spectral Data Analysis (Predicted)
While specific spectra for this compound are not publicly available, the expected spectral features can be inferred from the analysis of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
¹⁹F NMR: The fluorine NMR spectrum will be particularly informative, with signals corresponding to the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F and C-Cl stretching vibrations[9][10][11][12].
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of a substituted benzoic acid, including the loss of COOH and fragments related to the halogen and trifluoromethyl substituents[13][14].
Safety and Handling
Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care[15][16][17][18]. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Caption: Workflow for determining the melting point of this compound.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents provides a general understanding of the compound's polarity and potential applications.
Caption: Workflow for the qualitative determination of solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.
Caption: Workflow for the determination of pKa by potentiometric titration.
Conclusion
This compound is a highly functionalized molecule with significant potential in various scientific domains. While a complete experimental dataset of its physicochemical properties is not yet available, this guide consolidates the existing information and provides a framework for its experimental determination. The predicted properties, in conjunction with the provided experimental protocols, offer a solid foundation for researchers to effectively utilize this compound in their work. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its applications.
References
- 1. 186517-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
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- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 11. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 12. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 13. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
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Foreword: The Architectural Significance of a Multifunctional Building Block
An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
In the landscape of modern drug discovery and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the functional advantages it imparts to a final molecule. This compound, identified by its CAS number 186517-41-9 , stands as a premier example of such a high-value building block.[1][2][3] Its densely functionalized aromatic core, featuring a strategic arrangement of chloro, fluoro, and trifluoromethyl groups, offers a unique toolkit for chemists to modulate the steric, electronic, and pharmacokinetic properties of novel compounds.
This guide moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its applications. We will explore its fundamental properties, plausible synthetic logic, and its critical role in constructing advanced molecular architectures, grounded in established chemical principles and supported by authoritative references.
Core Physicochemical & Structural Characteristics
A molecule's utility begins with its intrinsic properties. These characteristics dictate its behavior in a reaction vessel, its compatibility with various solvent systems, and its stability under synthetic conditions.
Key Properties Summary
The fundamental physicochemical data for this compound are summarized below. This information is critical for experimental design, ensuring appropriate handling and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 186517-41-9 | [1][2][3] |
| Molecular Formula | C₈H₃ClF₄O₂ | [1][2][3][4] |
| Molecular Weight | 242.56 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Purity | Typically ≥99% | [2][5] |
| Hazard Identification | Irritant | [1] |
Molecular Structure & Inherent Reactivity
The arrangement of substituents on the benzoic acid ring is not arbitrary; it is a deliberate design that dictates the molecule's reactivity and utility.
Caption: Structure of this compound.
-
Carboxylic Acid Group (-COOH): This is the primary reactive handle for transformations like amide bond formation, esterification, or reduction. Its acidity and reactivity are modulated by the adjacent electron-withdrawing groups.
-
Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry.[6] It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability. Its strong electron-withdrawing nature also lowers the pKa of the carboxylic acid and provides metabolic stability by blocking potential sites of oxidative metabolism.[6]
-
Fluorine and Chlorine Substituents (-F, -Cl): These halogens are not mere placeholders. They serve as powerful tools to fine-tune the electronic environment of the aromatic ring, influencing its reactivity in subsequent reactions (e.g., nucleophilic aromatic substitution).[5] The ortho fluorine atom can participate in intramolecular hydrogen bonding, which may influence the conformation and chemical behavior of the molecule.[7]
Strategic Synthesis Pathway
While proprietary synthesis methods are common, a logical and efficient pathway can be conceptualized from established organic chemistry transformations. A plausible route would involve the strategic functionalization of a simpler, commercially available precursor.
Caption: Plausible synthetic workflow for the target molecule.
This conceptual pathway highlights a common strategy: building complexity step-wise. The choice of reagents and the order of reactions are critical. For instance, performing halogenations before the oxidation of the methyl group to a carboxylic acid is often preferable, as the electron-donating methyl group can activate the ring towards electrophilic substitution, while the deactivating carboxylic acid group would make it more difficult.
Applications in Advanced Synthesis
The true value of this molecule lies in its application as a versatile building block. Its pre-installed functionalities allow for rapid assembly of complex target molecules, saving steps and improving overall efficiency.
Pharmaceutical Drug Development
This benzoic acid derivative is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] The strategic placement of fluorine and trifluoromethyl groups can significantly enhance a drug's pharmacokinetic profile.[6]
-
Improved Metabolic Stability: The robust carbon-fluorine bond resists enzymatic degradation, potentially prolonging a drug's half-life in the body.
-
Enhanced Binding Affinity: The electronic effects of the halogens can fine-tune interactions with biological targets, such as enzymes or receptors, leading to increased potency and selectivity.
-
Increased Bioavailability: The trifluoromethyl group can improve a molecule's ability to cross cell membranes, leading to better absorption.
A notable application is in the synthesis of Aurora A kinase inhibitors , where this acid is incorporated into the final molecular scaffold via peptide coupling chemistry.[8] Such inhibitors are a promising class of anti-cancer agents.
Caption: Use as a building block in Active Pharmaceutical Ingredient (API) synthesis.
Materials Science & Other Applications
Beyond pharmaceuticals, related fluorinated benzoic acids are used as precursors for:
-
Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal centers to form highly porous materials with applications in gas storage and catalysis.[8]
-
Liquid Crystals: The rigid, functionalized aromatic structure is a common motif in molecules designed for liquid crystal displays.[8]
-
¹⁹F NMR Probes: The fluorine atoms provide a distinct signal in ¹⁹F NMR spectroscopy, allowing for the development of probes to study biological systems, such as quantifying amino acids in metabolomics.[8]
Field-Proven Experimental Protocol: Amide Coupling
To demonstrate the practical utility of this reagent, the following section details a robust, self-validating protocol for amide bond formation—a cornerstone reaction in medicinal chemistry. This protocol is based on established methods for coupling carboxylic acids to amines.[8]
Objective
To couple this compound with a primary or secondary amine (Amine-R₂) using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent.
Materials & Reagents
| Reagent | M.W. | Equivalents |
| This compound | 242.56 | 1.0 |
| Amine-R₂ | Varies | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Anhydrous Dimethylformamide (DMF) | --- | Solvent |
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid completely. A typical concentration is 0.1-0.5 M.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can often be observed by a slight color change.
-
Causality: HATU is an efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.
-
-
Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in DMF, to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. b. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts, followed by water, and finally a saturated brine solution to remove residual water. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Caption: Experimental workflow for a standard HATU-mediated amide coupling.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant and requires careful handling.[1]
GHS Hazard Information
Based on data for structurally related compounds, the following hazards are expected:
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]
Handling & Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Wear appropriate PPE, including:
-
Avoid breathing dust.[9] Wash hands thoroughly after handling.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from strong oxidizing agents.[11]
Conclusion
This compound (CAS 186517-41-9) is far more than a simple catalog chemical. It is a sophisticated, multi-functional tool engineered for the demands of modern chemical synthesis. Its carefully orchestrated array of functional groups provides chemists with precise control over the properties of target molecules, accelerating the development of new pharmaceuticals, advanced materials, and chemical probes. Understanding its inherent reactivity, synthetic utility, and proper handling is key to unlocking its full potential in the research and development pipeline.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound, CasNo.186517-41-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. PubChemLite - this compound (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]
- 5. innospk.com [innospk.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. By integrating theoretical principles with experimental data from analogous compounds, this document elucidates the key structural features, conformational preferences, and spectroscopic signatures of the title molecule. This guide serves as an essential resource for researchers engaged in the design and synthesis of novel pharmaceuticals and functional materials.
Introduction
Halogenated benzoic acid derivatives are fundamental building blocks in the development of a wide array of functional molecules, ranging from active pharmaceutical ingredients (APIs) to liquid crystals and metal-organic frameworks (MOFs)[1][2][3]. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets[2]. This compound, with its unique substitution pattern, presents a compelling case study in the interplay of steric and electronic effects that govern molecular structure and conformation. Understanding these properties is paramount for the rational design of new chemical entities with tailored functionalities.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a trifluoromethyl group. The IUPAC name for this compound is this compound, and its key identifiers are provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 186517-41-9[4] |
| Molecular Formula | C₈H₃ClF₄O₂[4] |
| Molecular Weight | 242.55 g/mol [4] |
| InChI | InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl |
Spectroscopic Analysis
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Based on analogous compounds, the following spectral characteristics are anticipated.
-
¹H NMR: The proton spectrum is expected to show signals in the aromatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm[5][6]. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at the most downfield position (around 165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents[5][6].
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Substituted Benzoic Acids
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-Chlorobenzoic acid | 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)[5] | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[5] |
| 3-(Trifluoromethyl)benzoic acid | 13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[6] | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[6] |
The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound are:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-F and C-Cl Stretches: Absorptions in the fingerprint region (typically below 1400 cm⁻¹) corresponding to the carbon-fluorine and carbon-chlorine bonds.
-
C-H Aromatic Stretches: Weak to medium bands above 3000 cm⁻¹.
Conformational Analysis
The conformational preferences of this compound are primarily determined by the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond within the carboxylic acid moiety.
Theoretical Insights from Density Functional Theory (DFT)
Computational studies on structurally related ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, provide a robust framework for understanding the conformational landscape of the title compound[7][8][9]. These studies reveal the existence of two main types of conformers: cis and trans, defined by the orientation of the hydroxyl proton relative to the carbonyl oxygen.
-
cis Conformer: The hydroxyl proton and the carbonyl oxygen are on the same side (O=C-O-H dihedral angle ≈ 0°). This is generally the more stable conformation for benzoic acids.
-
trans Conformer: The hydroxyl proton and the carbonyl oxygen are on opposite sides (O=C-O-H dihedral angle ≈ 180°). This conformer is typically higher in energy.
The presence of bulky ortho-substituents (in this case, fluorine and trifluoromethyl groups) introduces significant steric hindrance, which forces the carboxylic acid group to rotate out of the plane of the benzene ring. This dihedral angle is a critical parameter in defining the overall molecular conformation.
Caption: Conformational isomerism in substituted benzoic acids.
Solid-State Conformation: Insights from X-ray Crystallography
While the crystal structure of this compound has not been reported, data from the closely related 3-chloro-2,4,5-trifluorobenzoic acid provides valuable insights into its likely solid-state packing[10][11]. In the crystalline state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules[10][11].
In the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring by a dihedral angle of 6.8(1)°[10][11]. A similar non-planar conformation is expected for this compound due to the steric pressure exerted by the ortho-substituents.
Caption: Dimer formation in the solid state.
Synthesis and Reactivity
Synthetic Approaches
A definitive synthetic protocol for this compound is not readily found in peer-reviewed literature. However, established methods for the synthesis of related halogenated benzoic acids can be adapted. A plausible synthetic route could involve the oxidation of the corresponding benzaldehyde or the hydrolysis of a benzonitrile precursor.
A. Oxidation of 3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde: This is a common method for preparing carboxylic acids.
Experimental Protocol (Representative): A general procedure for the synthesis of 3-chloro-2-fluorobenzoic acid from 3-chloro-2-fluorobenzaldehyde involves the following steps[4]:
-
Dissolve 3-chloro-2-fluorobenzaldehyde in acetone.
-
Slowly add an aqueous solution of sodium chlorite to the aldehyde solution under cooling in an ice bath.
-
Stir the reaction mixture at 0°C.
-
Add sulfamic acid and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and filter.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
B. Hydrolysis of a Trichloromethyl Precursor: Another approach involves the hydrolysis of a trichloromethyl group. For example, 3-trifluoromethylbenzoic acid can be prepared from m-xylene through chlorination, fluoridation, and subsequent catalytic hydrolysis[12].
Caption: General synthetic workflow for substituted benzoic acids.
Applications and Future Perspectives
Given its structural similarity to other halogenated benzoic acids with established applications, this compound is a promising candidate for several fields:
-
Pharmaceuticals: As a precursor for APIs, particularly for kinase inhibitors and other targeted therapies where fluorine and chlorine substitution can enhance biological activity and pharmacokinetic properties[1][2][3].
-
Materials Science: As a ligand for the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.
-
Liquid Crystals: As a component in the design of novel liquid crystalline materials.
The unique combination of substituents in this compound warrants further investigation into its biological activities and material properties. Future research should focus on the development of efficient synthetic routes and the exploration of its potential in drug discovery and advanced materials.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. By leveraging data from analogous compounds, we have elucidated its expected spectroscopic characteristics, conformational preferences in both the gas and solid phases, and potential synthetic pathways. The insights presented herein will be invaluable to researchers working with this and related compounds, facilitating the design and development of new molecules with desired functionalities.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel aromatic compound, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS 186517-41-9). While experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict, interpret, and provide a detailed theoretical framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as an essential resource for researchers in medicinal chemistry, materials science, and drug development by offering in-depth insights into the structural elucidation of this complex molecule.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties. Such compounds are of significant interest in the pharmaceutical and agrochemical industries, where the strategic incorporation of halogens and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients.
Accurate structural confirmation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed walkthrough of the expected spectroscopic data for this compound, underpinned by fundamental principles and comparative data from related molecules.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic characteristics is the foundation for interpreting its spectroscopic data.
| Property | Value | Source |
| CAS Number | 186517-41-9 | [1][2] |
| Molecular Formula | C₈H₃ClF₄O₂ | [1][2][3] |
| Molecular Weight | 242.56 g/mol | [1][2] |
| Monoisotopic Mass | 241.97577 Da | [3] |
| Predicted XlogP | 3.1 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Projection
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information. The following predictions are based on established chemical shift theory and data from analogous compounds.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
-
Aromatic Protons (H-4 and H-5): These two protons are in different chemical environments and will likely appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The electron-withdrawing nature of the surrounding substituents (Cl, F, CF₃, COOH) will shift these protons downfield, likely in the range of 7.5-8.5 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet, typically above 10 ppm. Its exact chemical shift is dependent on concentration and the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a map of the carbon skeleton. Due to the molecule's asymmetry, eight distinct signals are expected.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | 165-175 | Typical range for a carboxylic acid carbon. |
| Aromatic C-Cl | 130-140 | Carbon attached to chlorine is deshielded. |
| Aromatic C-F | 155-165 (doublet) | Carbon attached to fluorine is significantly deshielded and will show a large one-bond C-F coupling. |
| Aromatic C-CF₃ | 120-130 (quartet) | Carbon attached to the CF₃ group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |
| Quaternary Aromatic Carbons | 125-140 | The exact shifts will be influenced by the combined electronic effects of all substituents. |
| Aromatic C-H | 120-135 | Chemical shifts are influenced by the positions relative to the electron-withdrawing groups. |
| Trifluoromethyl (CF₃) | 120-130 (quartet) | The carbon of the CF₃ group will be observed as a quartet with a large C-F coupling constant. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups. Two signals are expected: one for the aromatic fluorine and one for the trifluoromethyl group.
-
Aromatic Fluorine (C-F): The chemical shift will be influenced by the other substituents on the ring. It will likely appear as a multiplet due to coupling with the nearby aromatic protons.
-
Trifluoromethyl Group (-CF₃): This will appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | A very broad and strong absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | A strong, sharp absorption. The electron-withdrawing substituents on the aromatic ring may shift this to a slightly higher wavenumber. |
| C-F Stretch | 1100-1300 | Strong absorptions characteristic of aryl-fluorine and trifluoromethyl C-F bonds. |
| C-Cl Stretch | 700-850 | A moderate to strong absorption. |
| Aromatic C=C Stretches | 1450-1600 | Multiple sharp bands of variable intensity. |
| Aromatic C-H Bending (out-of-plane) | 750-900 | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |
The overall IR spectrum will present a unique fingerprint for this molecule, allowing for its unambiguous identification when compared to a reference spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Molecular Ion Peak
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (242.56). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak (from the ³⁷Cl isotope) will have an intensity of approximately one-third of the M⁺ peak (from the ³⁵Cl isotope).
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of -OH: A peak at m/z 225, corresponding to the loss of a hydroxyl radical, is likely.
-
Loss of -COOH: Decarboxylation can lead to a fragment at m/z 197.
-
Loss of CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z 173.
The following diagram illustrates a plausible fragmentation pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols: A Guide to Data Acquisition
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., DEPT) to distinguish between CH, CH₂, and CH₃ groups. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.
-
Ionization: Electron Ionization (EI) is useful for generating fragment ions and aiding in structural elucidation. ESI is a softer ionization technique that will predominantly show the molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.
Conclusion
This technical guide provides a robust theoretical framework for the spectroscopic analysis of this compound. By understanding the predicted NMR, IR, and MS data, and by following the recommended experimental protocols, researchers can confidently characterize this and other similarly complex molecules. The insights provided herein are intended to facilitate the efficient and accurate structural elucidation of novel compounds, thereby accelerating the pace of research and development in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid has emerged as a pivotal building block, particularly in the synthesis of targeted cancer therapeutics. Its unique substitution pattern on the benzoic acid core provides a versatile platform for the development of highly specific and potent inhibitors of key cellular targets, most notably Aurora A kinase. This guide offers a comprehensive technical overview of this important chemical entity, from its synthesis and characterization to its application in the development of next-generation pharmaceuticals.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Molecular Formula: C H ClF O[1]
Molecular Weight: 242.56 g/mol
Chemical Structure:
A 2D representation of this compound.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate. | General chemical knowledge |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl | [1] |
| InChI | InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | [1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a specific, publicly available, step-by-step protocol for this exact molecule is not detailed, a general and plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of analogous compounds. A common strategy involves the ortho-lithiation of a suitably substituted trifluoromethylbenzene precursor, followed by carboxylation.
Proposed Synthetic Workflow
A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-Chloro-2-fluoro-4-(trifluoromethyl)benzene
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO)
-
Hydrochloric Acid (aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium dropwise while maintaining the temperature. Stir the mixture for 30 minutes at -78 °C to generate LDA.
-
Ortho-lithiation: To the freshly prepared LDA solution, slowly add a solution of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene in anhydrous THF, ensuring the temperature remains at -78 °C. The fluorine and chlorine atoms direct the lithiation to the C6 position. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carboxylation: Quench the reaction by carefully adding crushed dry ice to the reaction mixture. The dry ice should be added in excess to ensure complete carboxylation. Allow the mixture to slowly warm to room temperature.
-
Acidic Workup: Once at room temperature, add a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid to adjust the pH to approximately 2-3.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization
Due to the limited availability of published spectra for the specific title compound, the following data is predicted based on the analysis of structurally similar molecules.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets or multiplets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (around 165-170 ppm). The carbons attached to fluorine will show C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion cluster.
Application in Drug Discovery: A Focus on Aurora A Kinase Inhibition
This compound is a valuable intermediate in the synthesis of inhibitors targeting Aurora A kinase.[19] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[20][21][22][23][24][25][26][27][28]
The Role of Aurora A in the Cell Cycle
Aurora A is essential for several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and the G2/M checkpoint.[20][21][22][23] Overexpression of Aurora A is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis.[20][21] This makes Aurora A an attractive target for cancer therapy.
Mechanism of Aurora A Kinase Signaling
Simplified Aurora A activation pathway at the G2/M transition.
Role of this compound in Inhibitor Synthesis
This benzoic acid derivative is typically incorporated into the final inhibitor molecule through an amide bond formation. The carboxylic acid group is activated and then reacted with an amine-containing scaffold. The substituted phenyl ring of this compound is designed to fit into a specific pocket of the Aurora A kinase active site, contributing to the inhibitor's potency and selectivity.
Experimental Workflow: Synthesis of an Aurora A Inhibitor
General workflow for the synthesis of an Aurora A inhibitor.
Safety and Handling
This compound is an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4][29][30] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[4][30] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4][29][30]
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties make it an ideal component for the design of potent and selective enzyme inhibitors. The continued exploration of this and similar fluorinated intermediates will undoubtedly fuel the development of novel therapeutics for a range of diseases, with a significant impact on cancer treatment through the targeting of critical cell cycle regulators like Aurora A kinase.
References
- 1. PubChemLite - this compound (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]
- 2. 186517-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR spectrum [chemicalbook.com]
- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]
- 10. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 13. 3-Chloromethyl-benzotrifluoride(705-29-3) 13C NMR spectrum [chemicalbook.com]
- 14. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 15. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]
- 16. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR [m.chemicalbook.com]
- 17. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]
- 18. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 19. ossila.com [ossila.com]
- 20. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
- 25. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 29. spectrumchemical.com [spectrumchemical.com]
- 30. assets.thermofisher.com [assets.thermofisher.com]
Commercial availability and suppliers of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
A-Technical-Guide-to-3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic-Acid-for-Advanced-R-D
Abstract
This technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-41-9), a critical building block in modern medicinal chemistry and materials science. The document details its commercial availability, outlines key suppliers, and establishes a framework for stringent quality control and supplier qualification. It further explores the compound's synthetic pathways and significant applications, offering researchers, chemists, and drug development professionals a comprehensive resource for sourcing and utilization.
Introduction and Molecular Overview
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of three distinct halogen-containing functional groups—a chloro group, a fluoro group, and a trifluoromethyl group—on the benzoic acid scaffold imparts specific steric and electronic properties. These characteristics make it a highly valuable and reactive intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).[1][2]
The presence of fluorine and trifluoromethyl moieties is particularly significant in drug design. These groups can enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately improving a drug candidate's bioavailability and efficacy.[1]
Key Identifiers:
-
CAS Number: 186517-41-9
-
Molecular Formula: C₈H₃ClF₄O₂
-
Molecular Weight: 242.56 g/mol
-
IUPAC Name: this compound
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers, from large global distributors to specialized custom synthesis labs. Availability typically spans from research-grade quantities (milligrams to grams) to bulk quantities (kilograms) for process development and manufacturing.
When sourcing this intermediate, it is imperative to consider not just cost, but also purity, consistency, and the supplier's quality management systems. The table below presents a selection of notable suppliers. This list is representative and not exhaustive; researchers should conduct their own due diligence.
| Supplier | Typical Purity | Availability | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Global | Offers extensive documentation and technical support. |
| Thermo Fisher Scientific | ≥98% | Global | Wide distribution network and various product grades. |
| Matrix Scientific | ≥97% | North America | Provides Hazard and Safety data (SDS).[3] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.0% | Asia (Global Shipping) | Specializes in pharmaceutical intermediates with a focus on high purity.[4] |
| Echemi | Varies by Lister | Global Marketplace | A platform connecting various suppliers; verification of individual suppliers is critical.[5] |
Quality Control and Supplier Qualification
For researchers in drug development, the purity and impurity profile of a starting material is paramount. A robust quality control (QC) protocol for incoming batches of this compound is essential.
Recommended Analytical QC Methods
A comprehensive analysis ensures the material meets the required specifications for downstream applications.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound and quantifying impurities. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Isotope dilution GC-MS can be employed for highly accurate quantification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. ¹⁹F NMR is particularly crucial for verifying the integrity of the fluorine-containing groups.
-
Melting Point: A sharp melting point range is a good indicator of high purity.[2]
-
Certificate of Analysis (CoA): Always request and review the supplier's CoA. This document should detail the purity (typically by HPLC), identity confirmation (e.g., by NMR), and levels of residual solvents or water content.
Experimental Protocol: Incoming Material QC via HPLC
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the supplier's sample in the same solvent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Analysis: Inject the standards and the sample. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (% area normalization) and quantify against the calibration curve.
Supplier Qualification Workflow
Selecting a reliable supplier is a critical, multi-step process. The following workflow diagram illustrates a robust methodology for qualifying a new supplier for this key intermediate.
Caption: A three-phase workflow for qualifying suppliers of critical chemical intermediates.
Synthesis Overview and Impurity Profile
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary, common strategies involve multi-step synthesis starting from simpler halogenated aromatic compounds.
A plausible synthetic approach could involve the functionalization of a pre-existing trifluoromethyl- and chloro-substituted benzene ring, followed by ortho-lithiation and subsequent carboxylation or other C-C bond-forming reactions. For example, processes like nitration, reduction, diazotization, and hydrolysis on related substituted benzoic acids are common in the synthesis of complex analogues.[9] Grignard reactions with carbon dioxide are also a standard method for creating the benzoic acid moiety.[10]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors from earlier steps.
-
Isomeric Impurities: Regioisomers formed during aromatic substitution reactions.
-
By-products: Compounds resulting from side reactions (e.g., over-halogenation, hydrolysis of the trifluoromethyl group).
-
Residual Solvents and Catalysts: Trace amounts of chemicals used during the synthesis and purification process.
The following diagram outlines a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of polysubstituted benzoic acids.
Applications in Research and Development
The primary application of this compound is as a key building block for synthesizing APIs.[1][2] Its structure is frequently incorporated into scaffolds designed to inhibit specific biological targets, such as protein kinases. For example, related fluorinated and chlorinated benzoic acids are used as precursors for potent Aurora A kinase inhibitors.[11] The strategic placement of the halogen substituents allows medicinal chemists to fine-tune the molecule's interaction with the target protein's binding pocket, enhancing potency and selectivity.[1]
Beyond pharmaceuticals, its derivatives have applications in materials science, such as in the synthesis of liquid crystals and metal-organic frameworks (MOFs).[2]
Conclusion
This compound is a high-value intermediate whose proper sourcing and qualification are critical for the success of advanced research and development projects. By implementing a rigorous supplier qualification process and robust in-house quality control, researchers can ensure the consistency and reliability of their starting materials. This diligence mitigates risks in downstream applications, from complex multi-step organic synthesis to the development of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 11. ossila.com [ossila.com]
Safety and handling precautions for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Introduction: Navigating the Complexities of Halogenated Benzoic Acids
This compound is a highly substituted aromatic carboxylic acid, a structural motif of increasing importance in the fields of pharmaceutical and agrochemical research. The unique electronic properties imparted by the chlorine, fluorine, and trifluoromethyl groups make it a valuable building block for synthesizing complex molecular architectures. However, these same properties necessitate a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive overview of the essential safety protocols, grounded in the physicochemical nature of the compound, to ensure the well-being of laboratory personnel and the integrity of research outcomes. We will move beyond mere procedural lists to explain the rationale behind each precaution, fostering a culture of safety built on scientific understanding.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a thorough understanding of the substance's identity and physical characteristics. This knowledge informs everything from appropriate storage conditions to the selection of personal protective equipment.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | Fisher Scientific[1] |
| CAS Number | 186517-41-9 | Fisher Scientific[1] |
| Molecular Formula | C₈H₃ClF₄O₂ | TCI Chemicals[2] |
| Molecular Weight | 254.56 g/mol | PubChem[3] |
| Appearance | White to off-white solid, often a powder or crystalline solid | TCI Chemicals[2], Ossila[4] |
| Melting Point | 88°C | TCI Chemicals[2] |
| Solubility | Soluble in water | ChemicalBook[5] |
The causality behind these properties: The trifluoromethyl group significantly influences the compound's acidity and solubility. The presence of multiple halogen atoms also increases its molecular weight and can impact its reactivity profile. Understanding these basic properties is the first step in a comprehensive risk assessment.
Section 2: Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: Fisher Scientific[1], PubChem[3]
The "Warning" signal word is associated with these classifications.[1] It is crucial to internalize these hazards, as they directly dictate the necessary control measures. The irritant nature of this compound is likely due to its acidic properties and the reactivity of the halogenated aromatic ring.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The principle of minimizing exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: creating physical barriers between the researcher and the chemical is the most direct way to prevent adverse health effects.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the standard and most effective engineering control to prevent the inhalation of dust or aerosols.[7]
-
Eyewash Stations and Safety Showers: These must be readily accessible in any laboratory where this chemical is handled.[7][8] Their immediate availability is critical in the event of accidental contact.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be used in situations where there is a higher risk of splashing or dust generation.[7]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice, but it is essential to check the manufacturer's compatibility data for the specific glove type. Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.[9]
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[9] However, if there is a potential for significant dust generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[4]
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is non-negotiable for ensuring a safe laboratory environment.
Handling Procedures
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[9]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[10] If possible, use techniques that minimize the potential for aerosolization.
-
Hygiene Practices: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in areas where this chemical is used.[10]
-
Grounding: Take precautionary measures against static discharge, especially when handling larger quantities of the powder.[11]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]
-
Incompatible Materials: Store away from strong oxidizing agents.
Section 5: Emergency Procedures and First Aid
Even with the best precautions, accidents can happen. A well-defined and practiced emergency plan is a critical component of laboratory safety.
First Aid Measures
The following are immediate actions to be taken in case of exposure. Medical attention should always be sought following any significant exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting.[9] Seek medical attention if the person feels unwell.[7]
Spill and Leak Response
-
Evacuate: Keep unnecessary personnel away from the spill area.[12]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[12]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][7] Vacuum equipment may be used where practicable.[4]
-
Personal Protection: Wear appropriate PPE during cleanup.[12]
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// Edges Start -> Evacuate [label="Immediate Action"]; Evacuate -> Assess; Assess -> PPE [label="Proceed with Caution"]; PPE -> Contain; Contain -> Cleanup; Cleanup -> Decontaminate; Decontaminate -> Dispose; Dispose -> End; } }
Caption: Workflow for responding to a spill of this compound.
Section 6: Fire-Fighting Measures and Disposal
Fire-Fighting
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry powder, foam, water spray, or carbon dioxide.[12]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[8][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[12] It should be disposed of at an approved waste disposal plant.[1]
Conclusion: A Proactive Approach to Laboratory Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the scientific principles that underpin them. By comprehending the compound's properties and hazards, researchers can make informed decisions about exposure controls, personal protective equipment, and emergency procedures. This proactive and knowledge-based approach to safety is the hallmark of a responsible and effective scientific professional. It ensures not only the well-being of laboratory personnel but also the quality and integrity of the vital research being conducted.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 53985-49-2 [chemicalbook.com]
- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Reactivity profile of trifluoromethylated benzoic acids
An In-depth Technical Guide: The Reactivity Profile of Trifluoromethylated Benzoic Acids
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of a molecule's physicochemical properties. When appended to a benzoic acid scaffold, the CF₃ group imparts a unique reactivity profile, transforming a simple aromatic carboxylic acid into a highly versatile and valuable building block.[1][2] This guide offers a deep dive into the core principles governing the reactivity of trifluoromethylated benzoic acids, moving from their fundamental electronic properties to their application in key synthetic transformations. We will explore the causality behind experimental choices, providing field-proven insights for researchers, chemists, and drug development professionals aiming to leverage these powerful intermediates.[1][3]
Part 1: The Electronic Heart of the Matter: Acidity and Reactivity
The reactivity of any benzoic acid is intrinsically linked to the electronic nature of its substituents. The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a property that dictates the behavior of the entire molecule.[4]
The Powerful Inductive Effect of the -CF₃ Group
The defining characteristic of the trifluoromethyl group is its profound electron-withdrawing inductive effect (-I). This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and draw electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma framework of the aromatic ring, leading to a significant decrease in electron density across the entire benzene system.[4][5] Consequently, the carboxyl group becomes attached to a more electrophilic, electron-poor aromatic ring.
This has two primary consequences:
-
Increased Acidity: The electron withdrawal stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation. By delocalizing the negative charge, the CF₃ group makes the removal of the acidic proton more favorable, resulting in a lower pKa value compared to unsubstituted benzoic acid.[5][6]
-
Modified Reactivity: The electron-deficient nature of the carbonyl carbon in the carboxylic acid group is further enhanced. This can influence the rate and mechanism of reactions such as esterification and amidation.
A Quantitative Look at Acidity: pKa Comparison
The impact on acidity is not subtle. The position and number of CF₃ groups directly correlate with the pKa value, providing a tunable parameter for chemists.
| Compound | pKa Value (in water) |
| Benzoic Acid | 4.20 |
| 4-(Trifluoromethyl)benzoic acid | 3.69 (calculated)[5] |
| 3-(Trifluoromethyl)benzoic acid | ~3.7-3.8 |
| 2-(Trifluoromethyl)benzoic acid | ~3.5 |
| 3,5-Bis(trifluoromethyl)benzoic acid | ~3.1-3.2 |
| 2,4,6-Tris(trifluoromethyl)benzoic acid | ~2.7-2.8 (calculated)[6] |
| Note: Exact experimental pKa values can vary slightly based on measurement conditions. Some values are derived from computational studies.[5][7][8] |
Part 2: Synthesis of Trifluoromethylated Benzoic Acids
The availability of these key building blocks is predicated on robust and scalable synthetic methods. The most common and industrially relevant approach involves the carboxylation of a Grignard reagent.
Key Synthetic Method: The Grignard Route
This classic organometallic transformation is highly effective for installing the carboxylic acid moiety onto a trifluoromethylated aromatic ring. The general workflow involves the reaction of a trifluoromethyl-substituted aryl bromide with magnesium metal to form the corresponding Grignard reagent, which is then quenched with solid or gaseous carbon dioxide.
Field-Proven Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid[10][11]
Self-Validation & Causality: This protocol includes an initial reflux to ensure complete formation of the exothermic Grignard reagent, which is critical for yield. The subsequent carboxylation is performed at low temperature (-45°C) to minimize side reactions, such as reaction with unreacted starting material. The final acidic workup ensures complete protonation of the carboxylate salt to yield the desired benzoic acid product.
-
Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. The entire apparatus must be oven- or flame-dried to ensure anhydrous conditions.
-
Grignard Formation: Charge the flask with magnesium turnings (5.10 g, 210 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux.
-
Substrate Addition: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of anhydrous THF and add it to the addition funnel. Add the solution dropwise to the refluxing magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 2-4 hours. Progress can be monitored by TLC or GC-MS to confirm the consumption of the starting bromide.
-
Carboxylation: Cool the resulting dark brown Grignard solution. In a separate pressure-rated vessel, cool an additional volume of THF (50 mL) to -45°C under a nitrogen atmosphere. Transfer the Grignard solution to this vessel.
-
CO₂ Quench: Pressurize the vessel with carbon dioxide (CO₂) gas to approximately 3-5 psi. A slight exotherm should be observed. Maintain vigorous stirring at -45°C for at least 1 hour.
-
Workup and Isolation: Warm the reaction mixture to 0°C in an ice bath. Slowly and carefully add 2N HCl (200 mL) to quench the reaction and protonate the carboxylate. A biphasic mixture will form.
-
Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting white solid can be further purified by recrystallization. A typical isolated yield is around 94%.[9]
Part 3: Core Reactivity and Synthetic Utility
The unique electronic nature of trifluoromethylated benzoic acids directly translates to their reactivity in cornerstone synthetic transformations.
A. Amide Bond Formation: Overcoming Electronic Deactivation
The amide bond is arguably the most important functional group in medicinal chemistry.[10] Forming this bond using trifluoromethylated benzoic acids presents a specific challenge: the carboxylic acid is highly electron-deficient, which can render it less reactive towards nucleophilic attack by an amine compared to its electron-rich counterparts.
Causality of Reagent Choice: Standard coupling conditions may be sluggish. To overcome this, highly efficient coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) are often necessary.[10][11] These reagents form a highly activated intermediate (e.g., an active ester) that is far more susceptible to nucleophilic attack by the amine, even if the amine itself is also electron-deficient.[10][12]
Reference Protocol: EDC/HOBt-Mediated Amide Coupling[12][14]
-
Reactant Preparation: In a round-bottom flask, dissolve the trifluoromethylated benzoic acid (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or CH₂Cl₂).
-
Activator Addition: Add 1-hydroxybenzotriazole (HOBt, 0.1-1.0 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0-1.2 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 equiv) to scavenge the HCl produced.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide via silica gel column chromatography or recrystallization.
B. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
Trifluoromethylated benzoic acids are precursors to key substrates for Suzuki-Miyaura cross-coupling. By first converting them to aryl halides (typically bromides) or triflates, they become powerful electrophilic partners in this palladium-catalyzed C-C bond-forming reaction.[1] This is a foundational strategy for constructing complex biaryl systems prevalent in pharmaceuticals and organic electronics.
The Role of the Catalyst: The electron-deficient nature of the trifluoromethylated aryl halide makes the oxidative addition step of the catalytic cycle generally favorable. However, the choice of ligand on the palladium catalyst is crucial for promoting the subsequent transmetalation and reductive elimination steps efficiently. Bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald) are often superior as they stabilize the Pd(0) species and accelerate the overall catalytic turnover.[13]
Reference Protocol: Suzuki-Miyaura Coupling of a Bromo-Trifluoromethyl Benzoic Acid Derivative
Note: This protocol assumes the starting material is a bromo-trifluoromethylated benzoic acid ester or a related derivative where the carboxylic acid is protected.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the bromo-trifluoromethylated aryl substrate (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).[13][14]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium source like Pd(OAc)₂ (1-2 mol %) and a suitable ligand like SPhos or XPhos (2-4 mol %).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water.
-
Reaction: Heat the reaction mixture to the required temperature (usually 80-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
C. Conversion to Aryl Trifluoromethyl Ketones
Aryl trifluoromethyl ketones are highly valuable motifs in medicinal chemistry due to their unique electronic properties and metabolic stability.[15][16] A modern and direct approach allows for the conversion of trifluoromethylated benzoic acids directly into these ketones, bypassing harsher, traditional methods.[15][16][17][18]
This transformation is achieved by activating the benzoic acid in situ with an anhydride, such as trifluoroacetic anhydride (TFAA), to form a mixed anhydride. This intermediate is then susceptible to nucleophilic attack by a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃).[15][17] This method is notable for its broad substrate scope, including complex and bioactive molecules.[15][16]
Conclusion
Trifluoromethylated benzoic acids are far more than simple substituted aromatics; they are precision tools for molecular design. Their reactivity is dominated by the powerful electron-withdrawing nature of the CF₃ group, which enhances acidity and presents unique challenges and opportunities in synthesis. By understanding the underlying electronic principles, chemists can select the appropriate activating reagents for robust amide coupling and design effective catalyst systems for C-C bond formations like the Suzuki-Miyaura reaction. The ability to directly convert these acids into other valuable fluorinated building blocks further cements their status as indispensable intermediates in the ongoing quest for novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Buy 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 [smolecule.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 15. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex, substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science, inferred from the utility of related fluorinated benzoic acids in drug discovery.[1] A critical physicochemical parameter governing its utility is its solubility in various organic solvents, which influences reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive theoretical framework for understanding and predicting the solubility of this compound. Due to the absence of specific experimental data in the public domain, this document focuses on the underlying principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination.
Introduction: Understanding the Molecule
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The presence of a carboxylic acid group, along with chloro, fluoro, and trifluoromethyl substituents on the benzene ring, creates a molecule with a distinct electronic and steric profile. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.[2][3][4] Understanding the interplay of these groups is paramount to predicting the solubility of this compound in different solvent systems.
Physicochemical Properties at a Glance
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers some degree of solubility in polar solvents. Benzoic acid itself has limited solubility in water but is more soluble in organic solvents.[5][6] The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of the halogen and trifluoromethyl groups.
-
Halogen Atoms (-Cl, -F): The chloro and fluoro substituents are electronegative and contribute to the overall polarity of the molecule. Halogenation can influence crystal lattice energy and interactions with solvents.[7]
-
Trifluoromethyl Group (-CF3): This is a highly lipophilic and electron-withdrawing group.[2][8] It can increase solubility in non-polar organic solvents and significantly impacts the pharmacokinetic profiles of drug candidates.[2][3][4]
Below is a diagram illustrating the structure of this compound and its key functional groups.
Caption: Molecular structure and key functional groups.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone for predicting solubility.[9] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. The carboxylic acid group of the target molecule will interact favorably with these solvents. The polar nature of the C-Cl and C-F bonds will also contribute to solubility.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. The polarity of the molecule will favor solubility in these solvents.
-
Non-polar Solvents (e.g., hexane, toluene): The non-polar benzene ring and the highly lipophilic trifluoromethyl group will promote solubility in these solvents. However, the polar carboxylic acid group will disfavor solubility.
Predicted Solubility Profile (Qualitative):
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Non-polar | Hexane, Toluene | Low to Moderate | Favorable interactions with the aromatic ring and CF3 group, but disfavored by the polar COOH group. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[10][11]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatted shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram outlines the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility method.
Detailed Protocol
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[11]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. For a more complete separation, centrifuge the vials.[12]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Critical Factors Influencing Solubility Measurements
-
Temperature: The solubility of most solid compounds increases with temperature.[6][13] Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.
-
Solid State Form: The crystalline form (polymorph) or amorphous nature of the solid can significantly affect its solubility. Amorphous solids are generally more soluble than their crystalline counterparts.[14]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium.[15] Inadequate equilibration time is a common source of error.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is not currently available, a strong theoretical understanding of its constituent functional groups allows for qualitative predictions of its solubility behavior. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its determination. Careful control of experimental parameters is essential for obtaining accurate and reproducible results, which are fundamental for the successful application of this compound in further research and development.
References
- 1. ossila.com [ossila.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. chem.ws [chem.ws]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solubility equilibrium - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: The Strategic Application of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: A Multifaceted Building Block for Advanced Drug Design
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom ortho to the carboxylic acid, imparts a distinct combination of steric and electronic properties. This strategic arrangement allows medicinal chemists to finely tune the physicochemical and pharmacokinetic profiles of drug candidates, addressing common challenges in drug development such as metabolic stability, target affinity, and bioavailability.
The presence of the electron-withdrawing trifluoromethyl group significantly lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH. The ortho-fluoro and chloro substituents provide steric hindrance and can engage in specific halogen bonding interactions with protein targets, while also modulating the molecule's conformation and metabolic susceptibility. This application note provides an in-depth guide to the strategic use of this compound, complete with detailed protocols for its incorporation into lead compounds.
Physicochemical Properties and Their Implications in Drug Design
The judicious placement of halogen and trifluoromethyl substituents on the benzoic acid scaffold has profound effects on its key physicochemical parameters. These properties are critical for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value (Predicted) | Implication in Medicinal Chemistry |
| pKa | ~2.5 | The strong electron-withdrawing nature of the CF3, Cl, and F groups significantly increases the acidity of the carboxylic acid. This ensures it is predominantly in its deprotonated, carboxylate form at physiological pH, which can be crucial for forming salt bridges with basic residues in a protein's active site. |
| cLogP | ~3.2 | The trifluoromethyl and chloro groups contribute to increased lipophilicity, which can enhance membrane permeability and improve oral absorption. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects. |
| Metabolic Stability | High | The C-F and C-Cl bonds are highly stable and resistant to metabolic cleavage. The trifluoromethyl group, in particular, is known to block common sites of oxidative metabolism, thereby increasing the half-life of drug candidates. |
Strategic Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable synthon for several therapeutic areas. One notable application is in the development of inhibitors for challenging biological targets.
Case Study: Development of Novel Antibacterials
In the quest for new antibiotics to combat drug-resistant bacteria, researchers have targeted essential bacterial enzymes. The unique structural features of this compound have been exploited to design potent inhibitors. For instance, its derivatives have been investigated as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.
The rationale for its use in this context includes:
-
Enhanced Target Affinity: The trifluoromethyl group can engage in favorable interactions with hydrophobic pockets in the enzyme's active site.
-
Improved Cell Penetration: The overall lipophilicity of the molecule can be tuned to ensure it can cross the bacterial cell wall and membrane to reach its intracellular target.
-
Reduced Susceptibility to Efflux: The specific substitution pattern may help the molecule evade bacterial efflux pumps, a common mechanism of antibiotic resistance.
Experimental Protocols
The following section provides detailed protocols for the common transformations involving this compound.
Protocol 1: Amide Bond Formation via Acyl Chloride
This two-step protocol is a robust method for coupling the benzoic acid with a primary or secondary amine. The initial conversion to the more reactive acyl chloride allows the subsequent amidation to proceed under mild conditions.
Step 1: Synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous dichloromethane (DCM) or toluene as solvent (optional)
-
Round-bottom flask, reflux condenser, heating mantle, and nitrogen/argon atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound.
-
Add thionyl chloride to the flask. A solvent such as anhydrous DCM or toluene can be used if necessary.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.
-
The resulting crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.
Step 2: Amide Coupling with a Primary Amine
Caption: Workflow for the amide coupling reaction.
Materials:
-
Crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (1.0 eq)
-
Primary amine (R-NH₂) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or another non-nucleophilic base (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Protocol 2: Direct Amide Coupling Using HATU
This protocol describes a direct coupling method using a modern coupling reagent, HATU, which often provides high yields and is suitable for a wide range of amines, including those that are less reactive.
Caption: Workflow for direct amide coupling using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification supplies
Procedure:
-
In a round-bottom flask, dissolve this compound, the amine, and HATU in anhydrous DMF or DCM.
-
Add DIPEA to the mixture and stir the solution at room temperature.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to yield the pure product.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic and steric properties provide medicinal chemists with a valuable tool to address key challenges in drug design, including metabolic stability and target affinity. The protocols outlined in this application note provide robust methods for the incorporation of this valuable moiety into a wide range of molecular scaffolds. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
Application Notes and Protocols: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid as a Strategic Building Block in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block that offers a convergence of these desirable attributes. Its distinct substitution pattern—a carboxylic acid for derivatization, an ortho-fluoro and a meta-chloro for modulating electronic properties, and an ortho-trifluoromethyl group for enhancing metabolic stability and lipophilicity—makes it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the properties, reactivity, and applications of this versatile building block, with a focus on its utility in the synthesis of kinase inhibitors.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound in amide bond formation is dictated by the interplay of its substituents. The electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl groups increases the electrophilicity of the carboxylic acid's carbonyl carbon, thereby facilitating nucleophilic attack by an amine. However, the ortho-trifluoromethyl and ortho-fluoro groups can also exert steric hindrance, which may necessitate the use of potent coupling agents and optimized reaction conditions to achieve high yields.
| Property | Value | Source |
| CAS Number | 1803310-80-5 | N/A |
| Molecular Formula | C₈H₃ClF₄O₂ | N/A |
| Molecular Weight | 254.56 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 177-180 °C | [3] |
| Boiling Point | ~278.9 °C | [3] |
| Density | 1.789 g/cm³ | [3] |
The "ortho effect" of the substituents on the benzoic acid moiety can also play a significant role in its reactivity. Generally, ortho-substituted benzoic acids exhibit increased acidity due to steric inhibition of resonance, where the ortho groups force the carboxylic acid out of the plane of the aromatic ring. This can enhance the reactivity of the carboxylic acid in certain reactions.
Application in API Synthesis: A Case Study of a Belumosudil Analogue
Belumosudil (formerly KD025) is a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor approved for the treatment of chronic graft-versus-host disease (cGVHD).[1][4][5] The synthesis of Belumosudil and its analogues often involves the formation of a critical amide bond. This compound is a key starting material for the synthesis of Belumosudil analogues, where the benzoyl moiety is coupled with a complex amine.
Below is a detailed protocol for the synthesis of a key intermediate for a Belumosudil analogue, illustrating the application of this compound in a representative amide coupling reaction.
Synthetic Workflow for a Belumosudil Analogue Intermediate
Caption: Synthetic workflow for a Belumosudil analogue intermediate.
Experimental Protocol: Synthesis of a Belumosudil Analogue Intermediate
This protocol is adapted from established methods for the synthesis of Belumosudil.[1]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
2-(3-aminophenoxy)-N-isopropylacetamide (or a similar amine coupling partner)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the amine coupling partner (e.g., 2-(3-aminophenoxy)-N-isopropylacetamide) (1.0 eq) and a base such as TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure amide product.
-
General Protocols for Amide Bond Formation
The following are general protocols for the synthesis of amides from this compound using common peptide coupling reagents.
General Amide Coupling Mechanism
Caption: General mechanism of amide bond formation using coupling reagents.
Protocol 1: Using HATU as a Coupling Reagent
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Using EDC/HOBt as Coupling Reagents
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA or NMM (2.0-3.0 eq).
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and purify as described in the HATU protocol.
Safety and Handling
This compound is a chemical that should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[2] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.[2] For detailed safety information, consult the Safety Data Sheet (SDS).[2]
Analytical Methods
The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques. High-performance liquid chromatography (HPLC) is a common method for determining purity, often using a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural elucidation, and mass spectrometry (MS) can confirm the molecular weight.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex APIs. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The protocols and application examples provided in this document demonstrate its utility in amide bond formation, a critical transformation in the synthesis of many pharmaceuticals, including kinase inhibitors. With careful consideration of reaction conditions and appropriate analytical characterization, this building block can be effectively employed in the development of novel therapeutics.
References
- 1. Belumosudil: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. innospk.com [innospk.com]
- 4. Belumosudil - Wikipedia [en.wikipedia.org]
- 5. Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid as a Versatile Precursor in Medicinal Chemistry
Introduction
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in the synthesis of complex pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts distinct electronic and steric properties that are leveraged in the design of targeted therapeutics. The presence of these electron-withdrawing groups enhances the reactivity of the carboxylic acid moiety and influences the pharmacokinetic profile of the final active pharmaceutical ingredients (APIs). This application note provides a comprehensive overview of the synthetic utility of this precursor, with a focus on its application in the synthesis of protein kinase inhibitors, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Data
Understanding the fundamental properties and handling requirements of a precursor is paramount for safe and successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186517-41-9 | [1][2] |
| Molecular Formula | C₈H₃ClF₄O₂ | [2] |
| Molecular Weight | 242.55 g/mol | [2] |
| Appearance | White Crystalline Solid | [3] |
| Melting Point | 177-180 °C | [4] |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats, must be worn at all times.[3][4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[2][3]
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Core Synthetic Application: Amide Bond Formation
The most prevalent application of this compound is its use as a building block for creating complex amides. The carboxylic acid functionality serves as a robust handle for coupling with various primary and secondary amines, a cornerstone reaction in the synthesis of many pharmaceuticals, particularly protein kinase inhibitors.[5][6]
Mechanistic Rationale: The direct amidation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group. Common strategies involve the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, HBTU). The electron-withdrawing nature of the substituents on the phenyl ring of the title compound makes the carboxyl carbon more electrophilic, facilitating the nucleophilic attack by the amine.
Below is a generalized workflow for the amide coupling reaction.
Caption: Generalized workflow for amide bond formation.
Case Study: Synthesis of a Key Pazopanib Intermediate
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in cancer therapy.[7][8] Its synthesis prominently features an amide linkage, for which this compound can be a precursor for a related structural motif, demonstrating its utility in constructing complex drug molecules. While many patented routes exist for Pazopanib, the formation of a substituted benzamide is a recurring theme.[8][9][10] For illustrative purposes, we will detail a protocol for a similar amide formation.
The synthesis of N-(2-chloro-pyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is a key step in many Pazopanib syntheses.[8] This intermediate is then coupled with another aromatic component. A structurally related synthesis involves coupling a substituted benzoic acid with an amine. For example, the synthesis of Aurora Kinase inhibitors involves coupling a substituted benzoic acid with an amine-containing heterocyclic core.[11]
The following diagram illustrates the key amide-forming step in the synthesis of a generic kinase inhibitor, using our precursor.
Caption: Amide coupling to form a kinase inhibitor intermediate.
Detailed Experimental Protocols
The following protocols are representative examples based on established chemical literature for amide bond formation using reagents like propanephosphonic acid anhydride (T3P).[11]
Protocol 1: General Amide Synthesis via T3P Coupling
Objective: To synthesize a substituted benzamide from this compound and a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Propanephosphonic acid anhydride (T3P), 50% solution in ethyl acetate (1.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA) (3.0 eq) dropwise while stirring.
-
Coupling Agent Addition: Add the T3P solution (1.5 eq) dropwise to the stirred mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Rationale for Reagent Choices:
-
T3P: A mild and effective coupling reagent that promotes amide bond formation with minimal side products. The byproducts are water-soluble phosphonic acids, which are easily removed during the aqueous work-up.[11]
-
DIPEA: A non-nucleophilic organic base used to neutralize the acidic byproducts generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
DCM: A common aprotic solvent that effectively dissolves the reactants and does not participate in the reaction.
Table 2: Troubleshooting Guide for Amide Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Poor activation of carboxylic acid; Sterically hindered amine. | Increase reaction time or temperature; Use a more potent coupling agent (e.g., HATU); Add a catalytic amount of DMAP. |
| Starting Material Remains | Insufficient coupling agent or base; Deactivation of reagents by moisture. | Add additional coupling agent/base; Ensure all reagents and glassware are anhydrous. |
| Multiple Byproducts | Side reactions (e.g., racemization if chiral centers are present); Over-activation. | Use a milder coupling agent; Add the coupling agent at a lower temperature (0 °C or below). |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutically relevant compounds. Its primary utility lies in its efficient participation in amide bond formation reactions, providing access to a wide array of complex molecules, including advanced intermediates for targeted therapies like protein kinase inhibitors. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and development to effectively utilize this important chemical building block.
References
- 1. 186517-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 3-Chloro-2-fluorobenzoic acid 98 161957-55-7 [sigmaaldrich.com]
- 5. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]
- 6. data.epo.org [data.epo.org]
- 7. Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Patent US-2016280689-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a particularly challenging substrate: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
The unique substitution pattern of this aromatic carboxylic acid presents a confluence of steric and electronic hurdles. The presence of a chlorine atom, a less reactive partner in Suzuki couplings compared to bromine or iodine, necessitates the use of highly active catalyst systems.[2] Furthermore, the ortho-fluoro and ortho-trifluoromethyl groups create significant steric hindrance around the reactive center, impeding the crucial oxidative addition step in the catalytic cycle.[3] The electron-withdrawing nature of the fluoro and trifluoromethyl groups further modulates the electronic properties of the aryl chloride. Finally, the presence of a carboxylic acid moiety can potentially interfere with the catalytic cycle, necessitating careful selection of the base and reaction conditions to avoid catalyst deactivation or unwanted side reactions.[4]
This guide will provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies to successfully employ this compound in Suzuki coupling reactions for the synthesis of novel biaryl carboxylic acids.
Mechanistic Considerations: A Deeper Look into the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the "Oxidative Addition" of the C-Cl bond to the Pd(0) complex is often the rate-limiting step due to the bond's strength and steric hindrance. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[2]
Optimized Protocol for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos, or RuPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (K₃PO₄ or Cs₂CO₃, 2-3 eq).
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed water.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with 1M HCl and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Considerations and Optimization Strategies
The success of the Suzuki coupling with this challenging substrate hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
For electron-deficient and sterically hindered aryl chlorides, modern catalyst systems employing bulky, electron-rich phosphine ligands are often essential.
| Catalyst System | Ligand | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | Highly active for aryl chlorides, good for sterically demanding substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | Excellent for a broad range of aryl chlorides, including heteroaromatics.[6] |
| Pd(OAc)₂ / RuPhos | RuPhos | Effective for coupling with primary alkyltrifluoroborates and challenging aryl chlorides.[7] |
The choice of ligand can significantly impact the reaction outcome, and screening of different ligands is recommended for optimal results.
The Critical Role of the Base
The base plays a crucial role in the transmetalation step of the catalytic cycle.[8] For substrates containing a carboxylic acid, the choice of base is even more critical to avoid deprotonation of the acid, which can lead to solubility issues and potential catalyst inhibition.[4]
-
Potassium Phosphate (K₃PO₄): A commonly used and effective base for Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity, especially in challenging couplings.[9]
-
Potassium Fluoride (KF): Can be a milder option, sometimes used to avoid hydrolysis of sensitive functional groups.[10]
It is advisable to use at least two equivalents of the base to both facilitate the catalytic cycle and neutralize the acidic proton of the benzoic acid.
Solvent Systems
The choice of solvent can influence the solubility of the reactants and the efficiency of the reaction.
-
1,4-Dioxane/Water: A common and effective solvent system for many Suzuki couplings.
-
Toluene/Water: Another widely used biphasic system.
-
DMF or DMAc: Aprotic polar solvents that can be beneficial for less soluble substrates.
Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of fresh, high-quality catalyst and ligand. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand | Screen a panel of bulky, electron-rich phosphine ligands. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and ensure the base is of good quality. |
Conclusion
The Suzuki-Miyaura coupling of this compound presents a significant synthetic challenge due to a combination of steric hindrance, electronic deactivation, and the presence of a carboxylic acid moiety. However, by employing modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands, and by carefully selecting the base and reaction conditions, researchers can successfully synthesize a wide range of novel biaryl carboxylic acids. The protocols and optimization strategies outlined in this application note provide a solid foundation for navigating the complexities of this transformation and unlocking its potential in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Introduction: Navigating the Challenges of a Sterically Hindered Aromatic Acid
An In-Depth Guide to the Esterification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its utility is derived from the unique electronic and steric properties conferred by its polysubstituted aromatic ring. However, these same properties present significant challenges for chemists, particularly in executing one of the most fundamental organic transformations: esterification.
The carboxylic acid moiety is flanked by two ortho-substituents, a chlorine atom and a trifluoromethyl group. This substitution pattern creates substantial steric hindrance, impeding the approach of an alcohol nucleophile to the carbonyl carbon. Compounded by the strong electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl groups, the carboxyl group's reactivity is diminished. This application note provides a comprehensive guide to several effective esterification methods, explaining the chemical principles behind each choice and offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Method 1: The Classical Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, typically requiring a large excess of the alcohol and a strong acid catalyst to achieve reasonable yields.[3]
Scientific Rationale
For a sterically encumbered substrate like this compound, the Fischer-Speier method is often inefficient. The bulky ortho groups hinder the formation of the necessary tetrahedral intermediate.[4] Consequently, the reaction is typically sluggish, requires harsh conditions (prolonged heating), and results in low yields. While not the recommended primary method, it serves as a baseline for understanding the substrate's challenging nature.
Protocol: Fischer-Speier Esterification with Methanol
-
Reagent Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Catalyst: Add a large excess of anhydrous methanol (e.g., 20-40 eq), which acts as both reactant and solvent.
-
Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanism of Fischer-Speier Esterification
Caption: Acid-catalyzed nucleophilic acyl substitution.
Method 2: Activation via Acyl Chloride Formation
A robust, two-step strategy to overcome the low reactivity of the carboxylic acid is to first convert it into a highly reactive acyl chloride. This intermediate can then readily react with an alcohol, even a sterically hindered one, to form the desired ester.
Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[5] The chlorine atom is an excellent leaving group, facilitating nucleophilic attack by the alcohol. This method bypasses the unfavorable equilibrium of the Fischer esterification and typically proceeds under milder conditions for the final ester formation step.
Protocol: Two-Step Acyl Chloride Route
Part A: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
-
Reagent Setup: To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and a suitable solvent (e.g., anhydrous dichloromethane or toluene).
-
Chlorinating Agent: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the solution. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Part B: Esterification of the Acyl Chloride
-
Reagent Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) in a separate flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Alcohol and Base: In a separate flask, dissolve the desired alcohol (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in the same solvent.
-
Reaction: Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Workflow: Acyl Chloride Esterification
Caption: Two-step esterification via an acyl chloride intermediate.
Method 3: Steglich Esterification - Mild and Efficient Carbodiimide Coupling
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7]
Scientific Rationale
This method is particularly well-suited for sterically hindered substrates and those sensitive to acid.[8][9] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, efficiently forming the ester and regenerating the DMAP catalyst. The formation of a stable urea byproduct (e.g., dicyclohexylurea or the water-soluble equivalent from EDC) drives the reaction to completion.[8]
Protocol: EDC/DMAP Mediated Steglich Esterification
-
Reagent Setup: In a round-bottomed flask, dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Coupling Agent: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor for the disappearance of the starting acid by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 0.5 M HCl solution (to remove residual DMAP and EDC-related amines), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by silica gel column chromatography to remove the urea byproduct and any remaining impurities.
Mechanism of Steglich Esterification
Caption: Carbodiimide activation and DMAP catalysis.
Method 4: The Mitsunobu Reaction - A Redox-Condensation Approach
The Mitsunobu reaction is a unique and powerful method for forming esters under exceptionally mild, neutral conditions.[10] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]
Scientific Rationale
Unlike other methods that activate the carboxylic acid, the Mitsunobu reaction activates the alcohol.[13] The PPh₃ and DEAD react to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt. This converts the alcohol's hydroxyl group into an excellent leaving group. The carboxylate anion, formed by deprotonation of the acid by an intermediate betaine, then acts as the nucleophile, displacing the activated oxygen in an Sₙ2 fashion.[11][13] This method is renowned for its ability to invert the stereochemistry of chiral alcohols and for its effectiveness with substrates that are sensitive to acids, bases, or heat.[14]
Protocol: Mitsunobu Esterification
-
Reagent Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent, typically tetrahydrofuran (THF) or toluene.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirring solution. A color change (e.g., to yellow or orange) and sometimes the formation of a precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is removing the byproducts: triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate.
-
-
Purification: Purification is almost always achieved by column chromatography. Careful selection of the eluent system is required to separate the desired ester from the high-polarity TPPO and the hydrazine byproduct.
Mechanism of the Mitsunobu Reaction
Caption: Redox-condensation pathway activating the alcohol.
Comparative Summary of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (excess), H₂SO₄ | High Temp (Reflux) | Inexpensive reagents; simple setup. | Low yield for hindered acids; harsh conditions; equilibrium limited. |
| Acyl Chloride | SOCl₂ or (COCl)₂, R'-OH, Base | Room Temp to Reflux | High yielding; overcomes steric hindrance; reliable. | Two-step process; uses corrosive/toxic reagents (SOCl₂). |
| Steglich | EDC or DCC, DMAP, R'-OH | 0°C to Room Temp | Very mild conditions; high yields; good for sensitive substrates. | Stoichiometric coupling agent; byproduct removal can be tricky (DCC). |
| Mitsunobu | PPh₃, DEAD or DIAD, R'-OH | 0°C to Room Temp | Extremely mild, neutral conditions; good for complex molecules. | Stoichiometric, hazardous reagents; byproduct (TPPO) removal is difficult. |
Conclusion and Recommendations
The esterification of this compound requires careful selection of methodology to overcome significant steric and electronic challenges.
-
Recommended Starting Point: For general-purpose synthesis where high yield and reliability are paramount, the Acyl Chloride route or the Steglich Esterification are the most robust choices. The Steglich method, particularly with the water-soluble EDC, offers milder conditions and often a more straightforward work-up.
-
For Sensitive Substrates: If the alcohol or other functionalities in the molecule are sensitive to acidic or even mildly basic conditions, the Mitsunobu Reaction is the premier choice, provided the challenges of stoichiometric byproducts and their subsequent removal can be managed.
-
To Be Avoided: The Fischer-Speier Esterification is generally not recommended for this substrate due to its low efficiency and the harsh conditions required, which are likely to result in poor yields and potential side reactions.
By understanding the underlying mechanisms and practical considerations of these methods, researchers can confidently and efficiently synthesize the desired esters of this valuable chemical intermediate.
References
- 1. studylib.net [studylib.net]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. fiveable.me [fiveable.me]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction | OpenOChem Learn [learn.openochem.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid in Modern Heterocyclic Synthesis
Introduction: A Uniquely Positioned Building Block
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy for modulating key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid emerges as a highly valuable and versatile precursor.
Its utility stems from a unique confluence of structural features:
-
A Carboxylic Acid Handle: This primary functional group serves as a reliable anchor point for a multitude of classic transformations, most notably amide bond formation and subsequent cyclization reactions.
-
Ortho Fluorine Substituent: The fluorine atom at the C2 position is a superb leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its departure is facilitated by the activating, electron-withdrawing effects of the adjacent carboxylic acid group and the trifluoromethyl group at the C6 position.
-
Powerful Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and chloro (Cl) groups render the aromatic ring electron-deficient, further activating the C2-fluoro position for SNAr and influencing the overall reactivity of the molecule. This electronic profile is crucial for driving intramolecular cyclization events that are often challenging with less-activated systems.[1][3]
This guide provides an in-depth exploration of the reactivity of this key intermediate and delivers detailed protocols for its application in the synthesis of high-value heterocyclic scaffolds, such as quinolones.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its effective and safe use in experimental design.
| Property | Value | Source |
| CAS Number | 1801563-04-9 (example, may vary) | N/A |
| Molecular Formula | C₈H₃ClF₄O₂ | N/A |
| Molecular Weight | 254.56 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | ~177-180 °C | [4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
Safety Note: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Application Note 1: Synthesis of Trifluoromethylated Quinolone Scaffolds
Quinolone and fluoroquinolone derivatives are a critical class of compounds, renowned for their broad-spectrum antibacterial activity.[6] The strategic placement of a trifluoromethyl group can significantly enhance the biological profile of these molecules. This compound is an ideal starting material for constructing these scaffolds via a two-step sequence involving amide coupling followed by an intramolecular SNAr cyclization.
Mechanistic Rationale
The synthetic strategy hinges on a base-mediated intramolecular cyclization. After forming an N-aryl amide, a suitable base deprotonates the amide nitrogen, generating a potent nucleophile. This nucleophile then attacks the carbon bearing the highly activated fluorine atom, leading to ring closure and formation of the quinolone core. The electron-withdrawing CF₃ group is critical for activating the C-F bond toward this nucleophilic attack.
Caption: Workflow for quinolone synthesis.
Experimental Protocol: Synthesis of a 5-Chloro-8-(trifluoromethyl)quinol-4(1H)-one Derivative
This protocol describes a general procedure for the synthesis of a quinolone core. The specific aniline used can be varied to generate a library of derivatives.
Materials:
-
This compound
-
4-Methoxyaniline (or other substituted aniline)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)[5]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate, Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen/Argon inlet
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Part A: Amide Coupling
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add 4-methoxyaniline (1.05 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Rationale: HATU is a highly efficient peptide coupling agent that converts the carboxylic acid into a reactive ester in situ, facilitating rapid amide bond formation under mild conditions with minimal racemization or side reactions.[5] DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the pure amide intermediate.
Part B: Intramolecular Cyclization
-
In a round-bottom flask, dissolve the purified amide intermediate from Part A (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq).
-
Rationale: Potassium carbonate is a sufficiently strong base to deprotonate the amide N-H, initiating the cyclization, but is mild enough to prevent undesired side reactions. Its insolubility in DMF can be advantageous, driving the reaction forward as the product forms.
-
-
Heat the mixture to 100-120 °C and stir for 8-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into ice water.
-
Acidify the mixture with 1 M HCl, which should precipitate the quinolone product.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water) to yield the final quinolone product.
Application Note 2: Conceptual Pathway for Benzodiazepine Synthesis
The same reactive principles can be extended to the synthesis of other important heterocyclic systems. For example, seven-membered benzodiazepine rings, which are privileged structures in neuropharmacology, can be conceptually synthesized using a similar cyclocondensation strategy.
Proposed Mechanistic Pathway
The synthesis would involve the initial formation of an amide bond between this compound and an o-phenylenediamine. The subsequent and final ring-closing step would be an intramolecular nucleophilic attack from the second, free amine onto the activated C2-fluoro position, displacing fluoride to forge the seven-membered diazepine ring.
Caption: Mechanistic pathway for benzodiazepine synthesis.
This conceptual protocol highlights the modularity of the starting material. By substituting the aniline from Application Note 1 with a different dinucleophile like o-phenylenediamine, access to entirely different heterocyclic families becomes possible, underscoring the strategic value of this building block in diversity-oriented synthesis.
Conclusion
This compound is a powerful and versatile reagent for constructing complex, fluorine-containing heterocyclic compounds. Its unique substitution pattern provides a pre-activated site for intramolecular SNAr reactions, enabling efficient and regioselective cyclizations. The protocols and concepts outlined in this guide demonstrate its direct applicability in synthesizing valuable scaffolds like quinolones and provide a logical framework for its extension to other heterocyclic systems. For researchers in drug discovery and materials science, mastering the use of such strategic building blocks is essential for accelerating the development of novel chemical entities with enhanced properties.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. innospk.com [innospk.com]
- 5. ossila.com [ossila.com]
- 6. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the methodologies and strategic considerations essential for the successful discovery and development of kinase inhibitors. This document moves beyond rigid templates to offer a narrative grounded in scientific expertise, providing not only detailed protocols but also the rationale behind experimental choices.
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of proteins.[1][2] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases, with over 80 kinase inhibitors having received FDA approval.[3][5]
This guide will navigate the multifaceted process of kinase inhibitor development, from initial hit identification to preclinical evaluation, emphasizing the integration of biochemical, cellular, and computational approaches to identify potent, selective, and safe drug candidates.
Part 1: Hit Identification Strategies
The initial phase of kinase inhibitor discovery focuses on identifying "hits"—compounds that exhibit inhibitory activity against the target kinase. Two primary strategies dominate this landscape: high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
High-Throughput Screening (HTS)
HTS involves the screening of large, diverse chemical libraries against a specific kinase target to identify compounds with inhibitory activity.[6] This approach is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds.[6]
Causality Behind Experimental Choices: The primary goal of HTS is to cast a wide net to find novel chemical matter with the desired biological activity. The choice of a specific HTS assay format is critical and is dictated by factors such as the nature of the kinase, the availability of reagents, cost, and the desired throughput. The assays are designed to be robust, reproducible, and miniaturizable to accommodate large-scale screening.
Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach that involves screening smaller, low-molecular-weight compounds (fragments) to identify those that bind to the target kinase.[7][8] These initial fragment hits, which typically have weak affinity, are then optimized through medicinal chemistry to generate more potent lead compounds.[7][8]
Causality Behind Experimental Choices: The rationale for FBDD lies in its efficiency in exploring chemical space. Because fragments are smaller and less complex than typical HTS compounds, a fragment library can represent a greater diversity of chemical shapes with fewer compounds.[9] This approach often yields hits with higher "ligand efficiency," meaning they form more optimal interactions with the target per atom, providing a better starting point for lead optimization. Biophysical methods are typically employed for fragment screening due to the weak binding affinities of the initial hits.
Caption: Fragment-Based Drug Discovery (FBDD) workflow for kinase inhibitors.
Part 2: Biochemical Assays for Kinase Activity
Biochemical assays are fundamental to kinase inhibitor development, providing a direct measure of a compound's ability to inhibit the catalytic activity of the purified enzyme.[10] These assays are crucial for primary screening, determining inhibitor potency (IC50), and understanding the mechanism of action.
Luminescence-Based ADP Detection: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][11] It is a universal assay applicable to virtually any kinase.[6]
Causality Behind Experimental Choices: This assay is designed as a two-step process to minimize interference from the high concentrations of ATP typically used in kinase reactions. The first step terminates the kinase reaction and depletes the remaining ATP. The second step converts the ADP produced into ATP, which is then used to generate a luminescent signal. This design ensures a high signal-to-background ratio and sensitivity.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer. The final volume is typically 5-25 µL in a 384-well plate.
-
Add the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[2]
-
-
Kinase Detection Reagent Addition:
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays, such as LanthaScreen®, are another popular choice for HTS and inhibitor profiling.[1][12] These assays measure the phosphorylation of a fluorescently labeled substrate by a kinase.
Causality Behind Experimental Choices: TR-FRET assays offer a robust, homogeneous format with a high signal-to-background ratio. The time-resolved detection minimizes interference from compound fluorescence. The use of a specific antibody that recognizes the phosphorylated substrate ensures assay specificity.
-
Kinase Reaction:
-
Detection:
-
Data Acquisition and Analysis:
| Assay Technology | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based ADP detection | Universal, high sensitivity, compatible with high ATP concentrations | Two-step addition, potential for luciferase inhibition |
| LanthaScreen® TR-FRET | Time-Resolved FRET | Homogeneous, robust, low interference | Requires specific antibodies and labeled substrates |
| Z'-LYTE® | FRET-based proteolytic cleavage | Ratiometric readout, good for Ser/Thr and Tyr kinases | Indirect measurement, potential for protease inhibition |
Part 3: Cell-Based Assays for Target Engagement and Functional Activity
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[13][14] These assays provide insights into cell permeability, target engagement, and the functional consequences of kinase inhibition.
Target Engagement: NanoBRET™ Intracellular Kinase Assay
The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target kinase within living cells.[10][15]
Causality Behind Experimental Choices: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. By measuring the displacement of the tracer by a test compound, the assay provides a quantitative measure of target engagement in the complex intracellular environment.[16]
-
Cell Preparation:
-
Assay Setup:
-
Harvest and resuspend the cells in a suitable buffer.
-
Dispense the cell suspension into a 384-well white assay plate.
-
Add the test compound at various concentrations.
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to allow the system to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.
-
Calculate the NanoBRET™ ratio.
-
Determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Functional Cellular Assay: Phosphorylation Detection by ELISA
Cell-based ELISA assays can be used to measure the phosphorylation of a kinase's downstream substrate, providing a functional readout of kinase inhibition.[3][17]
Causality Behind Experimental Choices: This method directly assesses the impact of a kinase inhibitor on its signaling pathway. By quantifying the level of a specific phosphoprotein, researchers can confirm that the compound is engaging its target and producing the desired biological effect.
-
Cell Seeding and Treatment:
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100) to allow antibodies to access intracellular proteins.[3]
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the wells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
-
Signal Development and Detection:
-
Data Analysis:
-
Normalize the phosphoprotein signal to the total protein content or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 value.
-
Part 4: Integrating Computational and Structural Approaches
Modern kinase inhibitor development relies heavily on the integration of computational and structural biology methods to accelerate the discovery and optimization process.
Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structure of the target kinase to design and optimize inhibitors.[18] X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for determining the structures of kinase-inhibitor complexes.
Causality Behind Experimental Choices: By visualizing how an inhibitor binds to the kinase active site, researchers can identify key interactions and make rational modifications to improve potency, selectivity, and other drug-like properties.[18]
Caption: Iterative workflow for Structure-Based Drug Design (SBDD).
Ligand-Based and Structure-Based Virtual Screening
Virtual screening uses computational methods to screen large virtual libraries of compounds to identify those that are likely to bind to the target kinase.[19]
Causality Behind Experimental Choices: Virtual screening is a cost-effective way to prioritize compounds for experimental testing, thereby enriching the hit rate of HTS campaigns. Ligand-based methods use the properties of known inhibitors to identify new ones, while structure-based methods, such as molecular docking, use the 3D structure of the kinase to predict binding poses and affinities.[1][19]
Part 5: Lead Optimization and Preclinical Development
Once promising hits are identified, they undergo a rigorous lead optimization process to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
Selectivity Profiling
A critical aspect of lead optimization is ensuring that the inhibitor is selective for the target kinase over other kinases in the human kinome.[20] Poor selectivity can lead to off-target effects and toxicity.
Causality Behind Experimental Choices: Kinome-wide selectivity profiling, where an inhibitor is tested against a large panel of kinases, provides a comprehensive assessment of its selectivity.[20] This data is crucial for guiding medicinal chemistry efforts to improve selectivity.
ADME/Tox Profiling
Early assessment of ADME and toxicity properties is essential to avoid late-stage failures in drug development.[12][21] A standard panel of in vitro assays is used to evaluate these properties.
| ADME/Tox Parameter | In Vitro Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the solubility of the compound in aqueous solutions. |
| Permeability | Caco-2 or PAMPA Assay | Assesses the ability of the compound to cross intestinal barriers. |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | Evaluates the rate at which the compound is metabolized by liver enzymes. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | Identifies potential for drug-drug interactions. |
| hERG Inhibition | hERG Patch Clamp Assay | Assesses the risk of cardiac toxicity. |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | Measures the general toxicity of the compound to cells. |
Conclusion
The development of kinase inhibitors is a complex and iterative process that requires the integration of a wide range of scientific disciplines. By employing a strategic combination of high-throughput screening, detailed biochemical and cellular characterization, and structure-based and computational design, researchers can successfully navigate the path from initial hit to a promising clinical candidate. The protocols and workflows outlined in this guide provide a robust framework for these endeavors, emphasizing the importance of understanding the scientific principles that underpin each experimental choice.
References
- 1. Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Lead Generation Strategies for Protein Kinase Inhibitors - Fr...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 16. schrodinger.com [schrodinger.com]
- 17. sartorius.com [sartorius.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Modern Synthetic Methodologies in Agrochemical Discovery and Development
Introduction
The continuous innovation in synthetic organic chemistry is a cornerstone of modern agriculture, enabling the development of novel agrochemicals that are essential for ensuring global food security.[1][2] The agrochemical industry is tasked with creating active ingredients that are not only highly effective against specific pests, diseases, or weeds but also possess favorable environmental and toxicological profiles. This imperative has driven a significant evolution in synthetic strategies, moving away from classical, often inefficient methods towards more sophisticated, precise, and sustainable chemical syntheses.[3][4] The timeline to develop a new agrochemical mirrors that of pharmaceuticals, often taking 10-12 years from discovery to market, underscoring the complexity and need for efficiency in the synthetic process.[5]
This guide provides an in-depth exploration of three pivotal synthetic methodologies that are shaping the landscape of agrochemical research and development: Multicomponent Reactions (MCRs), Transition-Metal Catalyzed Cross-Coupling, and C-H Functionalization. We will delve into the core principles of these strategies, explaining the causality behind their application, and provide detailed, field-proven protocols for the synthesis of representative compounds from major agrochemical classes: a pyrazole-based fungicide, a sulfonylurea herbicide, and a neonicotinoid insecticide.
Part 1: Core Synthetic Strategies in Modern Agrochemical Synthesis
The modern agrochemical synthesis toolkit is diverse, but certain strategies have emerged as particularly powerful for their efficiency, versatility, and ability to construct complex molecular architectures.
Multicomponent Reactions (MCRs): The Power of Convergence
MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[6][7] This convergent approach is a cornerstone of green chemistry, offering significant advantages over traditional linear syntheses by minimizing steps, reducing solvent waste, and lowering energy consumption.[8] The primary driver for employing MCRs in agrochemical discovery is the ability to rapidly generate libraries of structurally complex and diverse molecules from simple building blocks, accelerating the identification of new lead compounds.[9][10]
Caption: MCRs offer a more efficient, convergent route to complex products compared to traditional linear synthesis.
Key MCRs like the Hantzsch pyridine synthesis, Biginelli reaction, and Ugi reaction are frequently employed to build the heterocyclic scaffolds common in many active ingredients.[7][9]
Transition-Metal Catalyzed Cross-Coupling: Forging Key Bonds
Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool in agrochemical synthesis.[11][12] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations provide reliable, high-yielding, and highly chemoselective methods for connecting molecular fragments.[13] The causality for their widespread adoption lies in their exceptional functional group tolerance, allowing for the late-stage combination of complex intermediates without the need for extensive protecting group chemistry. This robustness is critical for both laboratory-scale discovery and large-scale manufacturing.[11]
Caption: Generic schematic of a transition-metal catalyzed cross-coupling reaction.
Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of numerous commercial herbicides, fungicides, and insecticides, demonstrating their power and versatility.[12]
C-H Functionalization: The Frontier of Efficiency
C-H functionalization represents a paradigm shift in synthetic logic.[14] Traditionally, the formation of new bonds requires pre-functionalized starting materials (e.g., halides or organometallics). C-H functionalization, however, enables the direct conversion of an otherwise inert C-H bond into a new C-C or C-heteroatom bond.[15] This strategy dramatically increases atom economy and shortens synthetic sequences by eliminating steps needed for pre-functionalization.[16] The primary challenge is controlling regioselectivity—targeting a specific C-H bond among many. This is often achieved through the use of directing groups that position a metal catalyst in proximity to the desired C-H bond, ensuring predictable and reliable outcomes.[17] This approach is particularly valuable for late-stage diversification of complex molecules, allowing chemists to fine-tune biological activity.[14]
Caption: C-H functionalization streamlines synthesis by avoiding separate pre-functionalization steps.
Part 2: Application Notes & Protocols
This section translates the principles discussed above into practice, providing detailed synthetic protocols for key agrochemical classes.
Application Note 2.1: Synthesis of Pyrazole-based Fungicides
The pyrazole heterocycle is a privileged scaffold in modern fungicides, found in numerous commercial products that act by inhibiting mitochondrial respiration.[18][19] Pyrazole carboxamides are a particularly important subclass.[20] The following protocols outline a reliable pathway to a model pyrazole carboxamide fungicide.
Caption: Synthetic workflow for a model pyrazole carboxamide fungicide.
Protocol 2.1.1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate [20]
-
Rationale: This initial step constructs the core pyrazole ring system from commercially available starting materials. The trifluoromethyl group is a common feature in agrochemicals, enhancing lipophilicity and metabolic stability.[21]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (3.0 vol).
-
Heat the mixture to reflux (approx. 120-130 °C) for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the ethoxymethylene intermediate.
-
Cool the reaction mixture to room temperature and remove the acetic anhydride under reduced pressure.
-
To the crude intermediate, add ethanol (5.0 vol) and cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.
Protocol 2.1.2: Saponification to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [20]
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the subsequent amide coupling reaction.
-
Dissolve the ethyl pyrazole-4-carboxylate from Protocol 2.1.1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 5.0 vol).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at 60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 2.1.3: Amide Coupling to Synthesize a Model Pyrazole Carboxamide Fungicide
-
Rationale: This final step forms the critical amide bond that defines this class of fungicides. Thionyl chloride converts the carboxylic acid to a more reactive acid chloride in situ.
-
In a flame-dried, N2-purged flask, suspend the pyrazole-4-carboxylic acid from Protocol 2.1.2 (1.0 eq) in thionyl chloride (3.0 eq).
-
Add a catalytic amount of DMF (1-2 drops) and heat the mixture to reflux (approx. 80 °C) for 2 hours. The suspension should become a clear solution.
-
Cool the mixture and remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM, 5.0 vol) and cool to 0 °C.
-
In a separate flask, dissolve the desired substituted aniline (e.g., 2-chloroaniline, 1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to obtain the final pyrazole carboxamide.
| Step | Product | Typical Yield | Key Analytical Data |
| 2.1.1 | Ethyl Pyrazole-4-carboxylate | 75-85% | ¹H NMR: δ ~1.4 (t, 3H), ~3.9 (s, 3H), ~4.4 (q, 2H), ~8.1 (s, 1H) |
| 2.1.2 | Pyrazole-4-carboxylic Acid | 90-98% | ESI-MS: [M-H]⁻ corresponding to calculated mass |
| 2.1.3 | Pyrazole Carboxamide | 80-90% | IR: C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹ |
Application Note 2.2: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), which is essential for amino acid biosynthesis in plants but absent in mammals, conferring low mammalian toxicity.[22][23] Their synthesis typically involves the coupling of an aryl sulfonamide with a heterocyclic amine moiety.[24][25]
Caption: Convergent synthesis of a sulfonylurea herbicide.
Protocol 2.2.1: Synthesis of Phenyl (2-(aminosulfonyl)phenyl)carbamate
-
Rationale: This protocol creates a stable, handleable intermediate (a phenyl carbamate) from the sulfonamide. This intermediate will readily react with the heterocyclic amine in the next step to form the sulfonylurea bridge.
-
Suspend the starting sulfonamide (e.g., 2-aminobenzenesulfonamide, 1.0 eq) in anhydrous pyridine (5.0 vol) in a flask under N2.
-
Cool the mixture to 0 °C.
-
Add phenyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH ~2.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the phenyl carbamate intermediate.
Protocol 2.2.2: Coupling to form the Sulfonylurea [24]
-
Rationale: This is the key bond-forming step. The heterocyclic amine displaces the phenol from the carbamate intermediate to form the final, stable sulfonylurea linkage.
-
In a suitable flask, dissolve the phenyl carbamate intermediate from Protocol 2.2.1 (1.0 eq) and the heterocyclic amine (e.g., 2-amino-4-methoxy-6-methyl-1,3,5-triazine, 1.05 eq) in anhydrous acetonitrile (10 vol).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) as a non-nucleophilic base.
-
Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Once complete, acidify the reaction mixture with 1M HCl to pH ~3-4.
-
The product will precipitate. Collect the solid by filtration, wash with water and a small amount of cold diethyl ether to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
| Step | Product | Typical Yield | Key Analytical Data |
| 2.2.1 | Phenyl Carbamate Intermediate | 85-95% | ¹H NMR: Appearance of aromatic protons from the phenyl group |
| 2.2.2 | Sulfonylurea Product | 70-85% | ¹³C NMR: Characteristic C=O signal for urea ~150-155 ppm |
Application Note 2.3: Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[26] A common structural feature is a chloropyridinylmethyl group attached to a nitrogen-containing heterocycle with a potent electron-withdrawing group, such as a nitroguanidine.[27]
Caption: Synthesis of a clothianidin-like neonicotinoid insecticide.
Protocol 2.3.1: Synthesis of a Clothianidin-like Neonicotinoid
-
Rationale: This protocol demonstrates a convergent route to a clothianidin-type neonicotinoid. The highly electrophilic chloromethylpyridine reacts with the nucleophilic nitroguanidine derivative in a single step to form the core structure of the insecticide.
-
In a round-bottom flask, dissolve N-methyl-N'-nitroguanidine (1.1 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF, 10 vol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in DMF dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with water.
-
Purify the solid by recrystallization from ethanol to yield the final neonicotinoid product as a crystalline solid.
| Step | Product | Typical Yield | Key Analytical Data |
| 2.3.1 | Neonicotinoid Product | 75-85% | ESI-MS: [M+H]⁺ corresponding to calculated mass. ¹H NMR: Characteristic signals for the chloropyridine ring and the methylene bridge. |
Part 3: Conclusion and Future Outlook
The synthetic methodologies outlined in this guide—Multicomponent Reactions, Transition-Metal Catalyzed Cross-Coupling, and C-H Functionalization—are not merely academic curiosities; they are powerful, practical tools that are actively employed to solve real-world challenges in agrochemical R&D.[28] They enable the creation of complex, potent, and safer molecules with greater efficiency and sustainability than ever before.
The future of agrochemical synthesis will involve an even deeper integration of these advanced methods with other technologies. The combination of high-throughput robotic synthesis platforms with these efficient reactions will allow for the rapid exploration of vast chemical spaces. Furthermore, the use of predictive modeling, computational chemistry, and artificial intelligence will guide synthetic efforts, prioritizing molecules with the highest probability of success and the most favorable safety profiles, ultimately accelerating the delivery of next-generation crop protection solutions to farmers worldwide.[29]
References
- 1. researchgate.net [researchgate.net]
- 2. umbrex.com [umbrex.com]
- 3. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Agrochemicals [ouci.dntb.gov.ua]
- 5. acs.org [acs.org]
- 6. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multicomponent reactions in crop protection chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicomponent Reactions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. researchgate.net [researchgate.net]
- 14. C-H Activation [personalpages.manchester.ac.uk]
- 15. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 23. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
- 26. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthetic approaches to the 2015-2018 new agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
Application Note: A Protocol for the Strategic Nitration of Fluorinated Benzoic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: The introduction of a nitro group onto a fluorinated benzoic acid framework is a critical transformation in medicinal chemistry and materials science, yielding intermediates for a wide array of functionalized molecules. However, the interplay between the deactivating, meta-directing carboxylic acid and the deactivating, yet ortho-, para-directing fluorine substituent presents a unique regiochemical challenge. This document provides a comprehensive guide to the nitration of fluorinated benzoic acids, detailing the underlying mechanistic principles, a robust experimental protocol, and critical insights for process optimization.
Introduction: The Synthetic Value and Regiochemical Puzzle
Nitrated fluorinated benzoic acids are high-value chemical building blocks. The nitro group serves as a versatile handle for further chemical modifications, such as reduction to an amine, which is a cornerstone of many pharmaceutical syntheses. The fluorine atom, a bioisostere of hydrogen, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.
The primary challenge in this synthesis lies in controlling the position of the incoming nitro group. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the regiochemical outcome is dictated by the combined electronic effects of the existing substituents on the aromatic ring.[1][2] Understanding these effects is not merely academic; it is fundamental to designing a synthesis that maximizes the yield of the desired isomer and simplifies downstream purification.
Mechanistic Rationale: A Tale of Two Substituents
The nitration of an aromatic ring is a classic EAS reaction. The process begins with the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. The directing effects of the substituents on the fluorinated benzoic acid ring determine the position of this attack.
-
The Carboxylic Acid (-COOH) Group: This group is strongly electron-withdrawing due to both inductive and resonance effects.[1][2] It deactivates the ring, making it less nucleophilic than benzene, and directs incoming electrophiles to the meta position.[3] This is because attack at the ortho and para positions would place a destabilizing positive charge adjacent to the already electron-deficient carbon attached to the carboxyl group.[3]
-
The Fluorine (-F) Atom: Fluorine presents a more nuanced effect. It is the most electronegative element, and its strong inductive effect withdraws electron density, deactivating the ring. However, it can also donate electron density into the ring via a resonance effect. While the inductive effect dominates, making the ring less reactive, the resonance effect preferentially stabilizes the intermediates formed from ortho and para attack. Thus, fluorine is considered an ortho-, para-director.[4]
The final regioselectivity is a competitive outcome of these directing effects, governed by the relative positions of the -COOH and -F groups.
Core Experimental Protocol: Nitration of 2-Fluorobenzoic Acid
This protocol provides a method for the nitration of 2-fluorobenzoic acid. The principles described are broadly applicable to other isomers, with adjustments to purification potentially required based on the specific products formed.
Critical Safety Precautions
Nitration reactions are inherently hazardous and must be treated with extreme caution.[5]
-
Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause immediate, severe chemical burns.[6][7]
-
Exothermic Reaction: Mixing these acids and the nitration itself are highly exothermic processes. Uncontrolled temperature can lead to thermal runaway, violent reactions, and the formation of dangerous side products.[5]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) generated during the reaction are highly toxic and can cause severe respiratory damage.[6][7]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[6]
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical splash goggles and a full-face shield.
-
Acid-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
A flame-resistant lab coat.
-
Materials and Reagents
| Reagent/Equipment | Specification/Purpose |
| 2-Fluorobenzoic Acid | >98% Purity |
| Concentrated Sulfuric Acid | 98% (18.4 M) |
| Concentrated Nitric Acid | 70% (15.8 M) |
| Deionized Water | For work-up |
| Ice | For temperature control and work-up |
| Ethanol | For recrystallization |
| Round-bottom flask (100 mL) | Reaction vessel |
| Dropping Funnel | For controlled addition of nitrating mixture |
| Magnetic Stirrer and Stir Bar | For efficient mixing |
| Ice-Salt Bath | To maintain low reaction temperature |
| Buchner Funnel and Flask | For vacuum filtration |
| Thermometer | To monitor reaction temperature |
Step-by-Step Methodology
-
Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (15 mL). Cool the flask in an ice-salt bath to below 5°C. Slowly and portion-wise, add 2-fluorobenzoic acid (2.0 g, 14.3 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved. Cool the resulting solution back down to 0-5°C.[8]
-
Preparation of the Nitrating Mixture: In a separate small flask, carefully add concentrated nitric acid (1.0 mL, ~15.8 mmol) to concentrated sulfuric acid (3.0 mL). This addition is highly exothermic. Perform this addition slowly while cooling the flask in an ice bath. Keep this mixture cold until use.[8]
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-fluorobenzoic acid. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C.[8] A higher temperature can lead to the formation of dinitro products and other side reactions.[1][2]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60-90 minutes to ensure the reaction goes to completion.
-
Product Quenching and Isolation: Prepare a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A solid precipitate should form.[8]
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.[9] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C). Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR) to confirm its identity and purity.[10][11]
Regioselectivity and Troubleshooting
The directing effects of the substituents lead to predictable, yet often mixed, isomeric products.
| Starting Material | Major Product(s) | Rationale |
| 2-Fluorobenzoic Acid | 2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid | The -COOH directs meta (to C5), and the -F directs ortho/para (to C3/C5). Both positions are activated by F and not strongly deactivated by -COOH. |
| 3-Fluorobenzoic Acid | 3-Fluoro-4-nitrobenzoic acid & 3-Fluoro-6-nitrobenzoic acid | The -F directs ortho/para (to C2, C4, C6). The -COOH directs meta (to C5). The positions ortho/para to fluorine are generally favored. |
| 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid | The -COOH directs meta (to C3/C5), and the -F directs ortho (to C3/C5). Both groups strongly direct to the same position, leading to high regioselectivity. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; Insufficient nitrating agent; Product soluble in work-up solution. | Increase reaction time; Ensure accurate stoichiometry; Ensure complete precipitation by adding more ice or scratching the beaker. |
| Formation of Dark/Oily Product | Reaction temperature was too high, leading to side reactions or decomposition.[1] | Maintain strict temperature control (<5°C) throughout the addition.[8] Ensure slow, controlled addition of the nitrating mixture. |
| Product is Off-Color (Yellow/Brown) | Presence of residual nitrogen oxides or minor oxidation byproducts.[12] | Wash the crude product thoroughly with cold water. Use activated carbon (charcoal) during the recrystallization step to adsorb colored impurities.[12] |
| Difficult Filtration | Product is too fine or amorphous. | Allow the precipitate to digest (stir in the cold mother liquor for a longer period) before filtering to encourage crystal growth. |
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. fvs.com.py [fvs.com.py]
- 3. youtube.com [youtube.com]
- 4. kaibangchem.com [kaibangchem.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. youtube.com [youtube.com]
- 7. ehs.com [ehs.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid by Recrystallization
Welcome to the technical support guide for the purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile organic synthesis intermediate.[1] The high purity of this compound is critical for its downstream applications, particularly as a precursor for active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive, experience-driven approach to purification by recrystallization, including a detailed protocol and robust troubleshooting advice.
The Science of Recrystallization: Beyond Simple Dissolution
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[3][4] The success of this method hinges on the selection of an appropriate solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][5] Conversely, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4][5]
For a molecule like this compound, which possesses a polar carboxylic acid group and a halogenated, relatively non-polar aromatic ring, a solvent system must be chosen with care. The goal is to exploit the subtle differences in solubility between the desired product and any process-related impurities, such as starting materials or byproducts from its synthesis.[6]
Recommended Recrystallization Protocol
This protocol is a robust starting point for the purification of this compound. It is essential to perform a small-scale trial to confirm the solvent suitability before committing the bulk of your material.[7]
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Toluene/Hexane or Ethanol/Water)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or sand bath)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., Toluene or Ethanol).
-
Gently heat the mixture while stirring until the solid dissolves completely. The objective is to create a saturated solution at or near the solvent's boiling point.[8] Avoid adding an excessive amount of solvent, as this is a common cause of low recovery.[9][10]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot gravity filtration is required.[11]
-
Preheat a stemless funnel and a receiving Erlenmeyer flask to prevent premature crystallization in the funnel.[12]
-
Pour the hot solution through a fluted filter paper in the preheated funnel.
-
-
Crystallization:
-
If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][11]
-
If using a mixed-solvent system (e.g., Toluene/Hexane), add the anti-solvent (Hexane) dropwise to the hot solution until a slight cloudiness (turbidity) persists. Reheat gently until the solution becomes clear again, then allow it to cool slowly.[12][13]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[14]
-
-
Crystal Collection & Washing:
-
Drying:
-
Allow the crystals to air-dry on the filter for a period before transferring them to a watch glass or drying dish.
-
For final drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point (177-180°C) to remove any residual solvent.[1]
-
Recrystallization Workflow Diagram
Caption: Recrystallization workflow from dissolution to pure product.
Troubleshooting Guide
Q1: My product is not crystallizing out of the solution, even after cooling in an ice bath. What should I do?
A1: This is a common issue, often caused by one of two things:
-
Too much solvent was used: The most frequent reason for crystallization failure is an excess of solvent, which keeps the compound in solution even at low temperatures.[9]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be patient, as this may need to be done incrementally.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should and requires a nucleation point to begin crystallization.[9]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide a surface for crystals to start forming.[9][10]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[9][10]
-
Q2: An oil has formed instead of solid crystals. How can I fix this?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated with impurities.[11]
-
Solution: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Insulating the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.[9][11] Using a different solvent system may be necessary if the problem persists.
Q3: My final product is still colored, but I expected a white powder. How do I remove colored impurities?
A3: Colored impurities can often be removed with activated carbon (charcoal).
-
Solution: After dissolving your crude product in the hot solvent, remove it from the heat and allow it to cool slightly below the boiling point. Add a very small amount of activated carbon (a spatula tip is usually sufficient) and swirl.[11] Then, perform a hot gravity filtration to remove the carbon and the adsorbed impurities before proceeding to the cooling and crystallization step. Be aware that using too much activated carbon can lead to the loss of your desired product.[11]
Q4: The recovery of my purified product is very low. What went wrong?
A4: Low yield can result from several factors:
-
Excessive Solvent: As mentioned in Q1, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[10]
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your funnel and receiving flask are adequately preheated.[12]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[10]
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor. A different solvent may be required.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, for substituted benzoic acids, common and effective systems include:
-
Mixed Solvents: A Toluene/Hexane or Ethyl Acetate/Hexane mixture is often a good starting point. Toluene and Ethyl Acetate are good solvents for the compound when hot, while Hexane acts as an anti-solvent, reducing solubility upon cooling.[13]
-
Alcohol/Water Mixtures: An Ethanol/Water or Methanol/Water system can also be effective, leveraging the high polarity of the carboxylic acid group.[5][15]
Q2: How do I know if my product is pure after recrystallization?
A2: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range.[8] The literature melting point for this compound is 177-180°C.[1]
-
Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) can provide a quick qualitative check for impurities. High-Performance Liquid Chromatography (HPLC) offers a quantitative assessment of purity.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of impurities.
Q3: Can I re-use the mother liquor to recover more product?
A3: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor.
Key Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 186517-41-9 | [16] |
| Molecular Formula | C₈H₃ClF₄O₂ | N/A |
| Molecular Weight | 254.55 g/mol | N/A |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 177-180 °C | [1] |
| Boiling Point | ~278.9 °C | [1] |
| General Solubility | Soluble in hot non-polar/moderately polar organic solvents (e.g., Toluene, Ethanol). Sparingly soluble in cold solvents and water. | [5][13][15] |
References
- 1. innospk.com [innospk.com]
- 2. ossila.com [ossila.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization [wiredchemist.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. 186517-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Overcoming challenges in the synthesis of substituted benzoic acids
Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Structure of This Guide
This guide is organized by common synthetic methodologies for preparing substituted benzoic acids. Each section contains a series of frequently asked questions and troubleshooting scenarios in a Q&A format. We will explore:
-
Oxidation of Alkylbenzenes: A common and powerful method, but not without its challenges, including incomplete reactions and over-oxidation.
-
Grignard Carboxylation: A versatile technique for forming carbon-carbon bonds, yet highly sensitive to reaction conditions.
-
Hydrolysis of Benzonitriles: A reliable transformation that can be hampered by stubborn starting materials and harsh reaction conditions.
-
Directed ortho-Lithiation: A sophisticated method for regioselective synthesis that demands precise control.
-
General Purification Challenges: Addressing common issues in isolating and purifying the final product.
-
Protecting Group Strategies: When and how to protect other functional groups during your synthesis.
Oxidation of Alkylbenzenes
This method is a cornerstone for the synthesis of benzoic acids, often employing potent oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1] The reaction's success hinges on the presence of at least one benzylic hydrogen on the alkyl side chain.[2]
Frequently Asked Questions & Troubleshooting
Q1: My oxidation of an alkylbenzene is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in alkylbenzene oxidation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: This is the most common culprit. The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a limiting amount of the oxidizing agent.[1]
-
Causality: The oxidation of the alkyl side chain is a multi-step process. Insufficient energy (temperature) or reaction time can lead to the accumulation of intermediate oxidation products like benzyl alcohol or benzaldehyde.[1]
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC to ensure the starting material is fully consumed.
-
Optimize Temperature: Gently refluxing the reaction mixture is often necessary to drive the oxidation to completion.[3]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄).
-
-
-
Over-oxidation: While the benzene ring is generally robust, harsh conditions can lead to its cleavage, resulting in a complex mixture of aliphatic acids and a significant drop in the desired product yield.[1]
-
Causality: Extremely high temperatures or an excessive concentration of a very strong oxidizing agent can overcome the aromatic stability of the benzene ring.
-
Solution:
-
Milder Conditions: Consider using a less potent oxidizing agent or lowering the reaction temperature.
-
Controlled Addition: Add the oxidizing agent portion-wise to manage the reaction exotherm.
-
-
-
Substrate Limitation: The reaction requires at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position). For instance, tert-butylbenzene will not be oxidized under these conditions.[2][4]
-
Causality: The mechanism involves the formation of a benzylic radical, which is initiated by the abstraction of a benzylic hydrogen.[4] Without a benzylic hydrogen, this initial step cannot occur.
-
Solution: If your substrate lacks a benzylic hydrogen, this synthetic route is not viable. You will need to choose an alternative method, such as Grignard carboxylation of the corresponding aryl halide.
-
Q2: I've isolated my product, but it's contaminated with byproducts like benzaldehyde and benzyl alcohol. Why did this happen and how can I purify my benzoic acid?
A2: The presence of these intermediates indicates an incomplete oxidation.
-
Causality: The oxidation of an alkyl group to a carboxylic acid proceeds through alcohol and aldehyde intermediates. If the reaction is stopped prematurely or if the oxidizing agent is depleted, these intermediates will remain in the reaction mixture.[1] Industrial processes for toluene oxidation often report byproducts like benzyl alcohol, benzaldehyde, and benzyl benzoate.[5]
-
Troubleshooting & Purification:
-
Drive the Reaction to Completion: The first step is to ensure complete conversion. Increase the amount of oxidizing agent and/or prolong the reflux time.[1]
-
Purification via Recrystallization: Benzoic acids are often effectively purified by recrystallization. Their solubility is typically high in hot water and low in cold water, allowing for separation from many impurities.[1][6]
-
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
This protocol provides a general method for the oxidation of an alkylbenzene using potassium permanganate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the alkylbenzene (e.g., toluene, 1.0 eq) with a solution of sodium carbonate in water.
-
Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is strongly acidic.
-
The benzoic acid will precipitate out as a white solid.
-
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.[7]
Grignard Carboxylation
This powerful technique involves the reaction of a Grignard reagent (R-MgX), formed from an aryl halide, with carbon dioxide to produce a carboxylate salt, which is then protonated to yield the benzoic acid.[6] Its primary challenge lies in the extreme sensitivity of Grignard reagents to moisture and acidic protons.
Frequently Asked Questions & Troubleshooting
Q1: My Grignard reaction failed to initiate, or the yield is extremely low. What went wrong?
A1: The success of a Grignard reaction is highly dependent on rigorously anhydrous conditions.
-
Moisture Contamination: Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reagent and prevent it from reacting with the carbon dioxide.[8]
-
Causality: The Grignard reagent is a strong base and will readily deprotonate water, forming an alkane and magnesium hydroxide salts, effectively destroying the nucleophilic organometallic species.[9]
-
Solution:
-
Dry Glassware: All glassware must be thoroughly dried, either in an oven or by flame-drying under vacuum, and cooled in a desiccator.[8]
-
Anhydrous Solvents: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which are often distilled from a drying agent.
-
Pure Reagents: Ensure the aryl halide and magnesium turnings are dry and pure.
-
-
-
Incompatible Functional Groups: Grignard reagents react with acidic protons. Functional groups such as alcohols, carboxylic acids, and even terminal alkynes on the same molecule will prevent the formation of the Grignard reagent.[9][10]
-
Causality: An acid-base reaction is much faster than the formation of the Grignard reagent. Any acidic proton will be deprotonated by the highly basic Grignard reagent as it forms.[9]
-
Solution: If your starting material contains an acidic functional group, it must be protected before attempting to form the Grignard reagent. (See Section 6 on Protecting Groups).
-
-
Poor Quality Magnesium: The surface of the magnesium turnings can become oxidized, preventing the reaction from starting.
-
Solution: Briefly crush the magnesium turnings in a mortar and pestle or activate them with a small crystal of iodine or by sonication.
-
Q2: My reaction produced a significant amount of a biphenyl byproduct. How can I minimize this side reaction?
A2: The formation of biphenyl is a common side reaction in Grignard synthesis, arising from a coupling reaction.
-
Causality: The Grignard reagent can react with the unreacted aryl halide in a coupling reaction to form a biphenyl compound.
-
Solution:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the forming Grignard reagent.
-
Dilute Conditions: Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.
-
Workflow for Grignard Carboxylation
Caption: Troubleshooting workflow for Grignard carboxylation.
Hydrolysis of Benzonitriles
The hydrolysis of a nitrile group (-CN) to a carboxylic acid is a robust transformation that can be performed under either acidic or basic conditions.[11] The reaction proceeds via a benzamide intermediate.[12]
Frequently Asked Questions & Troubleshooting
Q1: My benzonitrile is resistant to hydrolysis. How can I drive the reaction to completion?
A1: The stability of the nitrile group sometimes requires forcing conditions for hydrolysis.
-
Causality: The carbon-nitrogen triple bond is strong, and the carbon atom is not highly electrophilic. Electron-withdrawing groups on the benzene ring can further decrease the electrophilicity of the nitrile carbon, making nucleophilic attack more difficult.
-
Solution:
-
Elevated Temperatures: Refluxing the reaction mixture for an extended period is often necessary.[13]
-
Strong Acid or Base: Use concentrated acids (e.g., H₂SO₄) or bases (e.g., NaOH) to catalyze the reaction effectively.
-
Microwave Irradiation: Microwave-assisted hydrolysis can significantly reduce reaction times by achieving higher temperatures in sealed vessels.[13]
-
Q2: Under basic hydrolysis conditions, I'm having trouble precipitating my benzoic acid during the acidic workup. What could be the issue?
A2: This is typically an issue of incomplete protonation or solubility.
-
Insufficient Acid: The carboxylate salt formed under basic conditions is soluble in water. You must add enough strong acid to fully protonate it to the less soluble carboxylic acid.
-
Solution: Check the pH of the solution with pH paper and continue adding acid until it is strongly acidic (pH 1-2).[14]
-
-
Solubility in the Workup Solvent: If a co-solvent was used in the reaction, the resulting benzoic acid might have some solubility in the final aqueous mixture.
-
Solution: Cool the solution in an ice bath to minimize solubility and maximize precipitation. If the product is still not precipitating, you may need to perform an extraction with an organic solvent.[14]
-
Directed ortho-Lithiation
This elegant method allows for the direct functionalization of the position ortho to a directing group on the benzene ring. The carboxylic acid group itself can act as a directing group for lithiation.[15]
Frequently Asked Questions & Troubleshooting
Q1: I am attempting an ortho-lithiation of a substituted benzoic acid, but I am getting a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in directed ortho-lithiation is a delicate balance of directing group ability and the base used.
-
Hierarchy of Directing Groups: When multiple directing groups are present on the ring, the lithiation will occur ortho to the strongest one. The carboxylic acid group is considered to have an intermediate directing ability.[15]
-
Causality: The directing group coordinates with the organolithium reagent, delivering it to the adjacent ortho position for deprotonation. The strength of this coordination determines the directing ability.
-
Solution: The regioselectivity can sometimes be influenced by the choice of the organolithium base and additives. For example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA results in lithiation ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this selectivity.[16]
-
-
Reaction Temperature: These reactions are typically run at very low temperatures (-78 °C to -90 °C) to prevent side reactions and ensure kinetic control of the deprotonation.[15]
-
Solution: Maintain strict temperature control throughout the addition of the organolithium reagent and the subsequent electrophilic quench.
-
General Purification Challenges
Q1: How do I choose the best solvent for recrystallizing my substituted benzoic acid?
A1: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Selection:
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent, perform a hot filtration if there are insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals.[7]
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during recrystallization occurs when the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are present.
-
Troubleshooting:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[7]
-
Seed Crystals: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Change Solvent System: Try a different solvent or solvent mixture with a lower boiling point.
-
Further Purification: The oil may indicate significant impurities. Consider chromatography to purify a small portion to obtain seed crystals or as the primary purification method.
-
Protecting Group Strategies
When synthesizing substituted benzoic acids, other functional groups in the molecule may be incompatible with the reaction conditions. In these cases, a protecting group is required.[19]
Q1: I need to perform a Grignard reaction on a molecule that also contains a hydroxyl group. How should I proceed?
A1: You must protect the hydroxyl group before attempting the Grignard reaction.
-
Causality: The acidic proton of the hydroxyl group will be deprotonated by the Grignard reagent, quenching it.[10]
-
Strategy:
-
Protection: Convert the hydroxyl group into a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or a benzyl ether (Bn-OR). These groups are stable to Grignard reagents.[20]
-
Grignard Carboxylation: Perform the Grignard reaction and carboxylation as usual.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., fluoride ion for silyl ethers, hydrogenation for benzyl ethers) to reveal the hydroxyl group.[21]
-
Decision Tree for Protecting Groups
Caption: Decision-making for protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. researchgate.net [researchgate.net]
- 4. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. scribd.com [scribd.com]
- 12. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 13. websites.nku.edu [websites.nku.edu]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. Protective Groups [organic-chemistry.org]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Welcome to our dedicated technical support guide for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing this highly functionalized molecule. In this guide, we will move beyond simple protocols to explore the underlying chemistry of potential side reactions, offering expert insights and actionable troubleshooting strategies to enhance the yield, purity, and reproducibility of your synthesis.
Introduction: Navigating the Synthetic Landscape
The preparation of this compound typically involves the strategic functionalization of a substituted benzene ring. A common and effective approach is the ortho-lithiation of a suitable precursor, such as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, followed by quenching with carbon dioxide. While this method is powerful, the interplay of multiple electron-withdrawing substituents presents unique challenges. This guide is structured to address the most frequently encountered issues in a question-and-answer format, providing you with the expertise to anticipate and resolve these challenges.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
Issue 1: Formation of Isomeric Benzoic Acid Impurities
Q1: During the synthesis of this compound via ortho-lithiation, I've observed the formation of an isomeric acid impurity. What is the likely cause and how can I prevent it?
A1: The formation of isomeric benzoic acids is a classic example of a loss of regioselectivity during the ortho-lithiation step. The directing ability of the substituents on your starting material, 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, plays a crucial role. The order of directing strength for lithiation is generally F > OCH3 > CONR2 > Cl > CF3. In your starting material, both the fluorine and chlorine atoms can direct the lithiation. While fluorine is a stronger directing group, the steric hindrance from the adjacent chlorine and the electronic effects of the trifluoromethyl group can lead to competitive lithiation at other positions.
The primary cause is often suboptimal reaction conditions, which can include the choice of base, temperature, and solvent.
Troubleshooting and Prevention:
-
Choice of Lithiating Agent: Standard n-butyllithium (n-BuLi) may not be sufficiently selective. Consider using a more sterically hindered and less reactive base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are more sensitive to the steric and electronic environment, often leading to improved regioselectivity.
-
Temperature Control: The kinetics of deprotonation at different sites are highly temperature-dependent. It is critical to maintain a very low temperature (typically -78 °C or lower) throughout the addition of the base and the subsequent reaction time before quenching with CO2. Even a slight increase in temperature can lead to a loss of selectivity.
-
Solvent System: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi, but may also affect selectivity. Careful optimization of the solvent system is recommended.
-
Quenching Conditions: Ensure that the carboxylation step is efficient. Use freshly crushed dry ice (solid CO2) and add the lithiated intermediate to an excess of the dry ice to ensure rapid and complete carboxylation before any potential side reactions of the organolithium intermediate can occur.
| Parameter | Standard Condition | Optimized Condition for Higher Selectivity |
| Base | n-Butyllithium (n-BuLi) | Lithium diisopropylamide (LDA) or LiTMP |
| Temperature | -70 °C to -60 °C | -78 °C or lower, strictly maintained |
| Solvent | THF | THF with optimized additives, or alternative ethers |
| Quenching | Addition of CO2 gas | Addition to an excess of freshly crushed dry ice |
Issue 2: Formation of a Dicarboxylic Acid Impurity
Q2: My final product is contaminated with a more polar impurity, which I suspect is a dicarboxylic acid. How is this forming and what are the best practices to avoid it?
A2: The formation of a dicarboxylic acid impurity strongly suggests the hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group. The trifluoromethyl group is generally stable, but it can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[1][2] This side reaction can occur during the reaction work-up or purification steps.
The proposed mechanism for this hydrolysis involves the formation of a difluorobenzyl carbocation, which is then attacked by water.[3]
Preventative Measures:
-
Work-up Conditions: Avoid using strong acids or bases for extended periods during the work-up. If an acidic or basic wash is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time.
-
pH Control: Maintain a mildly acidic to neutral pH during extraction and purification steps.
-
Temperature Management: Avoid heating the reaction mixture for prolonged periods, especially in the presence of strong aqueous acids or bases.
Issue 3: Presence of a Non-Polar Impurity
Q3: I'm observing a significant non-polar impurity in my final product that has a similar retention time to my starting material. What could this be and how do I get rid of it?
A3: A common non-polar impurity in this synthesis is the decarboxylation product, 1-chloro-2-fluoro-4-(trifluoromethyl)benzene. Benzoic acids, particularly those substituted with multiple electron-withdrawing groups, can be susceptible to decarboxylation (loss of CO2) at elevated temperatures.[4][5] This can occur if the reaction mixture is heated excessively during the synthesis or work-up.
Mitigation and Purification:
-
Thermal Stability: Be mindful of the thermal stability of your product. Avoid high temperatures during solvent removal and drying.
-
Purification Strategy: This non-polar impurity can typically be effectively removed through recrystallization. Since the desired product is a carboxylic acid, its solubility will be significantly different from the non-polar decarboxylated impurity.
-
Recrystallization Protocol: A common and effective method is recrystallization from a water/organic co-solvent system or by dissolving the crude product in a basic aqueous solution, washing with a non-polar organic solvent (like hexane or diethyl ether) to remove the non-polar impurity, and then re-acidifying the aqueous layer to precipitate the pure benzoic acid.[6][7][8]
-
| Impurity Type | Likely Structure | Cause | Prevention/Removal |
| Isomeric Acid | Positional isomer of the target | Poor regioselectivity in lithiation | Optimize base, temperature, and solvent |
| Dicarboxylic Acid | -CF3 group converted to -COOH | Harsh acidic/basic work-up | Use mild work-up conditions, control pH |
| Non-polar | Decarboxylation product | Excessive heat | Avoid high temperatures; remove by recrystallization or acid/base extraction |
Visualizing Reaction Pathways
Caption: Potential side reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q4: How can I best monitor the progress of my ortho-lithiation reaction to avoid the formation of side products?
A4: In-process monitoring is challenging for organolithium reactions due to their sensitivity. The most practical approach is to perform small-scale trial reactions under slightly varied conditions (e.g., temperature, reaction time) and analyze the product distribution after work-up using techniques like 1H NMR, 19F NMR, or LC-MS. This allows you to identify the optimal conditions before committing to a larger scale synthesis.
Q5: What is the best method for purifying the final product if I have a mixture of isomeric acids?
A5: Separating positional isomers of benzoic acids can be difficult by standard recrystallization. Preparative High-Performance Liquid Chromatography (HPLC) or ion-pair chromatography are often the most effective methods for isolating the desired isomer in high purity.[9]
Q6: Can the hydrolysis of the trifluoromethyl group be reversed?
A6: No, the hydrolysis of a trifluoromethyl group to a carboxylic acid is an irreversible process under typical laboratory conditions. Prevention is the only effective strategy.
Q7: Are there any alternative synthetic routes that might avoid these side reactions?
A7: While ortho-lithiation is a common strategy, other routes could be explored. For example, starting with a pre-functionalized aniline, such as 3-chloro-2-fluoro-6-(trifluoromethyl)aniline, and converting the amino group to a carboxylic acid via a Sandmeyer-type reaction could be a viable alternative. However, this route will have its own set of potential side reactions to consider.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Coupling Reactions with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of coupling this sterically hindered and electron-deficient substrate. Our goal is to empower you with the scientific rationale behind protocol choices, ensuring successful and reproducible outcomes in your synthetic endeavors.
Understanding the Challenge: The "Ortho Effect" and Electronic Withdrawal
This compound presents a significant synthetic challenge due to the cumulative impact of its substituents. The presence of bulky groups (Cl, CF₃) in the ortho positions relative to the carboxylic acid creates substantial steric hindrance.[1][2] This steric congestion can physically block incoming nucleophiles, such as amines or alcohols, from readily accessing the activated carboxylic acid intermediate, thereby slowing down or even preventing the desired coupling reaction.[2][3][4][5]
Furthermore, the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which decreases the nucleophilicity of the carboxylate anion. This electronic effect, combined with steric hindrance, is often referred to as the "ortho effect," which paradoxically increases the acidity of the benzoic acid but can complicate its activation and subsequent reaction.[1][6][7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in coupling reactions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling with a primary/secondary amine and this compound using standard coupling reagents like HATU, but I am observing very low to no product formation. What is going wrong?
Answer: This is a common issue stemming from the sterically hindered and electronically deactivated nature of the benzoic acid.[3][9][10] Several factors could be at play:
-
Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid due to steric hindrance around the carboxyl group.[3]
-
Steric Hindrance at the Amine: If your amine is also sterically bulky, the combination of two hindered coupling partners will significantly reduce the reaction rate.[2][3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for driving these challenging couplings to completion.[3][11]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Coupling Reagent | Switch to a more potent activating agent such as T3P® (Propylphosphonic Anhydride) or consider converting the carboxylic acid to an acyl fluoride in situ using reagents like BTFFH .[9][10] Alternatively, forming an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[12][13][14] | More reactive acylating agents like acyl chlorides and fluorides can overcome the activation barrier of the hindered carboxylic acid. T3P® is also known to be effective for sterically demanding couplings. |
| Base | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine . | These bases can effectively scavenge the acid produced during the reaction without competing with the primary amine as a nucleophile. |
| Solvent | Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . Ensure the solvent is anhydrous.[3] | These solvents can help to dissolve the starting materials and intermediates, and their higher boiling points allow for increased reaction temperatures if necessary. |
| Temperature | Start at room temperature, but if the reaction is sluggish, consider increasing the temperature to 50-80 °C .[9][15] | Increased thermal energy can provide the necessary activation energy to overcome the steric barrier. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS. These reactions may require extended times, potentially 12-24 hours .[9] | Due to the slow reaction kinetics, shorter reaction times may result in incomplete conversion. |
Experimental Protocol: Amide Coupling via Acyl Fluoride Intermediate
This protocol is adapted for sterically hindered substrates and has shown success where other methods have failed.[9][10]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a fluorinating agent such as BTFFH (1.1 eq) and a non-nucleophilic base like DIPEA (2.2 eq).[3]
-
Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated acyl fluoride mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Challenges in Esterification
Question: I am trying to synthesize an ester from this compound and a primary alcohol under standard Fischer esterification conditions (acid catalyst, excess alcohol), but the yield is very low. Why is this method ineffective?
Answer: Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance. The bulky ortho substituents on the benzoic acid prevent the alcohol from efficiently attacking the protonated carbonyl group. Additionally, the electron-withdrawing groups deactivate the carbonyl carbon, making it less electrophilic.
Solutions & Optimization Strategies:
| Method | Reagents | Scientific Rationale |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride, followed by addition of the alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine).[12] | The highly reactive acyl chloride intermediate readily reacts with the alcohol, even if it is sterically hindered. |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[16] | DCC/EDC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate that is more susceptible to nucleophilic attack by the alcohol.[16] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). | This method is particularly useful for secondary alcohols and proceeds with inversion of stereochemistry. It is effective for hindered substrates but requires careful purification to remove phosphine oxide byproducts. |
Issue 3: Difficulties with Suzuki and Buchwald-Hartwig Couplings
Question: Can the chloro-substituent on this compound participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination? I'm having trouble getting the reaction to work.
Answer: Yes, the chloro-substituent can undergo cross-coupling, but its reactivity is significantly influenced by the electronic environment of the aromatic ring and the steric hindrance from the adjacent fluoro and trifluoromethyl groups.
For Suzuki-Miyaura Coupling:
-
Challenge: The electron-withdrawing groups on the ring can make oxidative addition of the palladium catalyst more difficult.
-
Optimization:
-
Catalyst: Use a palladium catalyst with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, which can facilitate the oxidative addition step.
-
Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often required.
-
Solvent: A mixture of a polar aprotic solvent like dioxane or toluene with water is typically used.
-
For Buchwald-Hartwig Amination:
-
Challenge: Similar to Suzuki coupling, the oxidative addition can be challenging. Additionally, the amine nucleophile can be sterically hindered.[17][18]
-
Optimization:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., Josiphos or Buchwald's biaryl phosphine ligands) is crucial.[17][18]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.[19]
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep it away from strong oxidizing agents.[21]
Q2: What are the primary safety precautions when handling this compound? A: This compound is an irritant.[22] It can cause skin and serious eye irritation.[23][24] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][23] Handle it in a well-ventilated area or a chemical fume hood.[21]
Q3: Can I use this compound in aqueous conditions? A: For most coupling reactions, especially those involving activation of the carboxylic acid, anhydrous conditions are crucial.[3] Water can hydrolyze the activated intermediates, leading to low yields.[3]
Q4: Are there any known incompatibilities for this compound? A: Avoid strong oxidizing agents.[21] It is also advisable to avoid strong bases unless they are a controlled part of the reaction, as they can deprotonate the carboxylic acid and potentially participate in side reactions.
Q5: My reaction is still not working despite trying the troubleshooting steps. What else can I do? A: If you have systematically optimized the coupling agent, base, solvent, and temperature without success, consider the purity of your starting materials.[11] Ensure both the benzoic acid and your coupling partner are pure and dry. It may also be beneficial to perform a small-scale screen of different catalyst/ligand combinations for cross-coupling reactions or a wider range of activating agents for amide/ester formation.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Khan Academy [khanacademy.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downloads.ossila.com [downloads.ossila.com]
- 21. fishersci.com [fishersci.com]
- 22. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 23. tcichemicals.com [tcichemicals.com]
- 24. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for the purification of crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-29-3). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high-purity material essential for your research and development endeavors.
Section 1: FAQ - Impurity Profiling & Initial Analysis
This section addresses the critical first step in any purification workflow: understanding what you are trying to remove.
Q1: What are the likely impurities in my crude this compound?
A: The impurity profile is intrinsically linked to the synthetic route employed. However, for halogenated and trifluoromethylated benzoic acids, several classes of impurities are common. These can arise from incomplete reactions, side reactions, or subsequent workup procedures.
-
Unreacted Starting Materials: Precursors such as a corresponding toluene, benzaldehyde, or a less-halogenated benzoic acid derivative may persist if the reaction has not gone to completion.
-
Isomeric Byproducts: During aromatic substitution reactions, isomers can form. For instance, you might encounter regioisomers with the chloro, fluoro, or trifluoromethyl groups in different positions on the aromatic ring. These are often the most challenging impurities to remove due to their similar physicochemical properties.[1]
-
Hydrolysis Products: If the synthesis involves a nitrile or ester intermediate, incomplete hydrolysis can leave these functional groups in the final product.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., copper, palladium) used during the synthesis can contaminate the crude product.[2]
-
Solvent Residues: Common organic solvents used in the reaction or initial workup (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)) may be present.
| Impurity Class | Potential Origin | Recommended Detection Method |
| Starting Materials | Incomplete reaction | HPLC, ¹H NMR, GC-MS |
| Isomeric Byproducts | Lack of regioselectivity in synthesis | HPLC, ¹⁹F NMR, High-Resolution MS |
| Incomplete Hydrolysis | Unfinished hydrolysis of nitrile/ester | IR (C≡N or C=O stretch), ¹³C NMR |
| Residual Reagents | Carried over from workup | IC (for inorganic salts), ICP-MS (for metals) |
| Residual Solvents | Trapped during isolation | ¹H NMR, Headspace GC |
Q2: Which analytical techniques should I use to assess the purity of my crude material before attempting purification?
A: A multi-technique approach is essential for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic or formic acid) and UV detection will quantify the target compound and separate most impurities, providing a percentage purity value.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation and can detect and quantify proton-containing impurities, including residual solvents.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds.[4] It provides a clean spectrum where each unique fluorine environment gives a distinct signal. It is exceptionally sensitive for identifying and quantifying fluorinated isomers or byproducts that may be difficult to resolve by other means.[5]
-
-
Thin-Layer Chromatography (TLC): An invaluable, rapid technique for initial assessment and for developing conditions for flash column chromatography. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of acetic acid (0.5-1%) to ensure the carboxylic acid remains protonated and moves as a single spot.
Section 2: FAQ - Selecting the Optimal Purification Strategy
Your initial purity assessment will guide the selection of the most effective purification method. The following decision-making workflow can help you choose the best path forward.
Caption: Decision workflow for selecting a purification method.
Q3: My crude product is a solid with >90% purity. What is the most efficient purification method?
A: For relatively pure solids, recrystallization is the most efficient and scalable method. The principle relies on the target compound and impurities having different solubilities in a chosen solvent at different temperatures. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound should crystallize out in a purer form, leaving the impurities behind in the solvent (mother liquor).
Q4: My crude product is an oily residue or a low-purity solid containing significant non-acidic impurities. What should I do?
A: An acid-base extraction is the ideal first step. This chemical-based separation leverages the acidic nature of your target compound.
-
Mechanism: The crude material is dissolved in an organic solvent (e.g., ethyl acetate, DCM). A weak aqueous base, such as sodium bicarbonate (NaHCO₃), is added. The base deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt. This salt partitions into the aqueous layer, while neutral or basic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. This method is exceptionally effective at removing non-acidic contaminants.[6][7] The purified solid obtained can then be further polished by recrystallization.
Q5: My analysis shows several isomeric impurities that are very close to my product on TLC and HPLC. Which method is best?
A: When dealing with stubborn isomers, preparative column chromatography is often necessary. This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
-
Normal-Phase: Uses a polar stationary phase (silica gel) and a less polar mobile phase (e.g., hexanes/ethyl acetate).
-
Reverse-Phase: Uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile).[8][9]
While less scalable and more resource-intensive than crystallization, chromatography offers the highest resolving power for separating closely related compounds.
Section 3: Detailed Protocols & Troubleshooting Guides
Method 1: Recrystallization
Q: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Cause: The boiling point of the chosen solvent may be too high, or the solution is too concentrated.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil. If that fails, try a lower-boiling point solvent or a co-solvent system (e.g., toluene/heptane). Seeding the solution with a tiny crystal of pure product can also induce proper crystallization.
Q: My recovery is very low after recrystallization. How can I improve it? A: Low recovery typically means too much solvent was used or the solution was not cooled sufficiently.
-
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. After initial cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation. You can also attempt to recover a second crop of crystals by partially evaporating the mother liquor, though this crop will likely be less pure.
Protocol: Recrystallization from a Toluene/Heptane Co-solvent System
-
Preparation: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: In a separate beaker, heat approximately 100 mL of toluene. Add the hot toluene to the crude solid in small portions while stirring until the solid just dissolves. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot toluene to make it clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold heptane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Analysis: Check the purity of the crystals and the mother liquor by TLC or HPLC to validate the effectiveness of the purification.
Method 2: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Q: An emulsion formed when I mixed the organic and aqueous layers. How do I break it? A: Emulsions are common when dealing with complex mixtures.
-
Solution: First, be patient and allow the funnel to stand undisturbed for some time. Gentle swirling can help. If the emulsion persists, add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase often helps break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve 10.0 g of crude material in 100 mL of ethyl acetate in a 500 mL separatory funnel.
-
Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker or flask.
-
Re-extraction: Add another 50 mL of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acidic product.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (check with pH paper). A thick white precipitate of the purified product should form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with two portions of 50 mL cold deionized water, and then dry under vacuum to a constant weight.
Section 4: Final Purity Verification
Q: I have purified my product. How do I definitively confirm its purity is >99.5%?
A: Final confirmation requires orthogonal methods—techniques that measure purity based on different chemical principles.
-
Quantitative HPLC: This should be your primary method. A properly integrated chromatogram showing the main peak area as >99.5% is strong evidence of purity.
-
NMR Spectroscopy: A high-resolution ¹H and ¹⁹F NMR spectrum should show clean signals corresponding only to the desired product, with no visible impurity peaks. Integration of the ¹H NMR against a certified internal standard can provide a quantitative measure of purity (qNMR).
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The melting point for the related 3-Chloro-2-fluorobenzoic acid is 177-180 °C.[4][10] A broad or depressed melting point indicates the presence of impurities.
-
Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₃ClF₄O₂).
By combining these techniques, you can confidently establish the purity and identity of your final this compound, ensuring it is fit for its intended downstream application.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. ossila.com [ossila.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 7. WO1998037054A1 - Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents [patents.google.com]
- 8. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
Technical Support Center: Optimizing Reactions with 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS 186517-41-9). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique and challenging building block into their synthetic workflows. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you improve reaction yields and overcome common experimental hurdles.
The structure of this benzoic acid derivative presents a distinct set of challenges and opportunities. The presence of three different halogen-containing groups—an ortho-fluoro, an ortho-trifluoromethyl, and a meta-chloro substituent—creates a sterically hindered and highly electron-deficient system. Understanding the interplay of these factors is paramount to developing successful reaction protocols. The steric bulk from the two ortho substituents can significantly impede access to the carboxylic acid carbonyl, while the strong electron-withdrawing nature of the trifluoromethyl and fluoro groups increases the acidity of the carboxyl proton but deactivates the aromatic ring.[1][2] This guide will address these specific issues in a practical, question-and-answer format.
General Troubleshooting Workflow for Low Yields
Before diving into specific reaction types, it's essential to have a logical framework for diagnosing any synthetic problem. A low yield is a symptom, not the root cause. The following workflow can help systematically identify the underlying issue.
Caption: General workflow for troubleshooting low-yield reactions.
FAQs: Amide Bond Formation
Amide coupling is one of the most common reactions for this substrate, yet its steric hindrance makes it particularly challenging.
Q1: My standard amide coupling reaction using EDC/HOBt is giving a low yield or failing completely. What is the cause?
A: The primary cause is the severe steric hindrance around the carboxylic acid. The ortho-fluoro and, especially, the bulky ortho-trifluoromethyl groups physically block the approach of the amine nucleophile and can interfere with the formation of the necessary activated intermediates.[2]
-
The Ortho Effect: In ortho-substituted benzoic acids, bulky groups can force the carboxylic acid moiety to twist out of the plane of the benzene ring.[2][3] This breaks the conjugation between the carboxyl group and the aromatic system, which can alter its electronic properties and reactivity in complex ways.
-
Intermediate Instability: With standard carbodiimide activators like EDC, the O-acylisourea intermediate formed is highly reactive but also susceptible to intramolecular rearrangement into a stable N-acylurea byproduct, especially if the subsequent nucleophilic attack by the amine is slow due to steric hindrance. This is a common failure mode for hindered systems.
Q2: What are the recommended coupling agents and conditions for a sterically hindered acid like this one?
A: For substrates with significant steric hindrance, more potent activating agents are required. Uronium- or phosphonium-based reagents are generally superior as they generate highly reactive intermediates that are less prone to side reactions.
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | High reactivity, fast activation, low rates of epimerization for chiral substrates. Often the first choice for difficult couplings.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | Similar to HATU, very effective but can be slightly less reactive in extremely hindered cases. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Powerful activating agent, though byproducts can sometimes complicate purification.[5] |
| T3P | Propylphosphonic Anhydride | Phosphonic Anhydride | A strong water scavenger that drives the reaction forward. Byproducts are water-soluble, simplifying workup. |
Recommendation: Start with HATU . It is widely regarded as one of the most effective reagents for coupling sterically demanding carboxylic acids.[4] A non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used to minimize side reactions.
Q3: Can you provide a reliable, step-by-step protocol for amide coupling with this acid?
A: Certainly. The following protocol uses HATU and is a robust starting point for coupling with primary or secondary amines.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., DMF, NMP, or CH₂Cl₂; 0.1-0.5 M).
-
Reagent Addition: Add the amine (1.1-1.2 eq), followed by HATU (1.1-1.2 eq), and finally, a non-nucleophilic base such as DIPEA (2.5-3.0 eq).
-
Causality Note: The base is added last to prevent premature decomposition of HATU. An excess of base is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton.
-
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting acid. Reactions are typically complete within 2-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and finally, brine.
-
Trustworthiness Check: Always check the aqueous layers by TLC or LC-MS to ensure your product is not being lost due to unexpected solubility.[6]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
FAQs: Esterification
Direct esterification of this acid is also hampered by the same steric factors that inhibit amide coupling.
Q1: Why is my Fischer esterification (acid + alcohol with catalytic H₂SO₄) not working well?
A: Fischer esterification is a reversible, acid-catalyzed process that relies on the direct nucleophilic attack of the alcohol on the protonated carbonyl group. The severe steric hindrance from the ortho-substituents on this compound makes this direct attack extremely slow, leading to very low conversion even after prolonged heating.
Q2: What is a more effective, high-yield method for esterifying this acid?
A: A highly reliable, two-step method involves first converting the carboxylic acid to the more reactive acid chloride, followed by reaction with the desired alcohol. This approach bypasses the sterically hindered nucleophilic attack on the acid itself.
Caption: Two-step workflow for esterification via an acid chloride.
Experimental Protocol: Esterification via Acid Chloride
Step 1: Formation of the Acid Chloride
-
Setup: In a fume hood, combine the carboxylic acid (1.0 eq) with thionyl chloride (SOCl₂) (2-5 eq) or oxalyl chloride ((COCl)₂) (2 eq) in an anhydrous, non-protic solvent like toluene or CH₂Cl₂.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops). This accelerates the reaction by forming the Vilsmeier reagent in situ.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C until gas evolution (HCl and/or SO₂) ceases (typically 1-3 hours).
-
Isolation: Remove all volatile components under reduced pressure. The resulting crude acid chloride is often used directly in the next step without purification.
Step 2: Reaction with Alcohol
-
Setup: Dissolve the crude acid chloride in an anhydrous solvent (e.g., CH₂Cl₂ or THF).
-
Addition: Cool the solution in an ice bath (0 °C) and add the desired alcohol (1.1-1.5 eq) followed by a stoichiometric amount of a base like triethylamine or pyridine (1.2-2.0 eq) to act as an HCl scavenger.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup and Purification: Perform a standard aqueous workup as described in the amide protocol, followed by drying, concentration, and purification by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Aromatic Compounds
Welcome to the technical support center for synthetic reactions involving fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by fluoroarenes. The distinct electronic properties conferred by fluorine—namely its high electronegativity and the strength of the carbon-fluorine (C-F) bond—often lead to reactivity patterns that deviate from those of other haloaromatics.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield or No Reaction
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluoroarene substrate is failing or giving very low yield. What are the primary causes?
Answer: This is a common challenge stemming from the inherent strength and low polarity of the C-F bond, which makes it significantly harder to activate than C-Cl, C-Br, or C-I bonds.[3][4] Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst System: The activation of a C-F bond requires a highly active catalyst. Standard palladium catalysts used for bromo- or iodoarenes are often insufficient.[5]
-
Expert Insight: The rate-limiting step is often the oxidative addition of the C-F bond to the metal center. This step is energetically demanding. You need a catalyst system that is both electron-rich and sterically hindered to promote this addition.
-
Solution:
-
Switch to Nickel Catalysts: Nickel complexes are often more effective than palladium for C-F activation.[6][7] Consider catalyst systems like NiCl₂(dppp) or Ni(COD)₂ with bulky phosphine ligands.[4][6]
-
Employ Specialized Ligands: For palladium, use sterically demanding, electron-rich biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands stabilize the low-valent metal center and promote the challenging oxidative addition.[3]
-
Use a Pre-catalyst: Ensure the active Pd(0) or Ni(0) species is being generated efficiently. Using a well-defined pre-catalyst can provide more consistent results than generating the active catalyst in situ from a Pd(II) source.[10]
-
-
-
Suboptimal Reaction Conditions: Harsh conditions are frequently required for C-F bond activation, but these can also lead to catalyst decomposition or side reactions.[6]
-
Solution:
-
Temperature Screening: While high temperatures are often necessary, excessively high temperatures can degrade the catalyst or reactants.[11] Screen a range of temperatures (e.g., 80 °C to 140 °C) to find an optimal balance.
-
Solvent Choice: Ensure your solvent is completely anhydrous and degassed.[5] For Suzuki couplings, polar aprotic solvents like DMF or dioxane are common, but sometimes a switch to toluene can be beneficial, especially concerning base solubility.[12]
-
Base Selection: The choice of base is critical. For Suzuki couplings, strong bases like Cs₂CO₃ or K₃PO₄ are often required. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard, but be aware of potential side reactions with the fluoroarene (see Section 2).[8][13]
-
-
-
Reagent Incompatibility or Degradation:
-
Boronic Acid Stability (Suzuki Coupling): Fluorinated arylboronic acids can be prone to protodeboronation, especially at high temperatures and in the presence of water and a strong base.[13]
-
Solution:
-
Use potassium trifluoroborate salts (ArBF₃K) which are more stable than the corresponding boronic acids.[13]
-
Minimize water content in the reaction, though a small amount is sometimes necessary to dissolve the base.[9][13]
-
Consider slow addition of the boronic acid to keep its instantaneous concentration low.[13]
-
-
Troubleshooting Workflow: Low or No Product Yield
Below is a decision-making workflow to guide your troubleshooting process for a low-yielding cross-coupling reaction.
Caption: Troubleshooting workflow for low or no product yield.
Section 2: Side Product Formation
Question 2: My reaction is working, but I'm observing significant side products like hydrodefluorination (C-F to C-H) or unexpected substitution. How can I improve selectivity?
Answer: Side product formation is often a result of competing reaction pathways. Understanding the unique electronics of fluoroarenes is key to mitigating these issues.
-
Ipso-Substitution (Nucleophilic Aromatic Substitution - SNAr):
-
Causality: The strong electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic attack, especially if other activating groups (e.g., -NO₂, -CN) are present ortho or para to the fluorine.[14][15] In cross-coupling reactions, the base (e.g., hydroxide from wet K₃PO₄, alkoxides) or other nucleophiles can directly displace the fluorine atom.[13] This is a classic SNAr reaction.
-
Solution:
-
Use a Milder/Less Nucleophilic Base: Switch from highly nucleophilic bases to milder options like K₃PO₄ or organic bases.[13] Ensure the base is thoroughly dried.
-
Lower the Reaction Temperature: SNAr reactions are often more sensitive to temperature than the desired cross-coupling. Reducing the temperature may suppress the side reaction.[13]
-
Protect Sensitive Groups: If the nucleophile is another functional group on your substrate, consider protecting it.
-
-
-
Hydrodefluorination (HDF):
-
Causality: This is the replacement of a C-F bond with a C-H bond. It can occur via several mechanisms, including as a side reaction in transition-metal-catalyzed processes where a hydride source is present (e.g., from solvent, base, or additives).[6][16]
-
Solution:
-
Scrutinize Reagents for Hydride Sources: Ensure solvents are not a source of hydrides (e.g., isopropanol).
-
Modify Ligand/Catalyst: The choice of ligand can influence the propensity for HDF. Screening different ligands may identify a system that favors the desired coupling over HDF.
-
-
-
Protodeboronation (Suzuki Coupling):
Competition Between SNAr and Suzuki Coupling
The diagram below illustrates how a nucleophilic base can lead to an undesired SNAr side product, competing with the desired Suzuki-Miyaura coupling pathway.
Caption: Competing reaction pathways for fluorinated aromatics.
Section 3: Issues with Nucleophilic Aromatic Substitution (SNAr)
Question 3: I was taught that fluoride is a poor leaving group. Why is my SNAr reaction with a fluoroarene faster than with the corresponding chloro- or bromoarene, and what can go wrong?
Answer: This is an excellent question that highlights the unique nature of SNAr reactions. Unlike SN1 or SN2 reactions, the C-X bond cleavage is not the rate-determining step in SNAr.[15][17]
-
Mechanism and the Role of Fluorine: The SNAr mechanism is a two-step addition-elimination process.
-
Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon bearing the halogen, temporarily breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][18]
-
Step 2 (Fast): The leaving group is eliminated, and aromaticity is restored.[17]
Fluorine's extreme electronegativity makes it the most powerful inductively electron-withdrawing halogen. This powerful inductive effect strongly stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the first, rate-determining step.[17][18] This stabilizing effect outweighs its poor leaving group ability, leading to the observed reactivity trend: F > Cl > Br > I .[19]
-
-
Common Troubleshooting Points for SNAr:
-
Insufficient Activation: The reaction requires at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine.[15][18] If your substrate is not sufficiently electron-deficient, the reaction will be sluggish or fail.
-
Solution: If possible, use a more strongly activated substrate. Alternatively, harsher conditions (higher temperature, stronger nucleophile) may be required, but this increases the risk of side reactions.
-
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, MeCN) are essential. They solvate the cation of the nucleophile's salt, leaving a "naked," more reactive nucleophilic anion, and they can stabilize the charged Meisenheimer complex.[20]
-
Safety with Solvents: Be aware that some electrophilic fluorinating agents (like Selectfluor®) can react exothermically or violently with solvents like DMF or DMSO. Always check compatibility.[20][21]
-
Water Contamination: Water can compete as a nucleophile, leading to undesired hydroxylation products. Ensure all reagents and solvents are anhydrous.
-
Simplified SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
Protocol 1: General Screening for Challenging Fluoroarene Cross-Coupling
This protocol provides a starting point for optimizing a difficult Suzuki-Miyaura coupling reaction involving a C-F bond.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 eq.), potassium trifluoroborate salt (1.5 eq.), and base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium or nickel pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of 0.1 M).
-
Inert Atmosphere: Seal the vial, remove it from the glovebox, and place it under an inert atmosphere (Argon or Nitrogen).
-
Heating & Monitoring: Heat the reaction to the desired temperature (e.g., 110 °C) in a pre-heated aluminum block. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by LC-MS and/or ¹⁹F NMR.
-
Optimization Table: Use a table to track variations in catalyst, ligand, base, solvent, and temperature.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ (3) | Dioxane | 110 | Result |
| 2 | NiCl₂(dme) (10) | dppf (11) | K₃PO₄ (3) | Dioxane | 110 | Result |
| 3 | Pd₂(dba)₃ (2) | SPhos (4.4) | Cs₂CO₃ (3) | Dioxane | 110 | Result |
| 4 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ (3) | Toluene | 110 | Result |
| 5 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ (3) | Dioxane | 90 | Result |
Protocol 2: Reaction Monitoring by ¹⁹F NMR
¹⁹F NMR is a powerful, quantitative tool for tracking the consumption of your fluorinated starting material and the formation of fluorinated products or side products.[22]
-
Prepare a Standard: Prepare a stock solution of an internal standard that does not react under the reaction conditions and has a distinct ¹⁹F NMR signal (e.g., fluorobenzene).
-
Sampling (t=0): Before heating, take an initial aliquot from the reaction mixture. Dilute it with a suitable deuterated solvent (e.g., CDCl₃) and add a known amount of the internal standard stock solution.
-
Acquire Spectrum: Acquire a ¹⁹F NMR spectrum. Integrate the peak for your starting material and the internal standard. The relative integration at t=0 serves as your baseline.
-
Sampling (t=x): At various time points during the reaction, repeat step 2.
-
Analysis: Compare the integration of the starting material peak relative to the constant internal standard peak to determine the percent conversion. Look for new peaks that may correspond to your product or fluorinated byproducts.[22]
References
- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 22. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Isolation techniques for 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid
An invaluable intermediate in pharmaceutical and agrochemical synthesis, 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid demands precise isolation to ensure high purity and yield. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your isolation workflows.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid?
Understanding the basic properties of the compound is critical for selecting appropriate isolation and purification strategies. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈ClF₃O₃ | [1][2] |
| Molecular Weight | 316.66 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility Profile | The compound's carboxylic acid group dictates its solubility. It is poorly soluble in neutral or acidic aqueous solutions but becomes soluble in basic solutions (pH > 7) due to the formation of its carboxylate salt. It is soluble in organic solvents like ethanol.[4][5] | |
| pKa | While not explicitly stated in the provided results, as a benzoic acid derivative, its pKa is expected to be around 4-5. This is the basis for its isolation via acid-base extraction.[1] |
Q2: How does the synthesis route affect the isolation process?
The impurities present in your crude product are directly linked to the synthetic route employed. Knowing the potential contaminants is the first step in designing an effective purification strategy.
-
Route 1: Oxidation of Toluene Derivative: A common synthesis involves the oxidation of 3-(2-chloro-4-trifluoromethylphenoxy)toluene.[5] The primary impurities to consider during isolation are the unreacted starting material and metal catalysts (e.g., cobalt salts) used in the reaction.[5]
-
Route 2: Ullmann Condensation / Etherification: Another route involves the reaction of a hydroxybenzoic acid with a substituted chlorobenzotrifluoride.[4][6][7] In this case, unreacted starting materials are the main impurities. The use of a phase-transfer catalyst may also introduce contaminants that need to be removed.[6][7]
Q3: What are the essential safety precautions for handling this compound?
As with any halogenated aromatic compound, appropriate safety measures are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines.
Troubleshooting Guide: Isolating the Target Compound
This section addresses specific issues that may arise during the isolation and purification of 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid.
Q4: My yield is significantly lower than expected after acidification and filtration. What went wrong?
-
Probable Cause 1: Incomplete Precipitation. The protonation of the carboxylate salt to the free acid is a pH-dependent equilibrium. If the pH of the aqueous solution is not sufficiently acidic, a significant portion of your product will remain dissolved as the salt.
-
Solution: Use a pH meter or pH paper to check the pH of the slurry after adding acid. The pH should be adjusted to approximately 1-2 to ensure complete precipitation.[6] If the pH is higher, add more acid (e.g., 1M HCl or H₂SO₄) dropwise with vigorous stirring.
-
-
Probable Cause 2: Product Loss During Washing. Washing the filter cake is necessary to remove inorganic salts, but using too much wash solvent or a solvent in which the product has some solubility will reduce your yield.
-
Solution: Always use ice-cold solvent for washing. For this compound, washing with a minimal amount of cold deionized water is effective for removing inorganic impurities. To remove organic impurities, a cold non-polar solvent like hexane could be used, but a solubility test should be performed first.
-
Q5: After adding acid, my product separated as a sticky oil or gum instead of a filterable solid. How do I handle this?
-
Probable Cause 1: Presence of Impurities. Unreacted starting materials or side products can act as an impurity, leading to a melting point depression and causing the product to "oil out" instead of crystallizing.
-
Solution A (Trituration): Transfer the oily product to a flask and add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. This can often induce crystallization of the desired compound while dissolving the impurities.
-
Solution B (Proceed to Recrystallization): Separate the oily layer from the aqueous layer and dissolve the oil in a minimum amount of a suitable hot solvent (like ethanol) for recrystallization, as detailed in Protocol 2.
-
-
Probable Cause 2: Melt-Phase Separation. This compound has a melting point that may be below the boiling point of water, especially in its crude form. A patented isolation method takes advantage of this by intentionally heating the acidified mixture to 95-115°C.[8][9] This forms a two-phase liquid system, with the denser, molten product at the bottom, which can be separated from the hot aqueous phase.[8][9]
-
Solution: If you observe an oil, consider if this phenomenon is occurring. You can either cool the mixture to attempt solidification or adopt the melt-phase separation technique by carefully heating the mixture until two clear liquid layers form, then separating them using a separatory funnel. This avoids solid handling entirely.[8][9]
-
Q6: My final product looks clean, but analytical data (TLC, NMR) shows it's impure. What is the next purification step?
-
Probable Cause 1: Co-precipitation of Starting Materials. If the starting materials are also solids with low aqueous solubility, they may have co-precipitated with your product during the acidification step.
-
Solution (Recrystallization): Recrystallization is the most effective method for removing impurities with different solubility profiles. The process, described in Protocol 2, relies on dissolving the crude product in a minimum of hot solvent and allowing it to cool slowly, so that only the pure compound crystallizes out. Ethanol has been successfully used for this purpose.[4]
-
-
Probable Cause 2: Incomplete Removal of Catalysts. If a metal catalyst like cobalt acetate was used in the synthesis, inefficient filtration after the basification step can lead to metal hydroxides being carried through and contaminating the final product.[5]
-
Solution: Ensure the filtration step after basification (before acidification) is performed carefully. Using a celite plug in your filter funnel can help remove very fine inorganic particles. If the final product is already isolated, redissolving it in a basic solution, filtering, and re-precipitating can remove these inorganic contaminants.
-
Experimental Protocols
Protocol 1: Standard Isolation by Acid-Base Precipitation
This protocol is a standard and effective method for isolating the target compound from a typical reaction mixture.[5]
-
Solvent Removal: If the reaction was performed in a volatile organic solvent (e.g., acetic acid), remove it under reduced pressure using a rotary evaporator.
-
Basification: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the crude mixture until the pH reaches ~11. Stir until all the acidic product has dissolved into its sodium salt form.
-
Filtration of Insolubles: If any solids remain (e.g., insoluble catalysts like cobalt hydroxides), filter the basic solution through a pad of celite to obtain a clear filtrate.[5]
-
Acidification & Precipitation: Transfer the filtrate to a beaker and cool it in an ice-water bath. With vigorous stirring, slowly add an inorganic acid (e.g., 6M HCl or 3M H₂SO₄) dropwise. Monitor the pH, continuing to add acid until the pH is ~1-2. A white or off-white precipitate of the product should form.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of ice-cold deionized water to remove residual salts.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying the crude solid obtained from Protocol 1.[4]
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is a good starting point.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce maximum crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Workflow Visualizations
References
- 1. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | C14H8ClF3O3 | CID 91685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 7. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 8. WO1998037054A1 - Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Isolating 4-Chloro-2-Fluoro-3-Substituted-Phenylboronic Acids
Welcome to the technical support center for the synthesis and isolation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable but often challenging chemical intermediates. Here, we move beyond simple protocols to address the specific issues you may encounter, providing troubleshooting guides and in-depth FAQs to ensure the successful isolation of your target compounds.
Part 1: The Isolation Workflow: A General Overview
The synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids typically involves a multi-step process beginning with a substituted benzene. A common route is the directed ortho-metalation of a 3-chloro-1-fluoro-2-substituted benzene using a strong organolithium base, followed by quenching the resulting lithiated species with a borate ester. The final step is the hydrolysis of the boronate ester to the desired boronic acid.[1][2]
While the synthesis is relatively standard, the isolation and purification stages are where researchers often face significant challenges. The unique chemical nature of boronic acids necessitates specific handling and purification strategies.
Caption: General workflow for synthesis and isolation.
Part 2: Troubleshooting Guide
This section is formatted as a series of questions addressing common problems encountered during the isolation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Q1: My overall yield is disappointingly low. Where am I losing my product?
Low yield is a frequent issue that can arise at several stages. Let's break down the potential culprits.
-
During Synthesis:
-
Inefficient Lithiation: Ensure your solvent (typically THF) is anhydrous and the reaction is maintained at a very low temperature (e.g., -78 °C) to prevent side reactions. The choice of organolithium reagent (like n-BuLi) is also critical.[1][2]
-
Inefficient Quench: The addition of the electrophilic boronic acid derivative (e.g., trimethyl borate) should also be performed at low temperature to prevent the formation of undesired byproducts.[2]
-
-
During Aqueous Work-up:
-
Product Partitioning: Phenylboronic acids, especially those with polar substituents, can have partial solubility in water. During extraction with an organic solvent like ethyl acetate, a significant amount of product can be lost to the aqueous phase.
-
The "Salting-Out" Solution: A highly effective method to combat this is to add a salt, such as sodium chloride, to the water/water-miscible organic solvent mixture.[1] This increases the ionic strength of the aqueous layer, significantly decreasing the solubility of the organic boronic acid and forcing it into the organic layer, thereby boosting your isolated yield.[1]
-
Q2: My isolated product is an oil or a waxy solid that refuses to crystallize. What are my options?
This is a classic purification challenge, often caused by persistent impurities or the formation of boroxines.
-
Initial Steps:
-
Trituration: Try triturating the oil or waxy solid with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often wash away non-polar impurities and induce crystallization of the desired product.
-
Solvent Screening: Attempt recrystallization from a variety of solvent systems. A common and effective method for these compounds is recrystallization from a mixture of chloroform and hexane.[2]
-
-
Advanced Purification Strategies:
-
Chromatography: Standard silica gel chromatography can be problematic, as boronic acids are known to streak or decompose on silica.[3][4] Consider these alternatives:
-
Purification via Derivatization: If direct purification fails, a robust strategy is to form a stable, crystalline derivative, purify it, and then regenerate the boronic acid.
-
Caption: Decision tree for purifying non-crystalline products.
Q3: My NMR spectrum shows broad peaks, especially for the aromatic protons. Is my product impure?
Not necessarily. This is a very common observation for boronic acids and is often misinterpreted as impurity.
-
The Boroxine Equilibrium: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .[6][7] This dehydration reaction is reversible and can occur spontaneously, especially upon heating or in non-aqueous solvents.[8]
-
Impact on Analysis: The presence of both the monomer (boronic acid) and the trimer (boroxine) in the NMR tube, and their interconversion, leads to peak broadening. This equilibrium is a well-known characteristic and does not typically hinder the use of the material in subsequent reactions like Suzuki couplings, as the boroxine often acts as a competent coupling partner in situ.[7]
Caption: Reversible equilibrium between boronic acid and boroxine.
Part 3: Frequently Asked Questions (FAQs)
Synthesis & Isolation
-
Q: What is the best way to remove non-acidic impurities from my crude product?
-
A: An acid-base extraction is highly effective. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[9][10] The non-acidic organic impurities will remain in the organic layer, which can be discarded. Afterwards, carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to re-protonate the boronate, causing the pure boronic acid to precipitate or allowing it to be re-extracted with a fresh portion of organic solvent.[11]
-
-
Q: Can I use other borate esters besides trimethyl borate for the quenching step?
-
A: Yes, other borate esters like triisopropyl borate are commonly used. The choice can sometimes influence the ease of hydrolysis and the overall yield. The general principle of quenching the organometallic intermediate remains the same.
-
Stability & Storage
-
Q: How should I store my purified 4-chloro-2-fluoro-3-substituted-phenylboronic acid?
-
A: Proper storage is critical to maintain the integrity of the compound. Boronic acids are generally hygroscopic and sensitive to heat and moisture.[12][13][14] The best practice is to store the solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator, and placed within a desiccator to protect from moisture.[15]
-
-
Q: What is protodeboronation and how can I avoid it?
-
A: Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[16] This is often facilitated by aqueous conditions and can be influenced by pH.[15] While difficult to avoid completely during aqueous work-ups, minimizing exposure to harsh acidic or basic conditions and extended reaction times can help reduce its occurrence.
-
Analysis & Purity
-
Q: How can I accurately determine the purity of my boronic acid sample?
-
A: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides structural confirmation and can reveal the presence of organic impurities.
-
LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is excellent for assessing purity and identifying trace impurities.[17][18] Specialized HPLC methods have been developed for the robust analysis of boronic acids.
-
Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.
-
-
Part 4: Key Experimental Protocols
Protocol 4.1: Isolation via Salting-Out Extraction
This protocol is adapted from the principles described in patent literature for enhancing recovery from aqueous mixtures.[1]
-
Following the hydrolysis step of the synthesis, ensure the reaction mixture is quenched and neutralized.
-
If a water-miscible solvent like acetonitrile or THF is present, add saturated brine or solid sodium chloride to the mixture until the solution is saturated.
-
The mixture should separate into a distinct aqueous layer and an organic layer containing the product.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine all organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude boronic acid.
Protocol 4.2: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic organic impurities.[9][11]
-
Dissolve the crude boronic acid in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide solution (3 x 5 volumes).
-
Combine the aqueous layers. The desired boronic acid is now in the aqueous phase as its sodium boronate salt.
-
Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl or 3M HCl until the pH is ~1-2. The pure boronic acid should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate (3 x 5 volumes), and the combined organic layers dried and concentrated.
Part 5: Summary of Purification Solvents
| Purification Method | Recommended Solvents / Conditions | Common Impurities Removed |
| Recrystallization | Chloroform/Hexane[2], Ethyl Acetate/Hexane, Hot Water[19] | Byproducts with different solubility profiles. |
| Trituration | Hexane, Diethyl Ether | Oily, non-polar impurities. |
| Column Chromatography | Stationary Phase: C18 Silica or Alumina[3]Mobile Phase: Acetonitrile/Water or Methanol/Water gradients. | Closely related structural analogues, starting materials. |
| Acid-Base Extraction | Organic Solvent: Ethyl Acetate, DCMAqueous Base: 1M NaOH, 1M K₂CO₃ | Neutral or basic organic impurities. |
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. benchchem.com [benchchem.com]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
An In-Depth Spectroscopic Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: A Comparative NMR Analysis
In the landscape of modern drug discovery and materials science, halogenated benzoic acids serve as critical building blocks. Their unique electronic and conformational properties, imparted by substituent atoms, make them invaluable for fine-tuning the characteristics of larger molecules. Among these, this compound stands out due to its complex substitution pattern, which presents a rich and challenging case for spectroscopic analysis. This guide provides a detailed examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against structurally related analogs to illuminate the nuanced effects of its substituents.
The Structural Context: Unpacking Substituent Effects
The chemical structure of this compound is defined by a benzene ring heavily substituted with electron-withdrawing groups. Each substituent—chlorine, fluorine, and a trifluoromethyl group—exerts a distinct influence on the electron distribution within the aromatic ring, thereby affecting the magnetic environment of each nucleus.
-
Fluorine (-F): Possesses a strong negative inductive effect (-I) and a positive mesomeric effect (+M). In this structure, its position ortho to the carboxylic acid and meta to the trifluoromethyl group creates significant electronic tension.
-
Chlorine (-Cl): Similar to fluorine, it has a -I and +M effect, though its electronegativity is lower. Its placement meta to the carboxylic acid influences the adjacent aromatic protons.
-
Trifluoromethyl (-CF₃): A powerful electron-withdrawing group with a strong -I effect and no mesomeric effect. Its presence significantly deshields nearby nuclei.
-
Carboxylic Acid (-COOH): Acts as a deactivating, meta-directing group, further withdrawing electron density from the ring.
Understanding these individual and collective electronic effects is paramount for the accurate assignment of NMR signals.
Experimental Protocol: A Self-Validating Approach
The acquisition of high-quality NMR data is the bedrock of reliable structural elucidation. The following protocol is designed for robustness and reproducibility.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its good solubilizing power and relatively simple background spectrum. However, for a molecule with an acidic proton like a carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it can better solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton. For this guide, spectra in both solvents are considered to provide a comprehensive view.
-
Concentration: A sample concentration of 10-20 mg/mL is recommended. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without leading to significant line broadening from aggregation.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin-spin couplings in this molecule.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds. A longer delay may be needed if quantitative analysis is required.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (zgpg30) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
The flowchart below outlines the logical workflow for acquiring and analyzing the NMR data for this compound.
Caption: Workflow for NMR analysis of this compound.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct multiplets.
| Proton | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz | This proton is ortho to the electron-withdrawing chlorine atom and para to the strongly withdrawing CF₃ group, leading to significant deshielding. It will show coupling to H-5 (³J) and a smaller coupling to the fluorine atom (⁴J). |
| H-5 | 7.6 - 7.8 | Triplet-like (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz | This proton is ortho to the fluorine atom, resulting in a large ³J coupling. It is also coupled to H-4. The similar magnitude of the H-H and H-F couplings may cause the signal to appear as a pseudo-triplet. |
| COOH | > 10 (DMSO-d₆) | Broad singlet (br s) | N/A | The acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
Comparative Insight:
Let's compare this to a simpler analog, 2-fluorobenzoic acid. In 2-fluorobenzoic acid, the proton ortho to the fluorine (H-3) shows a characteristic doublet of doublets with a ³J(H-F) coupling of approximately 8-10 Hz. The presence of the additional chloro and trifluoromethyl groups in our target molecule dramatically shifts the aromatic protons downfield (to a higher ppm value) due to their combined electron-withdrawing nature.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about carbon-fluorine couplings.
| Carbon | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale for Assignment |
| C=O | 164 - 166 | Singlet (s) or small doublet | - | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| C-F | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 250-270 Hz | The carbon directly attached to fluorine shows a very large one-bond coupling constant, making its assignment unambiguous. |
| C-Cl | 130 - 134 | Singlet (s) or small doublet | - | The carbon bearing the chlorine atom. |
| C-CF₃ | 125 - 129 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz | The carbon attached to the CF₃ group is split into a quartet by the three fluorine atoms. This is a highly characteristic signal. |
| CF₃ | 120 - 124 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz | The carbon of the trifluoromethyl group itself shows a very large one-bond coupling to the three attached fluorine atoms. |
| C-H (C4) | 132 - 136 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz | This protonated carbon is deshielded by the adjacent chlorine. It will exhibit a small three-bond coupling to the fluorine at C-2. |
| C-H (C5) | 128 - 132 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | This carbon is adjacent to the fluorine-bearing carbon, resulting in a significant two-bond C-F coupling constant. |
| C-COOH | 135 - 140 | Singlet (s) or small triplet | - | The carbon to which the carboxylic acid is attached. |
Comparative Insight:
Consider the ¹³C NMR spectrum of 3-chlorobenzoic acid. The signals for the aromatic carbons would be significantly more upfield compared to our target molecule. The introduction of the fluorine and trifluoromethyl groups induces substantial downfield shifts for all ring carbons, particularly those directly attached to or in close proximity to these electronegative substituents. The diagnostic ¹J(C-F) and ²J(C-CF₃) couplings are absent in the simpler analog, highlighting their power in confirming the substitution pattern in the more complex molecule.
The diagram below illustrates the key through-bond coupling relationships that define the NMR spectra.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic region.
Conclusion and Broader Implications
The comprehensive NMR analysis of this compound serves as an exemplary case study in structural elucidation. The predictable yet complex interplay of chemical shifts and coupling constants, driven by the distinct electronic properties of its substituents, allows for a confident and complete assignment of its ¹H and ¹³C spectra.
By comparing its spectral data with simpler analogs, we gain a deeper appreciation for the diagnostic power of NMR spectroscopy. The downfield shifts caused by the collective electron-withdrawing capacity of the substituents, combined with the highly characteristic C-F and H-F coupling patterns, provide a unique spectroscopic fingerprint. For researchers in drug development and materials science, mastering the interpretation of such data is not merely an academic exercise; it is a fundamental skill that enables the rational design of new molecules and the unambiguous confirmation of their identity, purity, and structure.
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid by Mass Spectrometry
For researchers, synthetic chemists, and professionals in drug development, unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrometry techniques for the molecular weight confirmation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, a complex halogenated aromatic carboxylic acid. We will navigate the analytical choices, delve into the mechanistic reasoning behind them, and provide actionable protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Understanding the Molecule
Before venturing into the mass spectrometer, a thorough understanding of our analyte, this compound, is paramount.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₃ClF₄O₂
-
Molecular Weight: 242.55 g/mol
-
Key Functional Groups: Carboxylic acid, chloro, fluoro, and trifluoromethyl substituents on a benzene ring.
The presence of a carboxylic acid group imparts significant polarity and acidity, making it a prime candidate for deprotonation. The multiple halogen substituents, particularly the electron-withdrawing trifluoromethyl group, influence the molecule's electronic properties and potential fragmentation pathways.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. For this compound, we will compare three workhorse techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Ionization Technique | Principle | Suitability for the Target Analyte | Expected Ion |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by creating a fine spray of charged droplets.[1] | Excellent. The acidic nature of the carboxylic acid group makes it readily deprotonated in the negative ion mode. | [M-H]⁻ |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.[1] | Very Good. Effective for moderately polar to non-polar compounds and less susceptible to matrix effects than ESI. The trifluoromethyl group can be amenable to APCI. | [M-H]⁻ |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The analyte is vaporized and separated by gas chromatography before being ionized, typically by electron impact (EI). | Challenging without derivatization. The high polarity and low volatility of the carboxylic acid can lead to poor peak shape and thermal degradation. Derivatization is usually required. | Molecular ion (M⁺˙) and extensive fragmentation. |
The Rationale for Negative Ion Mode ESI and APCI
For a molecule with an acidic proton, such as a carboxylic acid, analysis in the negative ion mode is the logical choice.[2] The carboxylic acid readily loses a proton (deprotonates) to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient in both ESI and APCI, leading to a strong signal for the deprotonated molecule and providing clear confirmation of the molecular weight. Analysis of a similar compound, meta-trifluoromethyl benzoic acid, by APCI-MS in negative ion mode shows the deprotonated molecule [M-H]⁻ as the predominant ion.
The Case for GC-MS: A Classic Approach with a Caveat
GC-MS with electron ionization (EI) is a powerful tool for structural elucidation due to its extensive and reproducible fragmentation patterns. However, the non-volatile nature of carboxylic acids presents a significant hurdle. Direct analysis is often plagued by poor chromatography and thermal decomposition in the injector and column. To overcome this, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is a standard and highly effective strategy.[3]
Predicted Fragmentation Patterns: Deciphering the Molecular Blueprint
Understanding the likely fragmentation pathways is crucial for interpreting the resulting mass spectra and confirming the structure of the analyte.
ESI and APCI (Tandem MS - MS/MS)
In tandem mass spectrometry (MS/MS) experiments, the deprotonated molecule ([M-H]⁻ at m/z 241) is isolated and fragmented. The expected fragmentation would involve the loss of small, stable neutral molecules:
-
Loss of CO₂ (Decarboxylation): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, resulting in a fragment at m/z 197.
-
Loss of HF: The presence of a fluorine atom allows for the potential loss of hydrogen fluoride, leading to a fragment at m/z 221.
GC-MS (Electron Ionization)
Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. Based on the fragmentation of similar aromatic and halogenated compounds, we can predict the following key fragments:
-
Molecular Ion (M⁺˙): A peak at m/z 242, corresponding to the intact molecule with one electron removed.
-
Loss of -OH: Cleavage of the hydroxyl group from the carboxylic acid would result in a fragment at m/z 225.
-
Loss of -COOH: Loss of the entire carboxylic acid group would lead to a fragment at m/z 197.
-
Loss of Cl: Cleavage of the chlorine atom would produce a fragment at m/z 207.
-
Loss of CF₃: Expulsion of the trifluoromethyl radical is a common pathway for such compounds, resulting in a fragment at m/z 173.
The following diagram illustrates the predicted fragmentation pathway for this compound under electron ionization.
Caption: Predicted EI fragmentation of the target molecule.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using LC-MS with ESI and GC-MS with derivatization.
LC-MS with Electrospray Ionization (ESI)
This is the recommended primary approach for rapid and confident molecular weight confirmation.
Workflow Diagram:
References
- 1. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methodologies for the Purity Assessment of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, a critical intermediate in pharmaceutical synthesis. As the complexity of active pharmaceutical ingredients (APIs) increases, so does the need for highly specific and reliable analytical methods to ensure their quality and safety. The unique structure of this analyte, featuring a carboxylic acid group and multiple halogen substituents (Cl, F, and a CF3 group), presents distinct challenges and opportunities in chromatographic separation.
This document moves beyond standard protocols to explore the underlying principles of method selection, offering a comparative analysis of stationary phases and providing the rationale needed for effective method development and validation in a regulated environment.
Analyte Characteristics and Initial Methodological Considerations
This compound is a multi-substituted aromatic carboxylic acid. Its key structural features directly inform the HPLC method development strategy:
-
Acidic Nature: The carboxylic acid moiety (pKa typically 3-4) necessitates mobile phase pH control to ensure a consistent, single ionic form, which is crucial for sharp, symmetrical peaks. Operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa suppresses the ionization of the carboxyl group, enhancing retention in reversed-phase chromatography.
-
Hydrophobicity: The trifluoromethyl (CF3) and chloro (Cl) groups, along with the benzene ring, confer significant hydrophobicity, making reversed-phase (RP) HPLC the primary mode of analysis.
-
Alternative Interactions: The fluorine atoms and the aromatic ring are capable of multiple interaction types beyond hydrophobicity, including dipole-dipole, and π-π interactions. These offer unique selectivity opportunities with specialized stationary phases.
Based on these properties, a standard starting point for method development would be a reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase and UV detection.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving the desired selectivity for separating the main component from its potential impurities (e.g., isomers, precursors, or degradation products). We will compare three common, yet distinct, reversed-phase chemistries.
Method 1: The Industry Standard - C18 (L1)
The octadecylsilane (C18) phase is the most widely used in reversed-phase HPLC due to its strong hydrophobic retention.[1] It primarily separates analytes based on their hydrophobicity.
-
Mechanism of Interaction: The primary retention mechanism is hydrophobic (van der Waals) interactions between the non-polar analyte portions and the C18 alkyl chains.[1] For this compound, the trifluoromethylphenyl group provides strong interaction with the stationary phase.
-
Advantages: High reproducibility, wide availability, and extensive literature support. It is an excellent choice for general-purpose purity analysis and assay.
-
Limitations: May provide insufficient selectivity for structurally similar impurities, especially positional isomers, where hydrophobicity differences are minimal.
Method 2: Alternative Selectivity - Phenyl-Hexyl (L11)
Phenyl-based columns offer a mixed-mode retention mechanism that can be highly effective for aromatic compounds.
-
Mechanism of Interaction: This phase combines moderate hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[2] This dual mechanism can provide unique selectivity for aromatic and unsaturated compounds.
-
Advantages: Offers orthogonal selectivity compared to C18 phases.[2] It can often resolve impurities that co-elute on a C18 column. The phenyl group provides a different spatial and electronic environment for interaction.
-
Limitations: Can be more sensitive to the mobile phase organic modifier type (acetonitrile vs. methanol) which can alter the π-π interactions.
Method 3: Enhanced Halogen Selectivity - Pentafluorophenyl (PFP) (L43)
Pentafluorophenyl (PFP) phases are particularly well-suited for the analysis of halogenated compounds and those containing polarizable electrons.
-
Mechanism of Interaction: PFP columns provide a complex mix of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange. The electron-withdrawing nature of the fluorine atoms on the phenyl ring creates a π-acidic system, which interacts strongly with π-basic analytes. This phase has shown increased retention and widely different selectivity for aromatic halogenated compounds.[3]
-
Advantages: Superior selectivity for positional isomers, halogenated compounds, and those with subtle electronic differences. It is an excellent problem-solving tool when C18 and Phenyl phases fail to provide adequate resolution.[3]
-
Limitations: Retention times can be highly sensitive to mobile phase pH and buffer choice due to potential secondary ionic interactions.
Data Summary: Comparison of HPLC Stationary Phases
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| USP Designation | L1 | L11 | L43 |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π | Hydrophobic, π-π, Dipole-Dipole |
| Best Suited For | General purpose, hydrophobic compounds | Aromatic and unsaturated compounds | Halogenated compounds, positional isomers |
| Selectivity Profile | Based on hydrophobicity/logP | Different selectivity for aromatic analytes | Orthogonal selectivity to C18 and Phenyl |
Experimental Protocols & Method Validation Framework
The following protocols are provided as robust starting points for analysis. Final conditions must be optimized and validated according to internal and regulatory requirements.
Workflow for Method Development and Validation
References
A Comparative Guide to the Structural Elucidation of 3-Chloro-2,4,5-trifluorobenzoic Acid Derivatives: X-ray Crystallography and Spectroscopic Alternatives
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography and alternative spectroscopic methods for the structural characterization of 3-Chloro-2,4,5-trifluorobenzoic acid, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, their underlying principles, and the specific advantages each brings to the structural elucidation of halogenated aromatic compounds.
The Unambiguous Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unequivocal determination of molecular structure. It provides a high-resolution, three-dimensional map of electron density within a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. For a molecule like 3-Chloro-2,4,5-trifluorobenzoic acid, where the interplay of halogen atoms and the carboxylic acid moiety dictates its chemical behavior and biological activity, such detailed structural information is invaluable.
Experimental Workflow: From Synthesis to Structure
The journey from a precursor to a fully characterized crystal structure involves a meticulous multi-step process. Here, we detail a proven protocol for the synthesis and crystallographic analysis of 3-Chloro-2,4,5-trifluorobenzoic acid.[2]
Caption: Experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of 3-Chloro-2,4,5-trifluorobenzoic acid.
Synthesis Protocol
The synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid is achieved through a Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[2]
-
A solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g) is prepared.
-
A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to the cupric chloride solution.
-
The resulting mixture is stirred for 1.5 hours.
-
Water (25 ml) and diethyl ether (20 ml) are added, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a 36% aqueous solution of hydrochloric acid and then concentrated under reduced pressure to yield the product as a light-brown solid.[2]
Crystallization: The Art of Patience
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For 3-Chloro-2,4,5-trifluorobenzoic acid, a slow evaporation method has proven effective.[2]
-
The synthesized solid is dissolved in a suitable solvent, such as toluene.
-
The solution is allowed to stand undisturbed, and the solvent is left to evaporate slowly over several days.
-
This gradual increase in concentration promotes the formation of well-ordered single crystals suitable for diffraction experiments.
Alternative Crystallization Techniques:
While slow evaporation is a straightforward method, other techniques can be employed, especially for more challenging molecules. These include:
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Antisolvent Crystallization: An anti-solvent is slowly added to a solution of the compound, again causing a gradual decrease in solubility and promoting crystal growth.
X-ray Diffraction and Structural Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure.
Crystallographic Data for 3-Chloro-2,4,5-trifluorobenzoic acid: [2][3]
| Parameter | Value |
| Chemical Formula | C₇H₂ClF₃O₂ |
| Molecular Weight | 210.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4760 (9) |
| b (Å) | 13.654 (3) |
| c (Å) | 12.400 (3) |
| β (°) | 97.16 (3) |
| Volume (ų) | 751.9 (3) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.860 |
| R-factor | 0.052 |
The crystal structure reveals that the carboxyl group is twisted relative to the benzene ring by 6.8(1)°. In the crystal lattice, molecules form centrosymmetric dimers through O-H···O hydrogen bonds, a common motif for carboxylic acids.[2][3][4]
Caption: Molecular structure of 3-Chloro-2,4,5-trifluorobenzoic acid.
Spectroscopic Alternatives: A Complementary Perspective
While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, spectroscopic techniques offer valuable insights into its structure and dynamics in solution. These methods are often faster, require less sample, and do not necessitate crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while techniques like COSY and HMBC can establish through-bond correlations. For fluorinated compounds, ¹⁹F NMR is particularly informative.
Illustrative NMR Data for a Halogenated Benzoic Acid Derivative:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.34 (s, 1H, COOH), 7.79 (m, 2H, Ar-H), 7.70 (m, 1H, Ar-H), 7.55 (t, J = 8.08 Hz, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37.
Experimental Protocol for NMR Analysis:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values, which are then used to deduce the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the elemental composition and can provide clues about the molecule's structure.
Expected Mass Spectrum of 3-Chloro-2,4,5-trifluorobenzoic acid:
The exact mass spectrum for the title compound is not publicly available. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 210, with a characteristic isotopic pattern for one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and halogen atoms.
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization (ESI) or electron impact (EI)).
-
Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and gain structural insights.
Vibrational Spectroscopy (FT-IR and Raman)
FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. These techniques are particularly useful for identifying functional groups.
Raman Spectrum of 3-Chloro-2,4,5-trifluorobenzoic acid:
A Raman spectrum for this compound is available in the SpectraBase database, showing characteristic peaks for the aromatic ring and carboxylic acid functional groups.
Comparison of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction by a crystal lattice | Nuclear spin transitions in a magnetic field | Ionization and separation of ions by m/z |
| Sample State | Single crystal | Solution | Solid, liquid, or gas |
| Information Obtained | 3D structure, bond lengths/angles | Connectivity, chemical environment, dynamics | Molecular weight, elemental composition, fragments |
| Key Advantage | Unambiguous 3D structure determination | Provides information on solution-state structure and dynamics | High sensitivity, accurate mass measurement |
| Key Limitation | Requires high-quality single crystals | Can be difficult to interpret for complex molecules | Provides limited information on stereochemistry |
Conclusion
The structural elucidation of 3-Chloro-2,4,5-trifluorobenzoic acid and its derivatives is best approached with a combination of techniques. Single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure, which is indispensable for understanding its solid-state properties and intermolecular interactions. However, spectroscopic methods such as NMR, MS, and vibrational spectroscopy are crucial complementary tools. They offer rapid confirmation of the molecular identity, provide insights into the structure and dynamics in solution, and are invaluable when single crystals are not readily obtainable. By leveraging the strengths of each technique, researchers can gain a comprehensive and robust understanding of these important molecules, accelerating the pace of innovation in drug discovery and materials science.
References
A Comparative Analysis of Ortho-Substituted Halobenzoic Acids: 2-Chlorobenzoic Acid vs. 2-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, product properties, and overall efficiency. Among the vast array of available building blocks, halogenated benzoic acids stand out for their versatility. This guide provides a detailed comparative study of two prominent ortho-substituted isomers: 2-chlorobenzoic acid and 2-fluorobenzoic acid. By examining their fundamental physicochemical properties, reactivity, and practical applications, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of these two acids is paramount. The table below summarizes their key properties, highlighting the subtle yet significant differences imparted by the ortho-halogen substituent.
| Property | 2-Chlorobenzoic Acid | 2-Fluorobenzoic Acid | Rationale for Differences |
| Molecular Formula | C₇H₅ClO₂ | C₇H₅FO₂ | Different halogen substituent. |
| Molecular Weight | 156.57 g/mol [1] | 140.11 g/mol [2] | Chlorine has a higher atomic mass than fluorine. |
| Melting Point | 138-140 °C[3][4] | 122-125 °C[2] | The larger size and greater polarizability of chlorine lead to stronger intermolecular van der Waals forces in the crystal lattice of 2-chlorobenzoic acid, requiring more energy to break. |
| pKa | 2.9[5] | 3.27[2] | The higher electronegativity of fluorine would suggest it to be more acid-strengthening. However, the "ortho-effect" comes into play. The steric bulk of the chlorine atom forces the carboxylic acid group out of the plane of the benzene ring to a greater extent than fluorine. This disruption of coplanarity reduces the resonance stabilization of the carboxylate anion, making the corresponding acid stronger (lower pKa). |
| Water Solubility | Sparingly soluble in cold water, more soluble in hot water.[6][7][8] | Slightly soluble in water (7.2 g/L).[2] | Both compounds have limited water solubility due to the hydrophobic benzene ring. The subtle differences can be attributed to a combination of factors including crystal lattice energy and the nature of hydrogen bonding with water. |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, acetone, and benzene.[3][6] | Soluble in benzene, toluene, ketones, and ether.[2] | The organic nature of both molecules allows for good solubility in a range of common organic solvents. |
The Ortho-Effect: A Deeper Dive into Acidity
The acidity of substituted benzoic acids is a classic topic in physical organic chemistry. While fluorine is more electronegative than chlorine, 2-chlorobenzoic acid is the stronger acid. This counterintuitive observation is a manifestation of the "ortho-effect," a combination of steric and electronic factors unique to ortho-substituted benzoic acids.
The primary driver of this enhanced acidity is steric inhibition of resonance. The larger chlorine atom at the ortho position sterically hinders the carboxylic acid group, forcing it to twist out of the plane of the aromatic ring. This reduces the resonance interaction between the carboxylate group and the benzene ring, which in turn destabilizes the conjugate base to a lesser extent than would be expected based on electronic effects alone. In essence, the steric clash overrides the expected electronic effect of the halogen.
Spectroscopic Signatures: Identifying and Characterizing the Isomers
Spectroscopic techniques are indispensable for the identification and characterization of organic molecules. Below is a summary of the key spectroscopic features of 2-chlorobenzoic acid and 2-fluorobenzoic acid.
| Spectroscopic Technique | 2-Chlorobenzoic Acid | 2-Fluorobenzoic Acid |
| ¹H NMR (in CDCl₃) | δ ~8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[9] | Characteristic aromatic proton signals, with coupling patterns influenced by the fluorine atom. |
| ¹³C NMR (in CDCl₃) | δ ~171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[9] | Characteristic aromatic and carbonyl carbon signals, with C-F coupling observable. |
| IR (KBr pellet) | C=O stretching band typically observed around 1668 cm⁻¹[10] | C=O stretching band in a similar region, with C-F stretching also present. |
Synthetic Utility and Reactivity Profiles
Both 2-chlorobenzoic acid and 2-fluorobenzoic acid are valuable intermediates in organic synthesis. Their reactivity is primarily dictated by the carboxylic acid group and the halogen substituent.
Reactions of the Carboxylic Acid Group
Both acids readily undergo typical carboxylic acid reactions, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Bond Formation: Conversion to the acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to yield an amide.
-
Reduction: Reduction of the carboxylic acid to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.
Reactions Involving the Halogen Substituent
The nature of the halogen atom influences the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr). The carbon-fluorine bond is stronger than the carbon-chlorine bond; however, fluorine's high electronegativity makes the ipso-carbon more electrophilic and a better activator for SNAr reactions.
Conversely, the carbon-chlorine bond is more readily cleaved in certain transition metal-catalyzed cross-coupling reactions.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these acids, detailed protocols for two common transformations are provided below.
Protocol: Esterification of 2-Chlorobenzoic Acid
This protocol describes the synthesis of methyl 2-chlorobenzoate via Fischer esterification.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq) to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or distillation as needed.
Protocol: Amide Coupling of 2-Fluorobenzoic Acid
This protocol details the synthesis of N-benzyl-2-fluorobenzamide.
Workflow Diagram:
Caption: Amide Coupling Workflow.
Methodology:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 eq) to 2-fluorobenzoic acid (1.0 eq). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-fluorobenzoyl chloride.
-
Amide Formation: Dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution to 0°C in an ice bath. Add the crude 2-fluorobenzoyl chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography.
Applications in Drug Development and Beyond
Both 2-chlorobenzoic acid and 2-fluorobenzoic acid are precursors to a variety of important compounds.
-
2-Chlorobenzoic acid is an intermediate in the synthesis of pharmaceuticals like chlorpromazine and diclofenac, as well as fungicides and dyes.[6][7]
-
2-Fluorobenzoic acid and its derivatives are often explored in medicinal chemistry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability and altered binding affinities.
Conclusion
The choice between 2-chlorobenzoic acid and 2-fluorobenzoic acid is a nuanced one that depends on the specific goals of the synthesis. While 2-chlorobenzoic acid offers the advantage of being a stronger acid due to the ortho-effect, 2-fluorobenzoic acid can be a valuable precursor for introducing fluorine into a target molecule, a common strategy in modern drug design. A thorough understanding of their distinct physicochemical properties, reactivity profiles, and the underlying chemical principles is essential for leveraging these versatile building blocks to their full potential.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 3. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 4. 118-91-2 CAS | 2-CHLOROBENZOIC ACID | Acids-Organic | Article No. 02740 [lobachemie.com]
- 5. quora.com [quora.com]
- 6. chembk.com [chembk.com]
- 7. CAS 118-91-2: 2-Chlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – January 1, 2026 – In the dynamic landscape of drug discovery and development, the strategic modification of core chemical scaffolds is a cornerstone of identifying novel therapeutic agents. This guide offers a comprehensive comparative analysis of the biological activities of derivatives synthesized from the versatile scaffold, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid derivative serves as a valuable starting point for generating libraries of compounds with potential applications across various therapeutic areas, including oncology, inflammation, and infectious diseases.
The unique substitution pattern of this benzoic acid, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts distinct electronic and lipophilic properties that can be fine-tuned through derivatization of the carboxylic acid moiety. This guide will delve into the reported biological activities of amide, ester, and hydrazone derivatives, providing a comparative framework for researchers in medicinal chemistry and pharmacology.
The this compound Scaffold: A Privileged Starting Point
The parent compound, this compound, is a halogenated aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring.[1] This, in turn, can impact the binding affinity of its derivatives to biological targets. The chloro and fluoro substituents further modulate the lipophilicity and metabolic stability of the resulting molecules, key parameters in drug design.
Comparative Biological Activities of Derivatives
While direct comparative studies on a series of derivatives from this specific scaffold are not extensively documented in publicly available literature, we can extrapolate potential activities based on related structures and general principles of medicinal chemistry. The primary point of diversification is the carboxylic acid group, which can be readily converted into amides, esters, and hydrazones, each class of compounds often exhibiting distinct biological profiles.
Amide Derivatives: Potential as Anticancer Agents
The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can facilitate interactions with protein targets. Studies on structurally related benzamides have demonstrated significant potential as anticancer agents. For instance, various N-aryl benzamides have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some exhibiting potent antiproliferative effects.[2][3] The mechanism of action for such compounds can be diverse, including the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[3]
Table 1: Hypothetical Comparative Anticancer Activity of N-Aryl Amide Derivatives
| Derivative (N-Aryl Substituent) | Predicted IC50 (µM) vs. Gastric Cancer Cell Line | Predicted Mechanism of Action |
| 4-methoxyphenyl | > 50 | Low potency |
| 4-chlorophenyl | 15-25 | Moderate ROS induction |
| 3,5-bis(trifluoromethyl)phenyl | 5-10 | Potent ROS induction, mitochondrial targeting |
| 4-pyridyl | 20-30 | Moderate activity |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide future research directions. Actual experimental values are required for validation.
Ester Derivatives: Potential as Anti-inflammatory Agents
Esterification of the carboxylic acid can enhance the lipophilicity of the parent compound, potentially improving cell permeability. Ester derivatives of various benzoic acids have been investigated for their anti-inflammatory properties.[4][5] A common mechanism of action for anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[4]
Table 2: Hypothetical Comparative Anti-inflammatory Activity of Ester Derivatives
| Derivative (Ester Group) | Predicted IC50 (µM) for COX-2 Inhibition | Predicted In Vivo Efficacy (Paw Edema Reduction %) |
| Methyl ester | > 100 | < 20% |
| Ethyl ester | 50-70 | 30-40% |
| Phenyl ester | 10-20 | 50-60% |
| 4-chlorophenyl ester | 5-15 | > 60% |
Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental validation is necessary.
Hydrazone Derivatives: Potential as Antimicrobial Agents
Hydrazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[6][7][8][9] The -C=N-NH- linkage in hydrazones can participate in hydrogen bonding and coordination with metal ions, which can be crucial for their mechanism of action. Hydrazone derivatives of various carboxylic acids have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][10] The antimicrobial efficacy can be significantly influenced by the nature of the substituent on the hydrazone moiety.[10]
Table 3: Hypothetical Comparative Antimicrobial Activity of Hydrazone Derivatives
| Derivative (Substituent on Hydrazone) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| Unsubstituted phenyl | 64 | 128 |
| 4-chlorophenyl | 16 | 32 |
| 4-nitrophenyl | 8 | 16 |
| 2,4-dichlorophenyl | 4 | 8 |
Note: This data is hypothetical and for illustrative purposes. Experimental determination of Minimum Inhibitory Concentrations (MIC) is required.
Experimental Protocols
To facilitate further research and validation of the potential activities discussed, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
General Synthesis of Amide Derivatives
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-step Protocol:
-
Seed cancer cells (e.g., a gastric cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized amide derivatives in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanisms of action is crucial for rational drug design. For the derivatives of this compound, several signaling pathways could be relevant depending on the observed biological activity.
Apoptosis Induction in Cancer Cells
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. As mentioned, benzamide derivatives can induce ROS production, which can lead to the collapse of the mitochondrial membrane potential and the activation of caspase cascades, ultimately leading to apoptosis. [3] Potential Apoptotic Pathway
Caption: A potential signaling pathway for apoptosis induction by amide derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While this guide has presented a comparative overview based on existing knowledge of related compounds, it is imperative that further experimental work be conducted to synthesize and evaluate a focused library of derivatives. Such studies will be instrumental in establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development. Future research should also focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives to guide their optimization as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Acidity of Trifluoromethyl-Substituted Benzoic Acids
For researchers and professionals in drug development, understanding the nuanced effects of substituent groups on the physicochemical properties of aromatic compounds is paramount. The trifluoromethyl (CF₃) group, a ubiquitous substituent in modern medicinal chemistry, exerts a profound influence on the acidity of benzoic acid. This guide provides an in-depth comparison of the acidity of various trifluoromethyl-substituted benzoic acids, supported by experimental data and a detailed discussion of the underlying electronic principles. We will explore the ortho-, meta-, and para-isomers, as well as the cumulative effect of multiple CF₃ substitutions.
The Trifluoromethyl Group: A Potent Electron-Withdrawing Influencer
The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly enhances the acidity of benzoic acid. This effect is primarily attributed to two key electronic phenomena:
-
Negative Inductive Effect (-I): Fluorine is the most electronegative element. The three fluorine atoms in the CF₃ group pull electron density away from the benzene ring through the sigma (σ) bonds. This withdrawal of electron density helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation of the carboxylic acid group. A more stable conjugate base corresponds to a stronger acid.
-
No Resonance Effect: Unlike some other electron-withdrawing groups (e.g., nitro group), the trifluoromethyl group does not participate in resonance with the benzene ring. Its influence is almost entirely inductive.
The position of the CF₃ group on the benzene ring relative to the carboxylic acid group dictates the magnitude of its acid-strengthening effect.
Quantitative Comparison of Acidity: pKa Values
The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa value indicates a stronger acid. The table below presents the experimentally determined aqueous pKa values for benzoic acid and its trifluoromethyl-substituted derivatives.
| Compound | Structure | Aqueous pKa |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 2-(Trifluoromethyl)benzoic Acid | 2-CF₃C₆H₄COOH | 3.59 |
| 3-(Trifluoromethyl)benzoic Acid | 3-CF₃C₆H₄COOH | 3.86 |
| 4-(Trifluoromethyl)benzoic Acid | 4-CF₃C₆H₄COOH | 3.78 |
| 3,5-Bis(trifluoromethyl)benzoic Acid | 3,5-(CF₃)₂C₆H₃COOH | 3.34 (Predicted)[1] |
Analysis of Acidity Trends
Positional Isomers (ortho, meta, para):
All three monosubstituted trifluoromethylbenzoic acids are significantly more acidic than benzoic acid, confirming the potent electron-withdrawing nature of the CF₃ group.
-
Ortho-isomer (2-(Trifluoromethyl)benzoic Acid): This is the most acidic of the three monosubstituted isomers. The strong -I effect of the CF₃ group is most pronounced at the ortho position due to its close proximity to the carboxylic acid group. This proximity leads to maximal stabilization of the carboxylate anion.
-
Para-isomer (4-(Trifluoromethyl)benzoic Acid): The para-isomer is more acidic than the meta-isomer. While the inductive effect weakens with distance, it is still substantial at the para position, effectively stabilizing the conjugate base.
-
Meta-isomer (3-(Trifluoromethyl)benzoic Acid): The meta-isomer is the least acidic of the three, although still considerably more acidic than benzoic acid. The inductive effect is less pronounced at the meta position compared to the ortho and para positions.
The interplay of these electronic effects can be visualized as follows:
Multiple Substitutions:
-
3,5-Bis(trifluoromethyl)benzoic Acid: The presence of two CF₃ groups at the meta positions results in a significant additive increase in acidity. The predicted pKa of 3.34 is lower than that of any of the monosubstituted isomers, demonstrating the cumulative electron-withdrawing power of multiple trifluoromethyl groups.[1]
Experimental Protocol: Determination of pKa by Potentiometric Titration
To ensure the scientific integrity of acidity comparisons, a standardized experimental protocol is crucial. Potentiometric titration is a reliable method for determining the pKa of weak acids.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (150 mL)
-
Volumetric flasks (200 mL)
-
Pipettes
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standard pH buffer solutions (pH 4, 7, and 10)
-
Trifluoromethyl-substituted benzoic acid sample
-
Deionized water
-
0.15 M Potassium Chloride (KCl) solution
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh a known amount of the trifluoromethyl-substituted benzoic acid.
-
Dissolve the sample in a known volume of deionized water in a beaker. A concentration of approximately 1 mM is recommended.[2][3]
-
Add a sufficient volume of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[2][3]
-
-
Titration Setup:
-
Place the beaker containing the sample solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Procedure:
-
Begin stirring the solution at a moderate, constant speed.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly and stabilized, typically around pH 12.[2][3]
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
For robust results, perform the titration in triplicate and calculate the average pKa value.[2][3]
-
The workflow for this experimental determination can be summarized as follows:
Conclusion
The substitution of a trifluoromethyl group onto a benzoic acid scaffold provides a powerful and predictable means of increasing its acidity. The magnitude of this effect is highly dependent on the position of the CF₃ group, with the ortho-isomer exhibiting the greatest increase in acidity due to the pronounced inductive effect at close range. The cumulative effect of multiple CF₃ groups further enhances acidity, as seen in 3,5-bis(trifluoromethyl)benzoic acid. A thorough understanding of these structure-acidity relationships, validated by robust experimental methods such as potentiometric titration, is essential for the rational design of molecules with tailored physicochemical properties in the fields of pharmaceutical and materials science.
References
Introduction
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of compounds, and understanding their electronic and structural nuances is key to predicting their reactivity and behavior. This guide provides an in-depth spectroscopic comparison of 3-fluoro-4-methylbenzoic acid with its parent and singly-substituted analogues: benzoic acid, 3-fluorobenzoic acid, and 4-methylbenzoic acid.
The rationale for this comparison lies in systematically dissecting the influence of electron-donating (methyl, -CH₃) and electron-withdrawing (fluoro, -F) groups on the spectroscopic signatures of the benzoic acid scaffold. By examining each compound through the lenses of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the distinct effects of these substituents, both individually and collectively. This comparative approach not only serves as a robust method for structural verification but also offers deeper insights into the interplay of inductive and resonance effects that govern molecular properties. The data presented herein is compiled from authoritative sources, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, ensuring a high degree of accuracy and reliability.[1][2][3][4]
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach provides a holistic view of molecular structure. Each method probes different aspects of the molecule, and together, they offer a comprehensive and confirmatory analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of these vibrations is characteristic of the bond type and its chemical environment. For benzoic acids, key diagnostic peaks include the broad O-H stretch of the carboxylic acid dimer, the sharp and intense C=O (carbonyl) stretch, and various C-H and C-C vibrations within the aromatic ring.
Comparative FT-IR Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Benzoic Acid | ~3300-2500 (broad) | ~1680-1700 | ~1600, 1585 | N/A |
| 4-Methylbenzoic Acid | ~3300-2500 (broad) | ~1685 | ~1610, 1575 | N/A |
| 3-Fluorobenzoic Acid | ~3300-2500 (broad) | ~1700 | ~1615, 1590 | ~1250-1300 |
| 3-Fluoro-4-methylbenzoic Acid | ~3300-2500 (broad) | ~1695 | ~1610, 1570 | ~1260 |
Data compiled from the Spectral Database for Organic Compounds (SDBS) and NIST Chemistry WebBook.[1][2][4]
Interpretation:
The most telling feature in the IR spectra is the position of the carbonyl (C=O) stretching frequency.
-
Benzoic Acid: Serves as our baseline, with a typical C=O stretch around 1680-1700 cm⁻¹.[5] The broad O-H band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[5]
-
4-Methylbenzoic Acid: The electron-donating methyl group (+I effect) slightly increases electron density in the ring and on the carbonyl group. This can slightly weaken the C=O bond, but the effect is often minimal and can be overshadowed by solid-state packing effects.[6]
-
3-Fluorobenzoic Acid: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl group, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber (~1700 cm⁻¹).[7]
-
3-Fluoro-4-methylbenzoic Acid: Here, we observe the combined influence of both substituents. The electron-withdrawing fluorine and electron-donating methyl group have opposing effects. The resulting C=O stretch at ~1695 cm⁻¹ suggests that the inductive effect of the fluorine atom is dominant in influencing the carbonyl bond strength compared to the methyl group. The presence of a C-F stretching band confirms the fluorination.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton.
Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Compound (Solvent: CDCl₃) | -COOH | Aromatic Protons | -CH₃ |
| Benzoic Acid | ~12.0-13.0 | ~8.1 (d), 7.6 (t), 7.5 (t) | N/A |
| 4-Methylbenzoic Acid | ~11.5-12.5 | ~7.9 (d), 7.2 (d) | ~2.4 |
| 3-Fluorobenzoic Acid | ~11.0-12.0 | ~7.9 (d), 7.7 (d), 7.5 (m), 7.3 (m) | N/A |
| 3-Fluoro-4-methylbenzoic Acid | ~10.5-11.5 | ~7.8 (m), 7.3 (t) | ~2.3 |
Data is representative and compiled from sources like the Spectral Database for Organic Compounds (SDBS).[1][4]
Interpretation:
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.
-
Benzoic Acid: The protons ortho to the electron-withdrawing carboxyl group (δ ~8.1 ppm) are the most deshielded and appear furthest downfield.
-
4-Methylbenzoic Acid: The electron-donating methyl group shields the aromatic protons, causing a general upfield shift compared to benzoic acid. The two distinct doublets simplify the aromatic region.[9]
-
3-Fluorobenzoic Acid: The electronegative fluorine atom deshields nearby protons. Furthermore, the protons will exhibit coupling to the fluorine atom (J-coupling), leading to more complex splitting patterns.
-
3-Fluoro-4-methylbenzoic Acid: The spectrum reflects the combined effects. The proton between the fluorine and carboxyl group is expected to be the most deshielded. The methyl group's signal is also present. The aromatic signals are complex due to the substitution pattern and potential H-F coupling.[10]
Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Compound (Solvent: CDCl₃/DMSO) | C=O | C-ipso (-COOH) | C-ipso (-F) | C-ipso (-CH₃) | Aromatic Carbons | -CH₃ |
| Benzoic Acid | ~172.5 | ~130.2 | N/A | N/A | 133.8, 129.3, 128.5 | N/A |
| 4-Methylbenzoic Acid | ~167.8 | ~128.5 | N/A | ~143.5 | 130.0, 129.2 | ~21.5 |
| 3-Fluorobenzoic Acid | ~166.5 | ~133.1 (d) | ~162.5 (d) | N/A | 130.5, 125.5(d), 121.1(d), 116.5(d) | N/A |
| 3-Fluoro-4-methylbenzoic Acid | ~169.0 | ~128.0 (d) | ~161.0 (d) | ~125.0 (d) | Other signals in aromatic region | ~14.5 |
Data is representative and compiled from sources like SpectraBase and ChemicalBook.[11][12] Note: Carbon signals attached to or near fluorine will appear as doublets due to C-F coupling.
Interpretation:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic environment. Electron-withdrawing groups tend to cause a downfield shift.
-
Ipso-Carbons: The carbon directly attached to a substituent (ipso-carbon) has a characteristic chemical shift. The C-F ipso-carbon in the fluorinated compounds shows a large chemical shift (~161-163 ppm) and a significant one-bond carbon-fluorine coupling constant (¹JCF).
-
3-Fluoro-4-methylbenzoic Acid: The ¹³C NMR spectrum is particularly informative. It confirms the presence and position of all functional groups. The carbon attached to fluorine (C3) appears as a doublet with a large coupling constant, providing unambiguous evidence for its location. Similarly, other carbons in the ring will show smaller C-F couplings, aiding in the complete assignment of the spectrum.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a powerful tool for determining the molecular weight and deducing structural features from fragmentation patterns.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 (M⁺), 105 (M-OH)⁺, 77 (M-COOH)⁺ |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 136 (M⁺), 119 (M-OH)⁺, 91 (M-COOH)⁺ |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 140 (M⁺), 123 (M-OH)⁺, 95 (M-COOH)⁺ |
| 3-Fluoro-4-methylbenzoic Acid | C₈H₇FO₂ | 154.14 | 154 (M⁺), 137 (M-OH)⁺, 109 (M-COOH)⁺ |
Data compiled from the NIST Chemistry WebBook.[2][13][14]
Interpretation:
All four compounds show a clear molecular ion peak (M⁺), which confirms their respective molecular weights. The fragmentation patterns are characteristic of benzoic acids:
-
Loss of a hydroxyl radical (-OH, 17 Da): This leads to the formation of a stable acylium ion. For example, in benzoic acid, this gives the benzoyl cation at m/z 105.
-
Loss of the carboxyl group (-COOH, 45 Da): This results in the formation of the phenyl cation (or substituted phenyl cation). For benzoic acid, this is the C₆H₅⁺ ion at m/z 77.
The presence of the fluorine and methyl substituents systematically increases the mass of the molecular ion and the corresponding fragment ions, as predicted by their atomic masses. This predictable shift is a powerful confirmation of the compound's identity.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, thoroughly mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final transmittance or absorbance spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) inlet for volatile samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
Molecular Structures for Comparison
Caption: Analytes for comparative spectroscopic analysis.
General Spectroscopic Analysis Workflow
Caption: Workflow for multi-technique spectroscopic characterization.
Conclusion
The comparative spectroscopic analysis of 3-fluoro-4-methylbenzoic acid and its related analogues provides a clear and instructive demonstration of how substituent effects manifest in IR, NMR, and mass spectra. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group create distinct and predictable changes in the spectroscopic data. FT-IR is highly effective for observing changes in carbonyl bond strength, while NMR provides unparalleled detail on the electronic environment of each proton and carbon atom, including direct observation of C-F coupling. Mass spectrometry offers unambiguous confirmation of molecular weight and predictable fragmentation pathways. By integrating the data from these three techniques, researchers can achieve a high-confidence structural assignment, a critical step in any chemical synthesis or drug development pipeline.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 7. 3-Fluorobenzoic acid(455-38-9) IR2 [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]
- 13. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 14. Benzoic acid, 4-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-chloro-5-(trifluoromethyl)benzoic acid
For professionals in pharmaceutical research and chemical sciences, the precise structural elucidation of novel and existing compounds is paramount. 3-chloro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are critical for downstream applications. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for its non-destructive nature and the wealth of structural information it provides. This guide offers an in-depth analysis of 3-chloro-5-(trifluoromethyl)benzoic acid using ¹H NMR, comparing its utility with other analytical methods and providing detailed experimental insights.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
Before stepping into the lab, a thorough understanding of the molecule's structure allows for a robust prediction of its ¹H NMR spectrum. The structure of 3-chloro-5-(trifluoromethyl)benzoic acid features a benzene ring with three different substituents: a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a trifluoromethyl group (-CF₃).[1] These substituents create a unique electronic environment for each of the three aromatic protons.
The strongly electron-withdrawing nature of the carboxylic acid, chlorine, and trifluoromethyl groups significantly deshields the aromatic protons, causing their signals to appear downfield in the spectrum, typically in the range of 7.0-8.5 ppm.[2][3]
-
H-2 Proton: This proton is ortho to the carboxylic acid group and meta to the trifluoromethyl group.
-
H-4 Proton: This proton is ortho to both the chlorine and trifluoromethyl groups.
-
H-6 Proton: This proton is ortho to the chlorine atom and meta to the carboxylic acid group.
Due to the complex interplay of inductive and resonance effects from the three distinct substituents, predicting the exact chemical shift requires sophisticated computational methods or comparison with empirical data from similar structures.[4][5] However, we can anticipate three distinct signals in the aromatic region. The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm, though its position can be highly dependent on the solvent and concentration.[6]
The aromatic protons will exhibit spin-spin coupling. We can expect to see meta-coupling (⁴J) between H-2 and H-6, and between H-2 and H-4, which is typically small (2-3 Hz).[7] This will result in each aromatic proton signal appearing as a finely split multiplet, likely a triplet or a doublet of doublets, depending on the resolution of the instrument.
Caption: Molecular structure of 3-chloro-5-(trifluoromethyl)benzoic acid with proton labeling.
Experimental Protocol: A Self-Validating Approach
Achieving a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The following protocol is designed to be self-validating, minimizing common sources of error.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte.[8] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.[9] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing the carboxylic acid proton, which exchanges less rapidly than in protic solvents.
-
Analyte Quantity: Weigh approximately 5-10 mg of 3-chloro-5-(trifluoromethyl)benzoic acid for a standard ¹H NMR experiment.[10]
-
Dissolution & Filtration: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11] To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[10]
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS) or another suitable reference compound that does not have overlapping signals with the analyte.[9][11]
II. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the fine meta-couplings in the aromatic region.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[8] Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.
-
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Caption: Workflow for ¹H NMR analysis.
Data Interpretation and Comparison with Alternatives
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration, and coupling patterns allow for unambiguous structural confirmation.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (H-2, H-4, H-6) | 7.5 - 8.5 | Multiplets | 3H in total |
While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | Rapid, non-destructive, provides detailed structural information. | Can be sensitive to sample purity and concentration. |
| ¹³C NMR | Carbon skeleton, number of unique carbons.[12] | Confirms the carbon framework.[13][14] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[10] |
| ¹⁹F NMR | Fluorine environment. | Highly sensitive to the chemical environment of the trifluoromethyl group.[15] | Provides information only about the fluorine-containing part of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[16][17] | High sensitivity, confirms molecular formula. | Does not provide detailed structural connectivity information. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification.[18][19][20] | Excellent for assessing purity and quantifying the compound in a mixture.[21][22] | Provides limited structural information. |
This multi-technique approach provides a holistic view of the compound's identity, purity, and structure, which is the cornerstone of robust analytical chemistry in drug development and scientific research.
Conclusion
The ¹H NMR analysis of 3-chloro-5-(trifluoromethyl)benzoic acid is an indispensable method for its structural verification. A predictive approach based on its chemical structure, coupled with a rigorous experimental protocol, ensures the acquisition of high-quality, interpretable data. While ¹H NMR provides a wealth of information, its power is magnified when used in concert with other analytical techniques like ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC. This integrated analytical strategy provides the comprehensive characterization required to meet the stringent standards of the pharmaceutical and chemical industries.
References
- 1. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. amherst.edu [amherst.edu]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. bipm.org [bipm.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. colorado.edu [colorado.edu]
- 16. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 17. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 18. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. helixchrom.com [helixchrom.com]
- 21. 3-(Trifluoromethyl)benzoic acid | SIELC Technologies [sielc.com]
- 22. americanlaboratory.com [americanlaboratory.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-41-9). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
The structural complexity of this molecule—featuring chlorine, fluorine, and a trifluoromethyl group on a benzoic acid backbone—necessitates its classification as a halogenated hazardous waste. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management from the point of generation to final disposal.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified as a hazardous substance, and its key risks stem from its irritant properties and the persistent nature of halogenated organic compounds.
Chemical and Hazard Profile
| Property | Details | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 186517-41-9 | [1][2] |
| Molecular Formula | C₈H₃ClF₄O₂ | [1] |
| Hazard Class | Irritant | [1] |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2] |
The presence of carbon-fluorine and carbon-chlorine bonds makes the compound chemically stable and not readily biodegradable, posing a potential long-term environmental risk if not disposed of correctly.
Part 2: Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to ultimate disposal.[4]
Under RCRA, laboratories must:
-
Identify Waste: Accurately determine if a waste is hazardous as defined in Title 40 of the Code of Federal Regulations (CFR), parts 261 and 262.[3][5] this compound, as a halogenated organic acid, falls into the hazardous waste category.[6][7]
-
Manage Waste: Oversee the proper handling, labeling, and storage of the waste on-site.[4]
-
Ensure Proper Disposal: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) using a manifest system to track its journey.[4][5]
Part 3: Pre-Disposal Safety and Waste Segregation
Proper disposal begins at the point of waste generation. Following strict safety and segregation protocols is non-negotiable to prevent accidental exposure and dangerous chemical reactions.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense. The following equipment must be worn when handling the chemical or its waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | Protects against serious eye irritation or damage from splashes.[1][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[2][8] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities. | Protects against contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the solid form outside of a fume hood or if dust/aerosols are generated. | Prevents respiratory tract irritation.[2][8] |
Waste Segregation: A Critical Step
Segregation is the most critical step in laboratory waste management. Improperly mixed chemicals can lead to violent reactions, fires, or explosions.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste."[9][10] The container must be in good condition with a secure, leak-proof lid.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound." [8] If other halogenated wastes are added to the same container, their names must also be listed.
-
Incompatibility Prevention: Do NOT mix this waste with other waste streams, especially:
-
Non-halogenated organic waste.
-
Strong bases, strong oxidizing agents, or reactive metals.[11]
-
Aqueous waste. The causality is clear: mixing halogenated and non-halogenated solvents complicates the final disposal process (e.g., incineration) and can increase costs, while mixing with incompatible chemicals can cause exothermic or gas-generating reactions.[10]
-
Part 4: Step-by-Step Disposal Workflow
The following workflow provides a procedural guide from the laboratory bench to final disposal.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of halogenated hazardous waste.
Experimental Protocol for Disposal:
-
Waste Collection: In a chemical fume hood, carefully transfer waste material (e.g., unreacted solid, solutions) into the designated and pre-labeled "Halogenated Organic Waste" container.[8] For solid waste, use a dedicated spatula. For liquid waste, use a funnel. Avoid splashes and the generation of dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the hazardous waste container.[12]
-
Container Sealing and Storage: Securely seal the container lid after each addition.[8] Store the container in a designated satellite accumulation area, which should be a well-ventilated space away from heat sources and incompatible materials, and ideally within secondary containment.[2]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution's policies (in line with EPA regulations), arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
The ultimate fate of this waste will be a licensed TSDF, where it will most likely undergo controlled high-temperature incineration. This method is effective for destroying stable halogenated organic compounds.[13][14]
Part 5: Emergency Procedures for Spills and Exposure
Immediate and correct action is critical in the event of an accidental release.
| Emergency Type | Action Protocol |
| Small Spill | 1. Evacuate & Ventilate: Alert others in the immediate area and ensure the area is well-ventilated.[8] 2. Don PPE: Wear all required PPE, including respiratory protection if dealing with a powder. 3. Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[8][12] 4. Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container. Use non-sparking tools.[13] 5. Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the laboratory immediately. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself. |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2] |
Conclusion
The responsible disposal of this compound is a fundamental component of safe and ethical scientific research. By understanding the compound's hazards, adhering to regulatory mandates, and meticulously following the procedural steps of segregation, containment, and disposal, laboratory professionals can effectively mitigate risks to themselves, their colleagues, and the environment. This commitment to rigorous waste management protocols is a hallmark of scientific integrity and excellence.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. uakron.edu [uakron.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. mgchemicals.com [mgchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
Mastering Safety: A Researcher's Guide to Handling 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not just a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, practical framework for the safe handling of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-41-9), moving beyond mere compliance to foster a culture of proactive safety and experimental excellence.
Hazard Profile: Understanding the Risks
This compound is a halogenated benzoic acid derivative that, according to its Safety Data Sheet (SDS), is classified as a hazardous chemical.[1] A thorough understanding of its specific hazards is critical for implementing appropriate safety measures.
The primary hazards associated with this compound are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
It is crucial to note that while no specific occupational exposure limits have been established for this compound, the U.S. Code of Federal Regulations (CFR) has set new chemical exposure limits (NCELs) for other halogenated benzoic acids, suggesting a cautious approach to handling to minimize airborne concentrations.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE is not a one-size-fits-all solution but should be tailored to the specific laboratory operations being performed.
Core PPE Requirements
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes of solutions or airborne particles of the solid compound that can cause serious eye irritation.[1][4] Standard eyeglasses are not a substitute. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact, which can cause irritation.[1][5] Always inspect gloves for tears or degradation before use and change them immediately if contaminated. |
| Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and underlying skin.[4] It should be fully buttoned and fit properly. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Handling the solid compound may generate dust. Working in a chemical fume hood is the best practice to avoid the inhalation of airborne particles and prevent respiratory irritation.[1][4] |
Enhanced Respiratory Protection
In situations where a fume hood is not available or if there is a potential for generating significant amounts of dust, a properly fitted respirator may be necessary. For halogenated benzoic acids, regulations specify that respirators must provide a National Institute for Occupational Safety and Health (NIOSH) assigned protection factor (APF) of at least 10.[2]
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict operational protocol is paramount to ensuring a safe working environment. The following steps provide a clear, self-validating system for handling this compound.
Pre-Operational Checklist:
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
Step-by-Step Handling Procedure:
-
Donning PPE: Put on your laboratory coat, followed by safety goggles and gloves.
-
Working in a Fume Hood: Conduct all weighing and handling of the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Spill Management: In the event of a spill, do not panic. Moisten the spilled solid with a suitable solvent to prevent dust from becoming airborne before carefully sweeping it up with a HEPA-filter vacuum or other appropriate means.[5] Place the collected material in a sealed container for disposal.
-
Doffing PPE: After completing your work, remove your gloves first, followed by your lab coat and safety goggles. Wash your hands thoroughly with soap and water.[1][5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not wash the compound down the sewer.[5]
-
Contaminated Materials: Any materials used for spill cleanup, such as absorbent pads or wipes, should also be placed in a sealed container and disposed of as hazardous waste.
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the nature of the experimental procedure.
Caption: PPE Selection Workflow for Handling this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 3. 40 CFR § 721.11054 - Certain halogenated benzoic acids. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
